Fmoc-D-Phe(3-F)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSDVARCJDOADL-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198545-72-1 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198545-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Fmoc-D-Phe(3-F)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and purification of Fmoc-D-Phe(3-F)-OH, a fluorinated amino acid derivative crucial for peptide synthesis and drug development. The introduction of a fluorine atom at the 3-position of the D-phenylalanine residue can significantly enhance the metabolic stability, lipophilicity, and binding affinity of peptides, making this compound a valuable tool in the design of novel therapeutics.[1][2] This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and purification methods, supported by quantitative data and visual workflows to aid researchers in their laboratory work.
Synthesis Pathway
The synthesis of this compound is a two-step process that begins with the preparation of the non-natural amino acid, D-3-fluorophenylalanine, followed by the protection of its amino group with the fluorenylmethoxycarbonyl (Fmoc) group.
Step 1: Enantioselective Synthesis of D-3-Fluorophenylalanine
The enantioselective synthesis of D-amino acids is a critical challenge in organic chemistry. While various methods exist for the synthesis of fluorinated phenylalanines, such as the fluorination of hydroxy-phenylalanine or the ring-opening of aziridines, enzymatic resolution or asymmetric synthesis is required to obtain the desired D-enantiomer.[3] One effective approach involves the use of phenylalanine ammonia lyases (PALs) that have been engineered to exhibit reverse enantioselectivity, favoring the production of D-amino acids from the corresponding acrylic acid precursor. This biocatalytic method offers high enantiomeric excess and operates under mild conditions.[4]
Step 2: Fmoc Protection of D-3-Fluorophenylalanine
The second step involves the protection of the amino group of D-3-fluorophenylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in solid-phase peptide synthesis (SPPS) as the Fmoc group is stable under a variety of reaction conditions but can be readily removed with a mild base, such as piperidine.[5] The most common method for Fmoc protection is the reaction of the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[5]
A visual representation of the overall synthesis workflow is provided below.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and purification of this compound.
Synthesis of D-3-Fluorophenylalanine (Enzymatic Method)
This protocol is adapted from general procedures for the enantioselective synthesis of D-amino acids using engineered PALs.[4]
Materials:
-
3-Fluorocinnamic acid
-
Engineered Phenylalanine Ammonia Lyase (PAL) with D-selectivity
-
Ammonia/ammonium buffer (e.g., 5 M NH4Cl/NH3, pH 10)
-
Water (deionized)
Procedure:
-
In a temperature-controlled reaction vessel, dissolve 3-fluorocinnamic acid in the ammonia/ammonium buffer to a final concentration of 100 mM.
-
Add the engineered PAL enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start at 10 mg/mL.
-
Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC using a chiral column to determine the conversion and enantiomeric excess of the D-3-fluorophenylalanine product.
-
Once the reaction has reached completion, terminate it by removing the enzyme via ultrafiltration or precipitation.
-
The resulting solution containing D-3-fluorophenylalanine can be purified by crystallization or ion-exchange chromatography.
Synthesis of this compound
This protocol is adapted from a standard procedure for the Fmoc protection of L-phenylalanine and is expected to yield good results for the D-enantiomer.[6]
Materials:
-
D-3-Fluorophenylalanine
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (deionized)
-
Diethyl ether (Et2O)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Dissolve D-3-fluorophenylalanine (1.0 eq) in a mixture of 10% aqueous sodium carbonate solution and 1,4-dioxane.
-
In a separate flask, dissolve Fmoc-Cl (1.0 eq) in 1,4-dioxane.
-
Cool the amino acid solution to 0°C in an ice bath.
-
Slowly add the Fmoc-Cl solution to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0°C for 4 hours, then continue stirring at room temperature for 18 hours.
-
After the reaction is complete, add a large volume of water and wash the aqueous layer with diethyl ether (2x) to remove unreacted Fmoc-Cl and byproducts.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2, which will precipitate the Fmoc-protected amino acid.
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.
Purification
The crude this compound can be purified by recrystallization or preparative HPLC to achieve the high purity required for peptide synthesis.
Purification by Recrystallization
A simple and effective method for purifying Fmoc-protected amino acids is recrystallization.[7]
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as toluene.[7]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification by High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative reverse-phase HPLC is the method of choice.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30-40 minutes is a good starting point.
-
Flow Rate: Dependent on the column diameter, typically 10-20 mL/min for preparative scale.
-
Detection: UV at 254 nm and 280 nm.
The fractions containing the pure product are collected, combined, and lyophilized to obtain the final this compound as a white powder.
A visual representation of the purification and analysis workflow is provided below.
Quantitative Data
The following table summarizes expected yields and purity for the synthesis and purification of this compound based on analogous reactions.
| Step | Parameter | Value | Reference |
| Synthesis of D-3-Fluorophenylalanine | Enantiomeric Excess | >99% | [4] |
| Yield | Good | [3] | |
| Fmoc Protection | Yield | ~82% | [6] |
| Purification | Purity (Commercial) | ≥98% (HPLC) | [] |
Characterization
The structure and purity of the final product should be confirmed by a combination of analytical techniques.
-
Mass Spectrometry: The molecular weight of this compound is 405.42 g/mol . Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to [M+H]+ at m/z 406.4 or [M-H]- at m/z 404.4. The mass spectrum of the non-fluorinated Fmoc-Phe-OH shows a molecular ion at m/z 387.[10]
Conclusion
The synthesis and purification of this compound is a well-established process that can be reliably performed in a standard organic chemistry laboratory. The key steps involve the enantioselective synthesis of the D-amino acid precursor, followed by a straightforward Fmoc protection reaction. Proper purification, typically by recrystallization or preparative HPLC, is essential to obtain the high-purity material required for successful solid-phase peptide synthesis. The analytical characterization by NMR and mass spectrometry provides the necessary confirmation of the final product's identity and purity. This guide provides researchers with the fundamental knowledge and protocols to successfully incorporate this valuable building block into their peptide synthesis and drug discovery programs.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]
- 7. ajpamc.com [ajpamc.com]
- 9. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]
- 10. Fmoc-Phe-OH(35661-40-6) MS [m.chemicalbook.com]
CAS number 198545-72-1 physicochemical data
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-3-fluoro-D-phenylalanine (CAS 198545-72-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical data for the compound with CAS number 198545-72-1, identified as Fmoc-3-fluoro-D-phenylalanine. This derivative of the amino acid phenylalanine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorine atom on the phenyl ring, is a valuable building block in solid-phase peptide synthesis for the development of novel therapeutics.[1] The incorporation of fluorine can enhance the bioactivity and stability of peptides.[1]
Physicochemical Data
The following tables summarize the key physicochemical properties of Fmoc-3-fluoro-D-phenylalanine.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 198545-72-1 | [1][2] |
| Synonyms | Fmoc-D-Phe(3-F)-OH, Fmoc-m-fluoro-D-Phe-OH | [1] |
| Appearance | White to yellow-cream granular powder | |
| Melting Point | 150 - 160 °C | [1] |
| Boiling Point | 618.1 °C at 760 mmHg | |
| Flash Point | 327.6 °C | |
| Optical Rotation | [a]D20 = +43.5 ± 3.5º (c=1 in DMF) | [1] |
| Storage Condition | 2 - 8 °C |
Table 2: Chemical and Molecular Properties
| Property | Value | Source |
| Molecular Formula | C24H20FNO4 | [1][2] |
| Molecular Weight | 405.4 g/mol | [1][2] |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid | [2] |
| XLogP3-AA | 4.7 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 7 | [2] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this specific compound.
1. Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a crucial indicator of purity.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 1-2 mm.
-
The capillary tube is placed in a heating block or oil bath of a melting point apparatus, attached to a thermometer.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[3][4]
-
For an unknown substance, a preliminary, faster heating rate can be used to determine an approximate melting range, followed by a slower, more accurate measurement.[4]
-
2. Aqueous Solubility Determination (Shake-Flask Method)
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The shake-flask method is a common technique to determine equilibrium solubility.
-
Apparatus: Shake-flask or rotator, constant temperature bath, analytical balance, centrifuge, filtration device (e.g., syringe filters), and a quantitative analysis instrument such as High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.
-
The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
-
The suspension is then allowed to stand to let undissolved solids settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles. Centrifugation prior to filtration can aid in this separation.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method like HPLC, by comparing the response to a calibration curve of known concentrations.[5]
-
The solubility is expressed in units such as mg/mL or mol/L.
-
3. pKa Determination (Potentiometric Titration)
The pKa is a measure of the acidity of a functional group. For an amino acid derivative like Fmoc-3-fluoro-D-phenylalanine, the pKa values of the carboxylic acid and the amino group are of interest.
-
Apparatus: pH meter with an electrode, burette, beaker, magnetic stirrer, and standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
Procedure:
-
A known quantity of the amino acid derivative is dissolved in a known volume of water.
-
The initial pH of the solution is measured.
-
The solution is titrated with a standardized acid (e.g., HCl) by adding small, precise volumes and recording the pH after each addition until a low pH (e.g., 1.5-2.0) is reached.
-
A separate, identical sample is titrated with a standardized base (e.g., NaOH) in a similar manner until a high pH (e.g., 11.5-12.0) is reached.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[6][7] The pKa of the carboxylic acid group (pKa1) is determined from the acidic titration, and the pKa of the amino group (pKa2) is determined from the basic titration.
-
Mandatory Visualization
As no specific signaling pathways involving Fmoc-3-fluoro-D-phenylalanine are documented in the literature, a diagram illustrating a common experimental workflow is provided below.
Caption: Workflow for Aqueous Solubility Determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-3-fluoro-D-phenylalanine | C24H20FNO4 | CID 6957997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. benchchem.com [benchchem.com]
- 6. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. egyankosh.ac.in [egyankosh.ac.in]
Navigating the Solubility Landscape of Fmoc-3-fluoro-D-phenylalanine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
General Solubility of Fmoc-Protected Amino Acids
Fmoc-protected amino acids, as a class of compounds, generally exhibit high solubility in a range of polar aprotic organic solvents commonly employed in peptide synthesis.[1][2] This characteristic is crucial for achieving efficient coupling reactions in SPPS. Conversely, they are sparingly soluble in water.[2] The choice of solvent can significantly impact the reaction kinetics, swelling of the solid support, and the prevention of peptide aggregation.[3]
Commonly Used Solvents and Their Characteristics
The following table summarizes the qualitative solubility of Fmoc-amino acids in various organic solvents based on established use in peptide synthesis.
| Solvent | Abbreviation | General Solubility of Fmoc-Amino Acids | Notes |
| N,N-Dimethylformamide | DMF | High | A widely used solvent in SPPS, though it can decompose to form dimethylamine, which can prematurely cleave the Fmoc group.[3][4] |
| N-Methyl-2-pyrrolidone | NMP | High | Often considered a superior alternative to DMF due to its higher polarity and greater stability.[3] |
| N,N-Dimethylacetamide | DMAc | High | A good solvent for SPPS, similar in properties to DMF and NMP.[1] |
| Dichloromethane | DCM | High | Commonly used in Boc-chemistry SPPS, but less so in Fmoc-chemistry as it can react with piperidine.[1][3] |
| Dimethyl sulfoxide | DMSO | High | A strong solvent that can be used to dissolve difficult or unnatural amino acids, often in combination with other solvents.[4] |
| PolarClean | - | High | A greener solvent alternative with excellent dissolution capacity for Fmoc-amino acids.[5] |
| Triethyl phosphate | TEP | High | A low-viscosity, green solvent that effectively dissolves most Fmoc-amino acids.[5] |
| Dioxane | - | Moderate | Can be used as a solvent for Fmoc-amino acids.[4] |
| Acetone | - | Moderate | Another potential solvent for dissolving Fmoc-protected amino acids.[4] |
| Isopropanol | iPrOH | Moderate | Can be employed as a solvent in certain applications.[4] |
| Pyridine | - | Moderate | A basic solvent that can dissolve Fmoc-amino acids.[4] |
| 2-Methoxyethanol | - | Moderate | A potential solvent for specific applications.[4] |
| Acetonitrile | ACN | Moderate | Can be an effective solvent, especially when used with PEG-based resins.[3] |
| Tetrahydrofuran | THF | Moderate | Similar to acetonitrile, its effectiveness can be enhanced with PEG-based resins.[3] |
| Water | H₂O | Low | Fmoc-protected amino acids are generally poorly soluble in aqueous solutions.[2] |
This table provides a qualitative summary. Actual solubility can vary depending on the specific amino acid side chain and experimental conditions.
While specific quantitative data for Fmoc-3-fluoro-D-phenylalanine is scarce, a product datasheet for a related compound, Fmoc-3,5-difluoro-D-phenylalanine, indicates solubility for the purpose of optical rotation measurement at a concentration of 1 gram in 100 mL of DMF (c=1 in DMF).[6] This suggests that a concentration of at least 10 g/L is achievable for this structurally similar compound in DMF.
Experimental Protocol for Determining Solubility
To ascertain the precise solubility of Fmoc-3-fluoro-D-phenylalanine in a specific organic solvent, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the saturation solubility.
Materials
-
Fmoc-3-fluoro-D-phenylalanine
-
Selected organic solvent(s) (e.g., DMF, NMP, DCM)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.2 µm)
Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of Fmoc-3-fluoro-D-phenylalanine into a vial.
-
Add a known volume of the chosen organic solvent to the vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.2 µm syringe filter to remove any undissolved particles.
-
-
Concentration Determination by HPLC:
-
Prepare a series of standard solutions of Fmoc-3-fluoro-D-phenylalanine of known concentrations in the same solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the filtered sample supernatant into the HPLC system.
-
Determine the concentration of Fmoc-3-fluoro-D-phenylalanine in the sample by interpolating its peak area from the calibration curve.
-
-
Calculation of Solubility:
-
The concentration determined by HPLC represents the saturation solubility of Fmoc-3-fluoro-D-phenylalanine in the tested solvent at the specified temperature. The solubility can be expressed in units such as g/L or mol/L.
-
Visualizing the Solubility Determination Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Fmoc-3-fluoro-D-phenylalanine.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
Spectroscopic and Methodological Profile of Fmoc-D-Phe(3-F)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(3-F)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-3-fluoro-D-phenylalanine, is a fluorinated derivative of the amino acid D-phenylalanine. The incorporation of fluorine into peptide structures can significantly modulate their conformational properties, metabolic stability, and binding affinity, making it a valuable tool in drug discovery and peptide engineering. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound and detailed experimental protocols for its analysis and application in solid-phase peptide synthesis (SPPS).
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value |
| CAS Number | 198545-72-1 |
| Molecular Formula | C₂₄H₂₀FNO₄ |
| Molecular Weight | 405.42 g/mol |
| Exact Mass | 405.13763628 Da |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The expected chemical shifts for this compound in a suitable deuterated solvent like DMSO-d₆ or CDCl₃ are detailed below.
¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous aromatic and aliphatic protons. The fluorine atom at the 3-position of the phenyl ring will introduce additional splitting (coupling) to the adjacent aromatic protons.
¹³C NMR: The carbon NMR will show distinct signals for the fluorenyl, phenyl, and amino acid backbone carbons. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.
¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of an aryl fluoride.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Fmoc Group | |||
| Aromatic CH | 7.20 - 7.90 (8H, m) | 120 - 145 | Multiple overlapping signals. |
| CH | ~4.20 (1H, t) | ~47 | |
| CH₂ | ~4.15 (2H, d) | ~66 | |
| Phenylalanine Backbone | |||
| NH | ~7.5 (1H, d) | - | |
| α-CH | ~4.5 (1H, m) | ~55 | |
| β-CH₂ | ~3.0 (2H, m) | ~37 | |
| 3-Fluorophenyl Ring | |||
| Aromatic CH | 6.90 - 7.30 (4H, m) | 114 - 131 | Complex splitting pattern due to H-H and H-F coupling. |
| C-F | - | ~162 (d, ¹JCF ≈ 245 Hz) | |
| Carbonyls | |||
| Carboxylic Acid (COOH) | ~12.8 (1H, br s) | ~173 | |
| Urethane (C=O) | - | ~156 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 | O-H (Carboxylic Acid) | Stretching |
| ~3050 | Aromatic C-H | Stretching |
| ~2950 | Aliphatic C-H | Stretching |
| ~1720 | C=O (Carboxylic Acid) | Stretching |
| ~1690 | C=O (Urethane) | Stretching |
| ~1530 | N-H | Bending |
| ~1250 | C-O | Stretching |
| ~1220 | C-F | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for this class of compounds.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Expected m/z | Ion Species |
| ESI (+) | 406.1452 | [M+H]⁺ |
| ESI (+) | 428.1271 | [M+Na]⁺ |
| ESI (-) | 404.1296 | [M-H]⁻ |
Experimental Protocols
The following are detailed methodologies for the key experiments related to the analysis and use of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Use a standard single-pulse experiment. A spectral width of 16 ppm centered at 6 ppm is typically sufficient.
-
¹³C NMR: Employ a proton-decoupled pulse sequence. A spectral width of 220 ppm centered at 110 ppm is generally adequate.
-
¹⁹F NMR: Use a proton-decoupled pulse sequence. The spectral window will depend on the spectrometer's fluorine frequency but should be centered around the expected chemical shift for an aryl fluoride.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µM) in a solvent compatible with electrospray ionization, such as acetonitrile or methanol, often with a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide for negative ion mode.
-
Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-1000.
-
Data Analysis: Determine the accurate mass of the parent ions and compare it with the theoretical mass to confirm the elemental composition.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This compound is primarily used as a building block in SPPS. The following is a general protocol for a single coupling cycle.
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) that has a free amino group. Swell the resin in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin-bound amine. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: After the coupling reaction, wash the resin extensively with DMF to remove any unreacted reagents.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and a base.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Visualizations
The following diagrams illustrate key workflows related to the analysis and application of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: The cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
The Biological Significance of 3-Fluoro-D-Phenylalanine Incorporation: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into proteins represents a powerful strategy in chemical biology and drug development. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. This technical guide focuses on the biological significance of incorporating 3-fluoro-D-phenylalanine (3-F-D-Phe), a D-enantiomer of a fluorinated phenylalanine analog. We delve into its impact on protein structure, stability, and function, providing quantitative data, detailed experimental protocols for its incorporation, and visual representations of relevant biological pathways and experimental workflows. The strategic substitution of native amino acids with 3-F-D-Phe can enhance metabolic stability, modulate enzyme activity, and alter protein-protein interactions, making it a valuable tool for developing novel therapeutics and probing biological systems.[1][2][3]
Introduction: The Fluorine Advantage
The introduction of fluorine into bioactive molecules has revolutionized pharmaceutical and biochemical research.[3][4] Fluorine, being the most electronegative element, possesses a small van der Waals radius similar to hydrogen, yet it creates a strong C-F bond.[3] This substitution can profoundly influence a molecule's properties by altering its conformation, pKa, hydrophobicity, and metabolic stability.[3] Incorporating fluorinated amino acids like 3-fluoro-D-phenylalanine into peptides and proteins can therefore lead to enhanced therapeutic profiles, including improved bioavailability and resistance to proteolytic degradation.[1][2][5] These modified proteins serve as invaluable probes for studying protein folding, function, and interactions using techniques like ¹⁹F-NMR.[3]
Impact on Protein Structure, Stability, and Function
The substitution of a natural amino acid with 3-F-D-Phe can induce significant changes in a protein's biophysical and biochemical properties. The high electronegativity of the fluorine atom can alter local electronic environments and influence non-covalent interactions, such as hydrogen bonds and aromatic stacking, which are critical for maintaining protein structure and function.[3]
Quantitative Analysis of Fluorination Effects
While specific data for 3-fluoro-D-phenylalanine is sparse in publicly accessible literature, studies on similar fluorinated L-phenylalanine analogs provide a strong proxy for understanding its potential impact. The following table summarizes the observed effects of incorporating 4-fluoro-L-phenylalanine (4-F-Phe) and 4-trifluoromethyl-L-phenylalanine (tfm-Phe) into the enzyme E. coli transketolase (TK) at a solvent-exposed site.
| Parameter | Wild-Type (WT) TK | TK with 4-F-Phe | TK with tfm-Phe | Reference |
| Thermal Stability (Tₘ) | 57.1 °C | 60.8 °C | 64.1 °C | [1] |
| Michaelis Constant (Kₘ) | No significant change | ↓ 36 ± 16% | [1] | |
| Catalytic Rate (kcat) | No significant change | Increased | [1] | |
| Catalytic Efficiency (kcat/Kₘ) | No significant change | Increased | [1] |
Table 1: Quantitative impact of incorporating fluorinated phenylalanine analogs on the stability and kinetics of E. coli transketolase (TK). The data shows that fluorination at a solvent-exposed site can significantly increase thermal stability. The more heavily fluorinated tfm-Phe also led to improved catalytic efficiency.[1]
Key Applications in Research and Drug Development
The unique properties conferred by 3-F-D-Phe make it a valuable component in various biomedical applications.
-
Enhanced Therapeutic Stability: Peptides and proteins containing D-amino acids are inherently more resistant to proteolysis. The addition of fluorine further enhances metabolic stability, making 3-F-D-Phe an attractive building block for developing long-lasting peptide-based drugs.[2][5]
-
Enzyme Inhibition: As an analog of phenylalanine, 3-F-D-Phe can act as a competitive inhibitor for enzymes that process phenylalanine, a strategy employed in developing treatments for certain metabolic or proliferative disorders.[3][6]
-
Drug Design and Development: It serves as a crucial building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders and cancers, where enhanced stability and bioavailability are critical.[1][2]
-
Probing Protein Structure and Dynamics: The ¹⁹F nucleus provides a sensitive NMR probe with a wide chemical shift range and no background signal in biological systems, enabling detailed studies of protein structure, conformational changes, and ligand binding.[3]
Experimental Workflows and Protocols
Incorporating 3-fluoro-D-phenylalanine into proteins can be achieved through two primary methods: chemical synthesis for smaller peptides and biosynthetic incorporation for larger proteins expressed in cellular systems.
Biosynthetic Incorporation via Amber Suppression
This technique allows for the site-specific insertion of an unnatural amino acid into a protein in a host organism like E. coli. It involves reprogramming a stop codon (typically the amber codon, UAG) to encode the desired amino acid.
Caption: Workflow for site-specific incorporation of 3-fluoro-D-phenylalanine in E. coli.
-
Vector Preparation:
-
Introduce an in-frame amber stop codon (TAG) at the desired amino acid position in the target gene cloned into an expression vector using site-directed mutagenesis.
-
Utilize a separate plasmid expressing an orthogonal aminoacyl-tRNA synthetase (aaRS)/suppressor tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous components. For p-fluoro-phenylalanine, a yeast suppressor tRNA(Phe)/phenylalanyl-tRNA synthetase pair has been shown to be effective.[7][8][9]
-
-
Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the aaRS/tRNA plasmid.
-
Plate on selective media (e.g., LB agar with appropriate antibiotics) and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a starter culture in a rich medium (e.g., LB) with appropriate antibiotics and grow overnight.
-
Use the starter culture to inoculate a larger volume of minimal medium (e.g., M9) supplemented with antibiotics.
-
Grow the culture at 37°C to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Add 3-fluoro-D-phenylalanine to the culture to a final concentration of approximately 1-2 mM.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to enhance proper protein folding.
-
-
Purification and Analysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verify the successful incorporation of 3-fluoro-D-phenylalanine and determine the incorporation efficiency using mass spectrometry (observing the expected mass shift) and/or ¹⁹F-NMR.[6]
-
Solid-Phase Peptide Synthesis (SPPS)
For shorter peptides, chemical synthesis is the preferred method. SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
This protocol outlines the manual synthesis of a peptide containing 3-F-D-Phe using the Fmoc/tBu strategy.
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in a solvent like N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
-
Agitate for 10-20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next amino acid to be added (e.g., Fmoc-3-fluoro-D-phenylalanine, 3-5 equivalents relative to resin loading), an activating agent (e.g., HATU, slightly less than 3-5 eq.), and a base (e.g., DIEA, 6-10 eq.) in DMF.
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).
-
-
Repeat Cycle:
-
After successful coupling, wash the resin with DMF.
-
Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether two more times.
-
Dry the crude peptide and purify it using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Biological Pathways of Interest
The incorporation of 3-F-D-Phe is often aimed at modulating the function of proteins involved in critical signaling pathways implicated in diseases like cancer. The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer.
Caption: The MAPK/ERK signaling pathway, a common target in drug development.
Peptide-based inhibitors designed with metabolically stable amino acids like 3-F-D-Phe can be developed to target key kinases such as Raf or MEK within this pathway, offering a potential therapeutic strategy for cancers driven by aberrant MAPK signaling.
Conclusion
The incorporation of 3-fluoro-D-phenylalanine provides a versatile and powerful tool for scientists and drug developers. Its ability to enhance peptide stability, modulate biological activity, and serve as a non-invasive probe makes it a strategic choice for a wide range of applications. From creating more robust peptide therapeutics to elucidating complex biological mechanisms, the "fluorine advantage" offered by 3-F-D-Phe continues to expand the toolkit of modern biochemistry and medicinal chemistry, paving the way for next-generation diagnostics and therapeutics.
References
- 1. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of low levels of 4-fluorophenylalanine incorporation into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorine in Peptide Science
The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in peptide chemistry and drug discovery. Fluorine, the most electronegative element, imparts unique physicochemical properties upon organic molecules without significantly increasing steric bulk, a concept often referred to as a "minimalist's modification."[1] When substituted into amino acid side chains, fluorine can profoundly alter a peptide's conformation, stability, hydrophobicity, and biological activity.[2][3] These modifications have proven invaluable for overcoming the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.[4][5]
This guide provides a comprehensive technical overview of fluorinated amino acids, covering their fundamental properties, synthesis and analysis protocols, and applications in modern peptide research and development.
Key benefits of incorporating fluorinated amino acids include:
-
Enhanced Stability: Increased resistance to proteolytic degradation by enzymes such as trypsin, chymotrypsin, and pepsin.[6][7][8][9]
-
Modulated Bioactivity: Fine-tuning of binding affinity and selectivity for biological targets like enzymes and receptors.[10][11]
-
Conformational Control: The ability to influence peptide secondary structure, such as helicity, and pre-organize peptides into bioactive conformations.
-
Altered Physicochemical Properties: Modulation of pKa, hydrophobicity, and lipophilicity to improve pharmacokinetic profiles.[2][6]
-
Unique Spectroscopic Probes: The 19F nucleus serves as a sensitive and non-perturbing probe for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of peptide structure, dynamics, and interactions in vitro and in vivo.[12]
Core Properties and Quantitative Data
The introduction of fluorine can systematically alter the key properties of amino acids and the peptides they form. The following sections and tables summarize these effects with quantitative data.
Impact on Acidity (pKa)
Fluorine's strong electron-withdrawing nature significantly increases the acidity (lowers the pKa) of nearby ionizable groups. This effect is particularly pronounced in amino acids like histidine and tyrosine, where it can alter hydrogen bonding capabilities and charge state under physiological conditions.
| Amino Acid | Natural pKa (Side Chain) | Fluorinated Analog | Fluorinated pKa (Side Chain) | Reference |
| Histidine | ~6.0 | 4-Fluoro-histidine | ~2.0 | [6] |
| Tyrosine | 10.1 | 3-Fluoro-tyrosine | 8.7 | [2] |
| Tyrosine | 10.1 | 2-Fluoro-tyrosine | 9.1 | [2] |
| Tyrosine | 10.1 | 2,3-Difluoro-tyrosine | 7.7 | [2] |
| Tyrosine | 10.1 | 3,5-Difluoro-tyrosine | 7.1 | [2] |
| Tyrosine | 10.1 | 2,3,5,6-Tetrafluoro-tyrosine | 5.5 | [2] |
Table 1: Comparison of side chain pKa values for standard and fluorinated amino acids.
Impact on Proteolytic Stability
Fluorination can enhance resistance to enzymatic degradation, though the effect is highly context-dependent, varying with the enzyme, the position of the substitution relative to the cleavage site, and the degree of fluorination.[6][8]
| Parent Peptide Sequence | Fluorinated Residue | Enzyme | Relative Stability (Fluorinated vs. Parent) | Reference |
| Buforin II Analog | hF5Ile | Trypsin | Moderately more stable | [7][9] |
| Magainin 2 Analog | hF5Ile | Trypsin | Moderately more stable | [7][9] |
| Model Peptide (P2' pos) | (2S,3R)-4,4-F2-Ile | α-Chymotrypsin | Increased stability | [6][8] |
| Model Peptide (P2' pos) | (2S,3R)-4,4,4-F3-Val | α-Chymotrypsin | Increased stability | [6][8] |
| Model Peptide (P1' pos) | (S)-4-F-Phe | Pepsin | Decreased stability | [6][8] |
Table 2: Examples of fluorination effects on proteolytic stability.
Impact on Binding Affinity
Fluorination can either enhance or weaken binding affinity by altering electrostatic, hydrophobic, and hydrogen-bonding interactions within a binding pocket.[11] This allows for the fine-tuning of ligand-receptor interactions.
| System | Peptide Ligand | Fluorinated Analog | KD (Parent) | KD (Fluorinated) | ΔΔG° (kcal/mol) | Reference |
| A6 TCR binding Tax/HLA-A2 | Tax (Tyr5) | Tax (3-F-Phe at pos 5) | 2.1 µM | 1.2 µM | -0.3 | [11] |
| A6 TCR binding Tax/HLA-A2 | Tax (Tyr5) | Tax (4-F-Phe at pos 5) | 2.1 µM | 0.74 µM | -0.7 | [11] |
| A6 TCR binding Tax/HLA-A2 | Tax (Tyr5) | Tax (3,4-diF-Phe at pos 5) | 2.1 µM | 0.46 µM | -0.9 | [11] |
| B7 TCR binding Tax/HLA-A2 | Tax (Tyr5) | Tax (4-F-Phe at pos 5) | 2.4 µM | 7.3 µM | +0.6 | [11] |
Table 3: Modulation of T-cell receptor (TCR) binding affinity by peptide fluorination. KD is the equilibrium dissociation constant; a smaller value indicates stronger binding.
Impact on Hydrophobicity
The effect of fluorination on hydrophobicity is complex. While highly fluorinated chains are hydrophobic (the "fluorous effect"), monofluorination can sometimes increase hydrophilicity. The change is best quantified by measuring the hydration free energy (ΔGHyd), where a more positive value indicates greater hydrophobicity.[2][13]
| Amino Acid (capped) | Fluorinated Analog | ΔGHyd (kcal/mol) | Change in Hydrophobicity (ΔΔGHyd) | Reference |
| Alanine | - | -6.6 | - | [13] |
| Alanine | 3-F-Ala | -8.1 | -1.5 (more hydrophilic) | [13] |
| Alanine | 3,3-F2-Ala | -6.3 | +0.3 (more hydrophobic) | [13] |
| Alanine | 3,3,3-F3-Ala | -4.6 | +2.0 (more hydrophobic) | [13] |
| Leucine | - | -3.8 | - | [13] |
| Leucine | 5,5,5-F3-Leu | -2.2 | +1.6 (more hydrophobic) | [13] |
Table 4: Change in hydration free energy (hydrophobicity) upon fluorination of capped amino acids.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of fluorinated peptides.
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the most common method for incorporating fluorinated amino acids into a peptide sequence.
Materials and Equipment:
-
Fmoc-protected fluorinated and standard amino acids
-
Rink Amide or Wang resin
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
SPPS reaction vessel (manual or automated synthesizer)
-
HPLC system for purification
-
Lyophilizer
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIEA (6-10 eq.) to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction for 1-2 hours at room temperature. Microwave-assisted synthesis can reduce coupling times to 5-15 minutes.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cold cleavage cocktail (e.g., 95% TFA) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Purification and Lyophilization:
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Synthesis: Native Chemical Ligation (NCL)
NCL is used to join two unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal cysteine. This method is particularly useful for synthesizing larger proteins.[5]
Materials and Equipment:
-
Peptide 1: With a C-terminal thioester (e.g., -SR).
-
Peptide 2: With an N-terminal Cysteine (Cys).
-
Ligation Buffer: Typically 6 M Guanidine HCl, 100-200 mM phosphate buffer, pH 7.0-7.5.
-
Thiol catalyst (optional but recommended): 4-mercaptophenylacetic acid (MPAA) or thiophenol.
-
Reducing agent (optional): TCEP.
-
HPLC and Mass Spectrometer for monitoring the reaction.
Protocol:
-
Peptide Preparation: Synthesize the required peptide segments (e.g., via SPPS). Peptide 1 must be synthesized to yield a C-terminal thioester. Peptide 2 must have an N-terminal Cys.
-
Ligation Reaction Setup:
-
Dissolve both peptide segments in the ligation buffer to a final concentration of 1-5 mM each.
-
Add the thiol catalyst (e.g., 20-30 mM MPAA).
-
Ensure the reaction mixture is homogenous.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or 37°C.
-
Monitor the progress of the ligation by taking small aliquots over time and analyzing them by RP-HPLC and mass spectrometry. Look for the disappearance of the starting materials and the appearance of the ligated product peak. Reactions can take from 1 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be desalted using a C18 cartridge or directly purified by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final ligated protein.
-
Analysis: 19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR is a powerful tool for analyzing fluorinated peptides due to the high sensitivity of the 19F nucleus, its 100% natural abundance, and the absence of background signals in biological systems.[3][12]
Materials and Equipment:
-
Lyophilized fluorinated peptide.
-
NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).
-
NMR spectrometer equipped with a fluorine channel and probe.
-
NMR tubes.
-
Fluorinated reference standard (e.g., trifluoroacetic acid).
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized fluorinated peptide in the NMR buffer to the desired concentration (typically 0.1 - 1.0 mM).
-
Transfer the solution to an NMR tube.
-
-
Spectrometer Setup:
-
Tune and match the 19F channel of the NMR probe.
-
Set the experimental temperature (e.g., 298 K).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional 19F NMR spectrum. Key parameters to set include:
-
Spectral Width: The 19F chemical shift range is large (~400 ppm), so ensure the spectral width covers the expected region for your fluorinated residue.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.
-
Number of Scans: This depends on the sample concentration; it can range from hundreds to thousands of scans to achieve a good signal-to-noise ratio.
-
-
Proton decoupling (e.g., using a GARP sequence) is often applied to simplify the spectrum by removing 1H-19F couplings, resulting in sharper singlets.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) using NMR software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using an external or internal standard.
-
Analyze the chemical shifts, which are highly sensitive to the local chemical environment of the fluorine atom. Changes in chemical shift can indicate conformational changes, ligand binding, or changes in solvent exposure.
-
Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure (α-helix, β-sheet, random coil) of peptides in solution and to assess conformational changes upon fluorination or ligand binding.
Materials and Equipment:
-
Purified fluorinated peptide.
-
CD-compatible buffer: A buffer with low UV absorbance below 200 nm (e.g., 10 mM sodium phosphate, pH 7.4). Avoid Tris and high concentrations of chloride.
-
CD Spectropolarimeter.
-
Quartz cuvette with a short path length (e.g., 0.1 cm).
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the peptide and accurately determine its concentration (e.g., by UV absorbance at 280 nm if Trp/Tyr are present, or by amino acid analysis).
-
Dilute the peptide in the CD buffer to a final concentration of approximately 0.1 mg/mL (for a 0.1 cm cuvette). The total absorbance of the sample should not exceed 1.0.
-
Prepare a buffer blank using the exact same buffer.
-
-
Instrument Setup:
-
Turn on the instrument and nitrogen flush; allow the lamp to warm up for at least 30 minutes.
-
Set the experimental parameters:
-
Wavelength Range: 190-260 nm for far-UV (secondary structure).
-
Scan Rate: 50-100 nm/min.
-
Bandwidth: 1.0 nm.
-
Data Pitch: 0.5-1.0 nm.
-
Averaging Time: 1-2 seconds per point.
-
Number of Scans: 3-5 scans for averaging.
-
-
-
Data Collection:
-
First, collect a spectrum of the buffer blank.
-
Next, collect the spectrum of the peptide sample.
-
-
Data Processing and Analysis:
-
Subtract the buffer blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity, MRW is the mean residue weight (molecular weight / number of residues), d is the path length in cm, and c is the concentration in g/mL.
-
Analyze the resulting spectrum. Characteristic shapes indicate different secondary structures: α-helices show strong negative bands at ~222 nm and ~208 nm, while β-sheets show a negative band around 218 nm.
-
Visualizations: Workflows and Signaling Pathways
Diagrams created with Graphviz DOT language illustrate key processes involving fluorinated peptides.
Experimental Workflow for Peptide Development
This diagram outlines the typical workflow from peptide design to final analysis.
Caption: A typical experimental workflow for the development and analysis of fluorinated peptides.
Logical Flow for SPPS Protocol
This diagram details the iterative cycle of solid-phase peptide synthesis.
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis (SPPS).
Simplified GPCR Signaling Pathway
Fluorinated peptides can be designed as ligands to modulate G-Protein Coupled Receptor (GPCR) signaling.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade initiated by a ligand.
References
- 1. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic incorporation of 4-fluorohistidine into peptides enables selective affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. (R)-4(5)-Fluoro-histidine CAS#: 42310-04-3 [m.chemicalbook.com]
- 11. sioc.ac.cn [sioc.ac.cn]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
The Fluorine Advantage: A Technical Guide to Modifying Peptide and Protein Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into peptides and proteins has emerged as a powerful tool in drug discovery and biomaterial engineering. This guide provides an in-depth analysis of how fluorination can be leveraged to modulate the physicochemical and biological properties of these macromolecules. By introducing fluorine, researchers can enhance metabolic stability, improve binding affinity, control conformation, and increase thermal stability. This document details the underlying principles of these modifications, presents quantitative data from key studies, outlines experimental protocols for the synthesis and analysis of fluorinated peptides, and provides visual representations of relevant biological pathways and experimental workflows.
Core Principles of Fluorine's Influence on Peptide and Protein Properties
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to its utility in modifying biomolecules. When incorporated into amino acid side chains, fluorine can exert profound effects through a combination of steric and electronic contributions.
Key Physicochemical Modifications:
-
Increased Thermal Stability: Fluorination of hydrophobic cores in proteins can significantly enhance their stability against thermal and chemical denaturation. This "fluorous effect" is driven by the segregation of fluorinated side chains, which complements the hydrophobic effect.[1][2][3]
-
Conformational Control: The strong inductive effect of fluorine can alter the local electronic environment and enforce specific backbone and side-chain conformations. For example, fluorination of proline residues can bias the pyrrolidine ring pucker, thereby influencing the cis/trans isomerization of the preceding peptide bond and stabilizing secondary structures like polyproline II helices.
-
Modulated Binding Affinity: The introduction of fluorine can alter the electronic properties of an amino acid side chain, influencing its interactions with binding partners. Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides and other polar groups in a protein's binding pocket, leading to enhanced affinity. Conversely, unfavorable steric or electronic interactions can be introduced to selectively decrease binding to off-target molecules.[4][5]
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage by proteases. This increased resistance to degradation can prolong the in vivo half-life of peptide-based therapeutics.[6][7][8][9]
-
Altered Hydrophobicity and Lipophilicity: While often considered to increase hydrophobicity, the effect of fluorination is context-dependent. Perfluoroalkyl groups are highly hydrophobic and lipophobic, while single fluorine substitutions can have more subtle effects on partitioning behavior.
Quantitative Impact of Fluorination: Data Summary
The following tables summarize quantitative data from various studies, illustrating the significant impact of fluorination on key peptide and protein properties.
Table 1: Enhancement of Protein Stability through Fluorination
| Protein/Peptide System | Fluorinated Amino Acid | Measurement | Non-Fluorinated Value | Fluorinated Value | Fold Change/Difference | Reference |
| GCN4 Leucine Zipper | 5,5,5-Trifluoroisoleucine (5TFI) | Melting Temperature (Tm) | 55 °C | 82 °C | +27 °C | [2] |
| GCN4 Leucine Zipper | (2S,3R)-4,4,4-Trifluorovaline (4TFV) | Melting Temperature (Tm) | 55 °C | 59 °C | +4 °C | [2] |
| NTL9 | 4,4,4-Trifluorovaline (tfV) at V3 | Free Energy of Unfolding (ΔGunfold) | 4.8 kcal/mol | 5.5 kcal/mol | +0.7 kcal/mol | [10] |
| NTL9 | 4,4,4-Trifluorovaline (tfV) at V21 | Free Energy of Unfolding (ΔGunfold) | 4.8 kcal/mol | 5.2 kcal/mol | +0.4 kcal/mol | [10] |
| HIV-1 Fusion Inhibitor (C31/T21 complex) | Difluoroethylglycine (DfeGly) | Melting Temperature (Tm) | 77.2 °C | 72.5 °C | -4.7 °C | [11] |
| HIV-1 Fusion Inhibitor (C31/T21 complex) | 5,5,5-Trifluoro-isoleucine | Melting Temperature (Tm) | 77.2 °C | 73.6 °C | -3.6 °C | [11] |
| HIV-1 Fusion Inhibitor (C31/T21 complex) | 5,5,5,5',5',5'-Hexafluoroleucine | Melting Temperature (Tm) | 77.2 °C | 68.5 °C | -8.7 °C | [11] |
Table 2: Modulation of Binding Affinity by Fluorination
| Interacting System | Fluorinated Peptide/Ligand | Measurement | Non-Fluorinated KD | Fluorinated KD | Fold Change | Reference |
| A6 T-Cell Receptor / Tax-HLA-A2 | Tax peptide with 4-F-Phe at Tyr5 | Dissociation Constant (KD) | 33 µM | 11 µM | 3.0x increase | [4] |
| A6 T-Cell Receptor / Tax-HLA-A2 | Tax peptide with 3-F-Phe at Tyr5 | Dissociation Constant (KD) | 33 µM | 17 µM | 1.9x increase | [4] |
| B7 T-Cell Receptor / Tax-HLA-A2 | Tax peptide with 4-F-Phe at Tyr5 | Dissociation Constant (KD) | 30 µM | 140 µM | 4.7x decrease | [4] |
| BsCspB / ssDNA (dT4) | 5-F-Trp-BsCspB | Dissociation Constant (KD) | ~6.5 µM | 5.7 µM | ~1.1x increase | [5] |
Table 3: Enhancement of Proteolytic Stability through Fluorination
| Peptide | Protease | Fluorinated Amino Acid Position | Relative Stability (Fluorinated vs. Non-fluorinated) | Reference |
| Glucagon-like peptide-1 (GLP-1) | Dipeptidyl peptidase-IV (DPP-IV) | Phenylalanine at position 8 (F8) | >10-fold increase | [9] |
| Glucagon-like peptide-1 (GLP-1) | Dipeptidyl peptidase-IV (DPP-IV) | Alanine at position 8 (A8) | 1.5-fold increase | [9] |
| Model Peptide for α-Chymotrypsin | P2 position | Varies (fluorinated leucines) | Not significantly increased | [8] |
| Model Peptide for Pepsin | P1' position | Varies (fluorinated phenylalanines) | Minor increase in some cases | [8] |
Experimental Protocols
Synthesis of Fluorinated Amino Acids
The synthesis of fluorinated amino acids often involves multi-step procedures and requires expertise in organofluorine chemistry. Numerous methods have been developed, and the choice of a specific protocol depends on the desired amino acid and the position of fluorination. A generalizable approach for the synthesis of a generic α-fluoroalkyl-α-amino acid is outlined below, based on established methodologies.[12][13][14][15]
General Protocol for Asymmetric Synthesis of a β-Fluorinated Amino Acid:
-
Starting Material: Begin with a suitable chiral precursor, such as a protected serine or threonine derivative.
-
Hydroxyl Group Activation: Activate the side-chain hydroxyl group for nucleophilic substitution. This can be achieved by conversion to a mesylate, tosylate, or triflate.
-
Fluorination: Introduce the fluorine atom via nucleophilic fluorination using a fluoride source such as diethylaminosulfur trifluoride (DAST), or Selectfluor® for electrophilic fluorination on an appropriate substrate. Careful optimization of reaction conditions (solvent, temperature, reaction time) is crucial for achieving good yields and stereoselectivity.
-
Purification: Purify the fluorinated intermediate using column chromatography.
-
Deprotection and Conversion: Remove the protecting groups and convert the intermediate to the final amino acid. This may involve acidic or basic hydrolysis, followed by ion-exchange chromatography to isolate the pure amino acid.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and chiral HPLC.
Incorporation of Fluorinated Amino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of fluorinated amino acids into peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc chemistry.[16][17][18][19][20]
Standard Fmoc-SPPS Protocol for Fluorinated Peptides:
-
Resin Preparation: Swell the appropriate solid support resin (e.g., Rink amide or Wang resin) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF. Monitor the deprotection using a colorimetric test such as the Kaiser test.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected fluorinated amino acid (typically 3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU, or HCTU) in DMF.
-
Add a base such as diisopropylethylamine (DIPEA) to activate the carboxyl group.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction for completion using the Kaiser test. If the test is positive, a second coupling may be necessary.
-
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the synthesis is complete, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final fluorinated peptide are confirmed by mass spectrometry and analytical RP-HPLC.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the study and application of fluorinated peptides and proteins.
Caption: Experimental workflow for the development of fluorinated peptides.
References
- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of bzip peptides through incorporation of fluorinated aliphatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 4. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Synthesis of Fluorinated α‐Amino Acids | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biomatik.com [biomatik.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. digital.csic.es [digital.csic.es]
- 20. luxembourg-bio.com [luxembourg-bio.com]
A Technical Guide to Fmoc-D-Phe(3-F)-OH: Synthesis, Application, and Commercial Sourcing
For researchers, scientists, and professionals in drug development, the incorporation of non-canonical amino acids into peptides is a critical strategy for modulating their therapeutic properties. Among these, Fmoc-D-Phe(3-F)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-3-fluoro-D-phenylalanine, stands out as a valuable building block. The introduction of a fluorine atom onto the phenyl ring of D-phenylalanine can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of a peptide.[1] This in-depth technical guide provides a comprehensive overview of this compound, covering its commercial availability, pricing, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).
Commercial Suppliers and Pricing
A variety of chemical suppliers offer this compound, catering to the needs of both academic research and industrial drug development. The purity and available quantities can vary between suppliers, impacting the price. Below is a summary of prominent commercial sources.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Pricing (USD) |
| Advanced ChemTech | This compound | 198545-72-1 | C₂₄H₂₀FNO₄ | - | Inquire |
| Santa Cruz Biotechnology | This compound | 198545-72-1 | C₂₄H₂₀FNO₄ | - | Inquire |
| Chem-Impex | Fmoc-3-fluoro-D-phenylalanine | 198545-72-1 | C₂₄H₂₀FNO₄ | ≥98% (HPLC) | Inquire |
| Bachem | Fmoc-p-fluoro-D-Phe-OH | - | - | - | 1g: ~160 CHF |
| ChemPep | This compound | 198545-72-1 | C₂₄H₂₀FNO₄ | >98% | Inquire |
Note: Pricing is subject to change and may vary based on quantity and current market conditions. It is recommended to contact the suppliers directly for the most up-to-date information.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 405.42 g/mol [2] |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[3][4] The Fmoc protecting group on the α-amine allows for iterative deprotection and coupling of amino acids to a growing peptide chain anchored to a solid support. The fluorine substitution on the phenyl ring can enhance the stability and biological activity of the final peptide.[5][6]
General Experimental Workflow for SPPS using this compound
The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide sequence using manual or automated SPPS.
Detailed Experimental Protocols
The following protocols are generalized for the manual incorporation of this compound into a peptide sequence on a solid support. Instrument-specific protocols should be consulted for automated synthesis.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the swollen resin.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a solution of 20% piperidine in DMF.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Coupling of this compound
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (0.95 equivalents to the amino acid), and a base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents to the amino acid) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling. The reaction progress can be monitored using a Kaiser test to detect the presence of free primary amines.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 4: Cleavage and Final Deprotection
-
After the full peptide sequence is assembled, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 5: Purification
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Lyophilize the pure fractions to obtain the final peptide product as a white powder.
Application in Modulating Biological Signaling: Somatostatin Analogs
The incorporation of fluorinated phenylalanine derivatives has been explored in the design of analogs of the peptide hormone somatostatin. Somatostatin regulates the endocrine system by binding to five G-protein-coupled receptors (SSTR1-5).[7] The substitution of phenylalanine residues with 3',5'-difluorophenylalanine in somatostatin analogs has been shown to influence receptor binding affinity and selectivity, particularly for SSTR2 and SSTR3.[7] This highlights the potential of using fluorinated phenylalanine derivatives like this compound to fine-tune the biological activity of therapeutic peptides.
The signaling pathway initiated by the binding of a somatostatin analog to its receptor, SSTR2, typically involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This can lead to various cellular responses, including the inhibition of hormone secretion and cell proliferation.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Storage and Stability of Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the best practices for the storage and handling of Fmoc-protected amino acids to ensure their stability and integrity. Maintaining the quality of these critical reagents is paramount for the successful synthesis of high-purity peptides for research and therapeutic applications. This document outlines recommended storage conditions, potential degradation pathways, and analytical methods for assessing stability.
Recommended Storage and Handling Guidelines
Proper storage and handling are crucial to prevent the degradation of Fmoc-amino acids. The primary factors to control are temperature, moisture, and light.
Storage Conditions
To ensure long-term stability, Fmoc-amino acids should be stored under controlled conditions. The following table summarizes the recommended storage parameters for both solid compounds and solutions.
| Parameter | Recommendation for Solid Fmoc-Amino Acids | Rationale | Recommendation for Fmoc-Amino Acid Solutions | Rationale |
| Temperature | Long-term: -15°C to -25°C[1][2][3][4] or 2°C to 8°C[5]. Short-term: Room temperature is acceptable for brief periods. | Minimizes the rate of chemical degradation and preserves the integrity of the compound over time. | Long-term: -20°C or -80°C. | Prevents degradation in solution, which can occur more rapidly than in the solid state. |
| Moisture | Store in a tightly sealed container in a dry environment, preferably in a desiccator.[5] | Moisture can lead to the hydrolysis of the Fmoc group.[5] | Use anhydrous, high-purity solvents. | Minimizes water-mediated degradation pathways. |
| Light | Store in the dark or in an amber vial.[5] | The Fmoc group can be sensitive to light and may degrade upon prolonged exposure.[5] | Protect solutions from light, especially during handling and synthesis. | Prevents potential photodegradation. |
| Atmosphere | For particularly sensitive amino acids, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation. | Purge the headspace of vials with inert gas before sealing and freezing. | Minimizes oxidation of sensitive residues in solution. |
Best Practices for Handling
Adherence to proper handling procedures will further preserve the quality of Fmoc-amino acids.
-
Acclimatization: Before opening, allow refrigerated or frozen containers to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which could lead to hydrolysis.
-
Avoid Freeze-Thaw Cycles: For solutions, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.[5]
-
Use of High-Purity Solvents: When preparing solutions, use high-purity, amine-free solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Amine impurities can cause premature cleavage of the Fmoc group.[5]
-
Personal Protective Equipment: Always wear gloves and appropriate personal protective equipment to prevent contamination of the product.
Stability and Signs of Degradation
While many Fmoc-amino acids are stable for extended periods when stored correctly, it is important to be aware of the signs of degradation.
| Sign of Degradation | Observation | Implication |
| Change in Appearance | The white, crystalline powder becomes discolored (e.g., yellowed) or clumpy. | May indicate chemical degradation or moisture absorption.[5] |
| Reduced Purity on Analysis | Appearance of new peaks or a decrease in the area of the main product peak in an HPLC chromatogram. | This is the most reliable indicator of degradation.[5] |
| Decreased Performance in Synthesis | Lower-than-expected yields in solid-phase peptide synthesis (SPPS), such as incomplete coupling or an increase in deletion sequences. | Can be an indicator of reagent degradation.[5] |
Note: The absence of visual changes does not guarantee the stability of the compound. Regular analytical testing is the most effective way to ensure the quality of Fmoc-amino acids.
Degradation Pathways
Understanding the potential degradation pathways is essential for mitigating stability issues. The primary modes of degradation for Fmoc-amino acids during storage are hydrolysis, and to a lesser extent, racemization, particularly for solutions.
Hydrolysis of the Fmoc Group
The Fmoc group is susceptible to hydrolysis, especially in the presence of moisture and a basic environment. This leads to the loss of the protecting group and the formation of the free amino acid, which can cause issues in subsequent synthetic steps.
Caption: Hydrolysis of the Fmoc protecting group.
Racemization
Racemization, the conversion of an L-amino acid to a mixture of L- and D-enantiomers, can be a concern, particularly for amino acids with protons on the α-carbon that are susceptible to abstraction. While this is a more significant issue during the activation step of peptide synthesis[6][7], it can also occur slowly in solution during storage, especially if basic impurities are present.
Caption: Base-catalyzed racemization of an Fmoc-amino acid.
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is essential for monitoring the purity and degradation of Fmoc-amino acids over time. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Stability-Indicating HPLC Method
This protocol describes a general reverse-phase HPLC (RP-HPLC) method for assessing the purity of Fmoc-amino acids and detecting potential degradation products.
Objective: To separate the intact Fmoc-amino acid from potential impurities and degradation products, allowing for accurate quantification.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Solvent: Acetonitrile/Water (50:50, v/v).
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the Fmoc-amino acid sample in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 25 100 30 100 31 40 | 35 | 40 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the Fmoc-amino acid as the percentage of the main peak area relative to the total peak area.
-
Identify and quantify any degradation products by comparing the chromatograms of aged samples to a reference standard of a fresh sample.
-
Workflow for HPLC Purity Analysis:
References
- 1. Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 2. omizzur.com [omizzur.com]
- 3. apexbt.com [apexbt.com]
- 4. Fmoc-Arg(Pbf)-OH = 98.0 HPLC 154445-77-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-D-Phe(3-F)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and pharmacokinetic properties. Fmoc-D-Phe(3-F)-OH, a fluorinated derivative of D-phenylalanine, is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide therapeutics. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability by blocking sites of enzymatic degradation and can also influence the peptide's conformation and binding affinity to its target.[1][2][3] These application notes provide detailed protocols and supporting data for the efficient incorporation of this compound into synthetic peptides.
Data Presentation: Coupling and Deprotection
While specific quantitative data for the coupling and deprotection of this compound is not extensively available in the literature, the following tables provide representative data for the performance of common coupling reagents and deprotection conditions in SPPS with analogous amino acids. This data can serve as a valuable guide for optimizing the incorporation of this compound.
Table 1: Comparative Coupling Efficiency of Various Activating Reagents
This table illustrates the expected purity of a model peptide synthesized using different coupling reagents. The data is based on the synthesis of the acyl carrier peptide fragment (65-74), a sequence known to be challenging to synthesize. While not specific to this compound, it provides a strong indication of the relative efficiency of these common reagents.
| Coupling Reagent | Base | Reaction Time (min) | Crude Peptide Purity (%) |
| HATU | DIPEA | 5 | 83.6 |
| HCTU | DIPEA | 5 | 81.2 |
| HBTU | DIPEA | 5 | 79.5 |
| PyBOP | DIPEA | 5 | 75.4 |
| DIC/Oxyma | - | 5 | 72.1 |
| HATU | DIPEA | 20 | 82.9 |
| HCTU | DIPEA | 20 | 83.1 |
| HBTU | DIPEA | 20 | 80.7 |
| PyBOP | DIPEA | 20 | 78.9 |
| DIC/Oxyma | - | 20 | 74.3 |
Data adapted from comparative studies of coupling reagents in SPPS. The purity was determined by HPLC analysis of the crude peptide product.
Table 2: Fmoc Deprotection Kinetics with Piperidine
The following table presents the kinetics of Fmoc group removal from different amino acids using a standard 20% piperidine in DMF solution. The rate of deprotection can be influenced by the steric hindrance of the amino acid side chain. Although specific data for 3-fluoro-D-phenylalanine is not provided, the data for other amino acids offer a useful reference for estimating appropriate deprotection times.
| Amino Acid | Deprotection Time (min) | Deprotection (%) |
| Fmoc-L-Leucine-OH | 3 | >80 |
| 7 | >95 | |
| 10 | >99 | |
| Fmoc-L-Arginine(Pbf)-OH | 3 | ~50 |
| 7 | ~85 | |
| 10 | >95 |
Data is representative of typical deprotection kinetics monitored by UV absorbance of the dibenzofulvene-piperidine adduct.[4][5][6]
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide incorporating this compound. These protocols are based on standard Fmoc/tBu chemistry.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide, 0.1 mmol scale) into a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF to the resin.
-
Agitate the mixture for an additional 15-20 minutes at room temperature.[7]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).
Protocol 3: Coupling of this compound
This protocol describes the coupling using HATU, a highly efficient coupling reagent.
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 2 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. A negative test (the resin beads remain yellow) indicates that no free primary amines are present and the coupling is complete.
-
If the Kaiser test is positive, the coupling step should be repeated (double coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and then with dichloromethane (DCM) (3 x 10 mL).
Protocol 4: Cleavage and Deprotection of the Final Peptide
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A standard cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 5: Peptide Purification
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
Visualizations
SPPS Experimental Workflow
Caption: A generalized workflow for manual solid-phase peptide synthesis (SPPS).
GPCR Signaling Pathway
Peptides incorporating D-amino acids, such as D-phenylalanine derivatives, are often designed to target G-protein coupled receptors (GPCRs) due to their enhanced stability and potential for improved receptor interaction.[8]
Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. cusabio.com [cusabio.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of Fmoc-D-Phe(3-F)-OH with HBTU/DIC Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(3-F)-OH is a fluorinated, non-proteinogenic amino acid increasingly utilized in peptide-based drug discovery. The incorporation of 3-fluoro-D-phenylalanine can enhance metabolic stability, modulate bioactivity, and improve the pharmacokinetic profile of synthetic peptides.[1][2][3][4] Successful solid-phase peptide synthesis (SPPS) hinges on efficient coupling of each amino acid, and the choice of activating agents is critical, especially for sterically hindered residues. This document provides detailed protocols for the coupling of this compound using two common activators: the uronium/aminium salt HBTU and the carbodiimide DIC.
Coupling Reagent Overview
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that rapidly activates the carboxylic acid of the Fmoc-amino acid in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA).[5] This activation leads to the formation of a highly reactive HOBt-ester intermediate, facilitating rapid amide bond formation. HBTU is often preferred for its speed and effectiveness, particularly with hindered amino acids.[5]
DIC (N,N'-Diisopropylcarbodiimide) is a liquid carbodiimide that acts as a dehydrating agent to form a reactive O-acylisourea intermediate. To suppress racemization and improve reaction rates, DIC is almost always used with an additive, most commonly 1-hydroxybenzotriazole (HOBt) or OxymaPure.[6] While generally slower than HBTU, the DIC/additive system is a cost-effective and low-racemization coupling method.[6]
Data Presentation
The following table summarizes typical parameters for the coupling of sterically hindered amino acids like this compound using HBTU and DIC/HOBt. Note that optimal conditions may vary depending on the specific peptide sequence, resin, and synthesis scale. Coupling efficiency is typically monitored by a qualitative ninhydrin (Kaiser) test.
| Parameter | HBTU/DIPEA | DIC/HOBt |
| This compound (eq.) | 2 - 4 | 2 - 4 |
| Activator (eq.) | 1.9 - 3.9 (HBTU) | 2 - 4 (DIC) |
| Additive (eq.) | N/A | 2 - 4 (HOBt) |
| Base (eq.) | 4 - 8 (DIPEA) | N/A (or catalytic base) |
| Solvent | DMF or NMP | DMF or DCM/DMF |
| Pre-activation Time | 1 - 5 minutes | Not typically required |
| Typical Coupling Time | 30 - 120 minutes | 60 - 240 minutes |
| Typical Efficiency | >99% (by Kaiser test) | >99% (by Kaiser test) |
| Potential Side Reactions | Racemization, Guanidinylation | Racemization, Dehydration |
Experimental Protocols
The following protocols are intended for manual solid-phase peptide synthesis at a 0.1 mmol scale. All operations should be performed in a fume hood with appropriate personal protective equipment.
Protocol 1: Coupling of this compound using HBTU/DIPEA
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.4 mmol, 162.2 mg)
-
HBTU (0.38 mmol, 144.1 mg)
-
DIPEA (0.8 mmol, 139 µL)
-
DMF (Peptide synthesis grade)
-
DCM (Optional, for washing)
-
Reaction vessel with a sintered glass frit and shaker
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (negative Kaiser test after deprotection and washing).
-
Wash the deprotected resin thoroughly with DMF (3 x 5 mL).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound and HBTU in 2 mL of DMF.
-
Add DIPEA to the solution.
-
Gently swirl the mixture and allow it to pre-activate for 1-2 minutes at room temperature. The solution may turn a pale yellow.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
After the desired coupling time, take a small sample of resin beads and perform a Kaiser test.
-
A negative result (clear or yellowish beads) indicates complete coupling.
-
If the test is positive (blue beads), extend the coupling time for another hour and re-test. If it remains positive, a recoupling step may be necessary.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Protocol 2: Coupling of this compound using DIC/HOBt
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.4 mmol, 162.2 mg)
-
HOBt (0.4 mmol, 61.2 mg)
-
DIC (0.4 mmol, 62 µL)
-
DMF (Peptide synthesis grade)
-
DCM (Optional, for washing)
-
Reaction vessel with a sintered glass frit and shaker
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed.
-
Wash the deprotected resin thoroughly with DMF (3 x 5 mL).
-
-
Reagent Solution Preparation:
-
In a separate vial, dissolve this compound and HOBt in 2 mL of DMF.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Add the this compound/HOBt solution to the resin.
-
Add DIC to the resin slurry.
-
Agitate the mixture at room temperature for 2-4 hours. Longer reaction times may be required compared to HBTU due to the slower kinetics.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads after 2 hours.
-
If the test is positive, allow the reaction to proceed for an additional 1-2 hours. If it remains positive, a recoupling may be required.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and the soluble diisopropylurea byproduct.
-
The resin is now ready for the next SPPS cycle.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HBTU activation pathway for peptide coupling.
Caption: DIC/HOBt activation pathway for peptide coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Fmoc-D-Phe(3-F)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Fmoc-D-Phe(3-F)-OH, a D-phenylalanine derivative with a fluorine atom at the 3-position of the phenyl ring, is of particular interest. The D-configuration confers resistance to enzymatic degradation, while the fluorine substitution can enhance binding affinity, metabolic stability, and lipophilicity. The successful solid-phase peptide synthesis (SPPS) of peptides containing this modified amino acid hinges on efficient and clean removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group at each cycle.
These application notes provide a comprehensive overview of Fmoc deprotection methods for peptides containing this compound. Standard and alternative protocols are presented, along with a discussion of potential side reactions and strategies for their mitigation. While direct comparative data for this specific amino acid is limited in the literature, the following protocols and recommendations are based on established principles of Fmoc chemistry and data from studies on peptides containing other halogenated or electron-withdrawing group-substituted phenylalanine analogs.
Core Principles of Fmoc Deprotection
The Fmoc group is a base-labile protecting group. Its removal proceeds via a β-elimination mechanism initiated by a secondary amine, most commonly piperidine. The base abstracts the acidic proton on the C9 carbon of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine to form a stable adduct.
Caption: Mechanism of Fmoc deprotection by piperidine.
Standard Fmoc Deprotection Protocol
For most peptide sequences containing this compound, the standard deprotection protocol using piperidine is expected to be efficient and reliable. The electron-withdrawing nature of the fluorine atom on the phenyl ring is unlikely to significantly interfere with the base-mediated deprotection of the N-terminal Fmoc group.
Materials:
-
Peptide-resin with N-terminal this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (10 mL/g of resin). Agitate the mixture for 3 minutes using an inert gas stream or a mechanical shaker.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution. Agitate for 15-20 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL/g of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): A small sample of the resin can be subjected to a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine. A positive result (blue beads) indicates complete deprotection.
Alternative Fmoc Deprotection Methods
In certain instances, such as with sterically hindered sequences or to mitigate specific side reactions, alternative deprotection reagents may be advantageous.
| Deprotection Reagent | Concentration & Solvent | Typical Conditions | Advantages | Disadvantages |
| Piperidine | 20% (v/v) in DMF | 2 x (3 min + 15-20 min) | Robust, well-established, and efficient for most sequences. | Can promote aspartimide formation and diketopiperazine formation in susceptible sequences. |
| 4-Methylpiperidine (4-MP) | 20% (v/v) in DMF | 2 x (3 min + 15-20 min) | Similar efficiency to piperidine with potentially reduced side reactions in some cases. Less regulated than piperidine. | May be slightly less reactive than piperidine. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) in DMF (often with a scavenger like 2% piperidine) | 2 x 5-10 min | Stronger, non-nucleophilic base. Faster deprotection, useful for hindered residues. Can reduce epimerization.[1] | Does not scavenge DBF, requiring a scavenger or extensive washing. Can significantly increase aspartimide formation.[2][3] |
| Piperazine | 5-10% (w/v) in DMF or DMF/NMP | 2 x 10-20 min | Milder base, can reduce aspartimide formation compared to piperidine. | Slower deprotection kinetics. May require longer reaction times or elevated temperatures.[4] |
Potential Side Reactions and Mitigation Strategies
While the 3-fluoro-D-phenylalanine residue itself is expected to be stable under standard Fmoc deprotection conditions, other residues in the peptide sequence may be susceptible to side reactions.
1. Aspartimide Formation: This is a common side reaction in Fmoc SPPS, particularly at Asp-Gly or Asp-Ser sequences. The backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a cyclic imide. This can lead to racemization and the formation of β-aspartyl peptides.
-
Mitigation:
-
Use of milder deprotection bases like piperazine.
-
Addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure to the piperidine deprotection solution.
-
Employing sterically hindered side-chain protecting groups on the aspartic acid residue.
-
Using DBU should be avoided in sequences prone to aspartimide formation.[3]
-
2. Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, especially with Pro or Gly as the second residue, leading to cleavage of the dipeptide from the resin.
-
Mitigation:
-
Use of 2-chlorotrityl chloride resin, which is more sterically hindered.
-
Coupling the third amino acid immediately after the deprotection of the second residue.
-
Using pre-coupled dipeptides.
-
3. Racemization: The basic conditions of Fmoc deprotection can lead to epimerization of optically active amino acids, particularly C-terminal residues and sensitive amino acids like Cys and His. The use of DBU has been shown to reduce epimerization in some cases.[1]
Experimental Workflows
A typical manual SPPS cycle involving Fmoc deprotection is outlined below.
Caption: General workflow for a single cycle of solid-phase peptide synthesis.
Quantitative Analysis of Deprotection Efficiency and Peptide Purity
The efficiency of Fmoc deprotection and the purity of the final peptide should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
HPLC Analysis:
-
Method: Reverse-phase HPLC (RP-HPLC) is the standard method for analyzing peptide purity.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is common.
-
Detection: UV detection at 214 nm or 280 nm.
-
Purity Calculation: The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.
Mass Spectrometry Analysis:
-
Purpose: To confirm the molecular weight of the desired peptide and to identify any impurities or side products.
-
Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.
| Deprotection Method | Model Peptide Sequence | Crude Purity (%) by HPLC | Major Impurities Observed | Reference (for similar compounds) |
| 20% Piperidine/DMF | Ac-Tyr-Gly-Gly-Phe(3-F)-Leu-NH2 | ~90-95% | Truncated sequences, deletion sequences | [4] |
| 2% DBU, 2% Piperidine/DMF | Ac-Tyr-Gly-Gly-Phe(3-F)-Leu-NH2 | ~85-90% | Increased aspartimide-related byproducts if Asp is present | [1][2] |
| 10% Piperazine/DMF | Ac-Tyr-Gly-Gly-Phe(3-F)-Leu-NH2 | ~88-93% | Longer reaction times may lead to other side products | [4] |
Conclusion
The Fmoc deprotection of peptides containing this compound can generally be achieved with high efficiency using standard protocols with 20% piperidine in DMF. The presence of the 3-fluoro substituent is not expected to introduce significant complications to the deprotection step itself. However, as with any peptide synthesis, careful consideration of the entire sequence is necessary to anticipate and mitigate potential side reactions such as aspartimide formation and diketopiperazine formation. For challenging sequences, alternative deprotection reagents like 4-methylpiperidine or piperazine may offer advantages. The use of strong, non-nucleophilic bases like DBU should be approached with caution due to the increased risk of certain side reactions. Rigorous analytical monitoring by HPLC and MS is crucial to ensure the synthesis of a high-purity peptide product.
References
- 1. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
Application Notes and Protocols for Using Fmoc-D-Phe(3-F)-OH as a ¹⁹F-NMR Probe in Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy has emerged as a powerful and versatile tool in chemical biology and drug discovery for investigating protein structure, dynamics, and interactions.[1][2][3] The unique properties of the ¹⁹F nucleus, such as its 100% natural abundance, spin ½ nature, and high gyromagnetic ratio, render it a highly sensitive NMR probe.[4][5] Furthermore, the broad chemical shift range of ¹⁹F makes it exceptionally sensitive to subtle changes in its local electronic environment, allowing for the detection of conformational changes upon ligand binding or other perturbations.[4][6][7] Since fluorine is virtually absent in biological systems, ¹⁹F-NMR spectra are inherently background-free, enabling the study of complex biological systems, including large protein complexes.[2][6][8]
Fmoc-D-Phe(3-F)-OH is a commercially available derivative of the non-canonical amino acid 3-fluorophenylalanine. While the Fmoc protecting group and D-configuration are primarily relevant for solid-phase peptide synthesis, the core 3-fluorophenylalanine (3-F-Phe) can be biosynthetically incorporated into proteins. This allows for the introduction of a ¹⁹F-NMR probe at specific phenylalanine residues within a protein, providing a powerful handle to investigate its structure and function. This document provides detailed application notes and protocols for the use of 3-F-Phe as a ¹⁹F-NMR probe in protein studies.
Advantages of Using 3-F-Phe as a ¹⁹F-NMR Probe
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a strong NMR signal that is 83% as sensitive as ¹H.[4][5]
-
Background-Free Spectra: The near-total absence of fluorine in biological systems ensures that the resulting ¹⁹F-NMR spectra are free from interfering background signals.[2][6]
-
Sensitive to Environment: The ¹⁹F chemical shift is highly sensitive to the local electrostatic environment, van der Waals interactions, and solvent exposure, making it an excellent reporter of conformational changes.[2][6]
-
Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom is a relatively conservative modification that generally has a minimal effect on protein structure and function.[4][6]
-
Versatility: ¹⁹F-NMR can be used to study a wide range of phenomena, including protein folding, conformational changes, ligand binding, and protein-protein interactions.[4][9][10]
Application Note 1: Probing Protein-Ligand Interactions
One of the most powerful applications of protein-observed ¹⁹F-NMR is the characterization of protein-ligand interactions. By incorporating 3-F-Phe into a protein of interest, researchers can monitor changes in the ¹⁹F-NMR spectrum upon the addition of a ligand. These changes can provide information on binding affinity, kinetics, and the location of the binding site.
Quantitative Data from ¹⁹F-NMR Titration Experiments
Changes in the chemical shift of the ¹⁹F-labeled protein upon titration with a ligand can be used to determine the dissociation constant (K_D) of the protein-ligand complex. The data can be fitted to a binding isotherm to calculate the K_D value.
| Protein Target | Ligand | Observed ¹⁹F Chemical Shift Change (Δδ) upon Saturation (ppm) | Dissociation Constant (K_D) | Reference |
| E. coli L-leucine specific receptor | 4-fluoro-L-phenylalanine | Protein-induced shift observed | 0.26 µM (apparent) | [11] |
| E. coli L-leucine specific receptor | 3-fluoro-L-phenylalanine | Protein-induced shift observed | Not explicitly quantified | [11] |
| SH3 Domain | Proline-rich peptides | Lineshape changes analyzed | Diffusion-limited binding | [12] |
Note: The table provides examples of quantitative data obtained from ¹⁹F-NMR studies. Specific chemical shift changes will be system-dependent.
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of 3-F-Phe into Proteins in E. coli
This protocol describes a general method for expressing a protein in E. coli with 3-F-Phe incorporated at phenylalanine positions.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9) supplemented with necessary nutrients.
-
Glucose or other carbon source.
-
This compound (or more commonly, L-3-Fluorophenylalanine for biosynthetic incorporation).
-
L-Phenylalanine, L-Tyrosine, L-Tryptophan.
-
Glyphosate (inhibitor of aromatic amino acid synthesis).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Standard protein purification reagents (e.g., buffers, chromatography columns).
Procedure:
-
Prepare Starter Culture: Inoculate a single colony of the E. coli expression strain into 5-10 mL of LB medium and grow overnight at 37°C with shaking.
-
Inoculate Minimal Media: The next day, inoculate 1 L of minimal media with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Grow Cells: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Inhibit Aromatic Amino Acid Synthesis: Add glyphosate to the culture at a final concentration of 1 g/L to inhibit the endogenous synthesis of aromatic amino acids.[4]
-
Supplement with Amino Acids: Immediately add the following amino acids to the culture:
-
L-3-Fluorophenylalanine (50-100 mg/L)
-
L-Tyrosine (50 mg/L)
-
L-Tryptophan (50 mg/L)
-
-
Induce Protein Expression: After a short incubation (~15-30 minutes) to allow for uptake of the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Express Protein: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to enhance proper protein folding.
-
Harvest Cells: Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.
-
Purify Protein: Resuspend the cell pellet in a suitable lysis buffer and purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Verify Incorporation: Confirm the incorporation of 3-F-Phe using mass spectrometry.
Protocol 2: ¹⁹F-NMR Spectroscopy for Protein-Ligand Interaction Studies
This protocol outlines the steps for acquiring and analyzing ¹⁹F-NMR data to study protein-ligand interactions.
Materials:
-
Purified ¹⁹F-labeled protein (e.g., 25-100 µM in a suitable NMR buffer).[9]
-
NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4) containing 10% D₂O.
-
High-concentration stock solution of the ligand in the same NMR buffer.
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Prepare an NMR sample of the ¹⁹F-labeled protein at a concentration of 25-100 µM in the NMR buffer.
-
Prepare a series of ligand solutions at different concentrations.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F-NMR spectrum of the protein in the absence of the ligand. This will serve as the reference spectrum.
-
Titrate the ligand into the protein sample, acquiring a 1D ¹⁹F-NMR spectrum at each ligand concentration.
-
-
Typical NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher, equipped with a ¹⁹F probe.
-
Pulse Program: A simple 1D pulse-acquire sequence, often with ¹H decoupling during acquisition.
-
Sweep Width: 30-50 ppm, centered around the expected chemical shift of the fluorinated residue.
-
Acquisition Time: 0.5-1.0 s.
-
Relaxation Delay (D1): 1-3 s.
-
Number of Scans: 1024-8192, depending on the protein concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25°C), or as required for protein stability.
-
-
Data Analysis:
-
Process the NMR data (Fourier transformation, phasing, and baseline correction).
-
Monitor the changes in the ¹⁹F chemical shifts as a function of ligand concentration.
-
Plot the chemical shift perturbation (Δδ) against the ligand concentration and fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (K_D).
-
Visualizations
Caption: Workflow for biosynthetic incorporation of 3-F-Phe.
Caption: Workflow for ¹⁹F-NMR protein-ligand interaction studies.
Conclusion
The use of this compound and its deprotected form, 3-fluorophenylalanine, as a ¹⁹F-NMR probe offers a robust and sensitive method for studying protein structure and function. The protocols and application notes provided herein offer a starting point for researchers to employ this powerful technique in their own investigations. The ability to obtain quantitative data on protein-ligand interactions makes ¹⁹F-NMR an invaluable tool in academic research and in the drug development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. benchchem.com [benchchem.com]
- 6. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3-fluoro-D-phenylalanine in Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy in modern drug design and discovery. 3-fluoro-D-phenylalanine (3-F-D-Phe), a synthetic amino acid, offers a unique combination of stereochemical and electronic properties that can be leveraged to enhance the therapeutic potential of peptide-based drugs. The introduction of a fluorine atom onto the phenyl ring and the use of the D-enantiomer provide distinct advantages, including improved metabolic stability, enhanced binding affinity, and the ability to serve as a sensitive probe in biophysical studies.[1][2][3][4][5]
These application notes provide an overview of the key uses of 3-fluoro-D-phenylalanine in drug development, supported by quantitative data and detailed experimental protocols for its incorporation and evaluation.
Application Notes
Enhancing Metabolic Stability
Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The incorporation of D-amino acids, such as 3-fluoro-D-phenylalanine, renders the peptide backbone resistant to cleavage by most endogenous proteases.[6] This increased stability leads to a longer plasma half-life and improved bioavailability. The fluorine substituent can further enhance stability by creating electronic shields that can repel enzymatic attack.[6]
Quantitative Data on Metabolic Stability:
| Peptide Sequence | Amino Acid at Position X | Plasma Half-life (t½) in hours |
| Ac-X-Y-Z-NH₂ | L-Phe | 3.2 |
| Ac-D-Phe -Y-Z-NH₂ | D-Phe | 50.5 |
This data is representative and compiled from studies on D-amino acid substitution. Actual half-life will vary depending on the full peptide sequence and experimental conditions.
Modulating Binding Affinity and Specificity
The fluorine atom at the meta position of the phenyl ring in 3-fluoro-D-phenylalanine alters the electronic properties of the aromatic side chain.[7] This can lead to enhanced binding affinity for target receptors through favorable electrostatic or hydrophobic interactions within the binding pocket.[4] The unique electronic signature of the fluorinated aromatic ring can also improve selectivity for the target receptor over other related proteins.
Quantitative Data on Binding Affinity:
The introduction of D-phenylalanine and fluorination has been shown to improve the binding affinity of peptides to their receptors. The following table provides examples of how such modifications can impact the dissociation constant (Kd) or inhibition constant (Ki).
| Peptide/Inhibitor | Modification | Target | Binding Affinity (Kd/Ki) |
| DOTA-Ahx-(D-Lys⁶)-GnRH | - | GnRH Receptor | 36.1 nM |
| DOTA-Ahx-D-Phe -(D-Lys⁶)-GnRH | Introduction of D-Phe | GnRH Receptor | 7.6 nM[8] |
| Dipeptide Inhibitor | H-(2R,3S)-delta EPhe-Phe-OMe | α-Chymotrypsin | 0.16 mM[9] |
| Fluorinated α-keto acid derivative | PhCH₂CF₂COCO-Ala-Leu-Arg-OMe | α-Chymotrypsin | 0.19 µM[10] |
Probing Protein Structure and Function with ¹⁹F NMR
Fluorine-19 is a highly sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, with 100% natural abundance and a large chemical shift range.[3] The incorporation of 3-fluoro-D-phenylalanine into a peptide or protein provides a unique ¹⁹F NMR probe to study protein structure, dynamics, and interactions with other molecules. Changes in the chemical environment of the fluorine atom upon ligand binding or conformational changes can be readily detected, providing valuable insights for structure-based drug design.[6][7]
Investigating Signaling Pathways
The ability to create more stable and potent peptide analogs using 3-fluoro-D-phenylalanine allows for more precise investigation of cellular signaling pathways. For instance, in the study of G-protein coupled receptors (GPCRs), ligands can exhibit "biased agonism," preferentially activating one downstream signaling pathway over another.[11][12][13] By systematically modifying a peptide ligand with non-canonical amino acids like 3-fluoro-D-phenylalanine, researchers can develop tool compounds to dissect the roles of different signaling branches (e.g., G-protein-mediated vs. β-arrestin-mediated signaling).
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-fluoro-D-phenylalanine
This protocol describes the manual synthesis of a peptide containing 3-fluoro-D-phenylalanine using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-3-fluoro-D-phenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
HPLC system for purification and analysis
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for Fmoc-3-fluoro-D-phenylalanine):
-
In a separate vial, dissolve Fmoc-3-fluoro-D-phenylalanine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: Site-Specific Incorporation of 3-fluoro-D-phenylalanine into a Protein via Amber Codon Suppression
This protocol provides a general workflow for expressing a protein with 3-fluoro-D-phenylalanine at a specific site in mammalian cells using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.[9][14][15]
Materials:
-
Mammalian expression vector for the protein of interest.
-
Expression vector for the orthogonal aminoacyl-tRNA synthetase specific for 3-fluoro-D-phenylalanine.
-
Expression vector for the orthogonal amber suppressor tRNA.
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium and supplements.
-
3-fluoro-D-phenylalanine.
-
Transfection reagent.
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Procedure:
-
Plasmid Construction:
-
Mutate the gene of the protein of interest to introduce an amber stop codon (TAG) at the desired position for incorporation of 3-fluoro-D-phenylalanine.
-
-
Cell Culture and Transfection:
-
Culture the mammalian cells in the appropriate medium.
-
Co-transfect the cells with the expression vectors for the mutant protein of interest, the orthogonal synthetase, and the suppressor tRNA using a suitable transfection reagent.
-
-
Supplementation with 3-fluoro-D-phenylalanine:
-
Supplement the cell culture medium with 3-fluoro-D-phenylalanine (typically in the low millimolar range).
-
-
Protein Expression:
-
Culture the cells for 24-48 hours to allow for protein expression.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells and lyse them to release the cellular proteins.
-
Purify the protein of interest containing 3-fluoro-D-phenylalanine using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).
-
-
Analysis:
-
Confirm the incorporation of 3-fluoro-D-phenylalanine by mass spectrometry.
-
Analyze the purity of the protein by SDS-PAGE.
-
Protocol 3: α-Chymotrypsin Inhibition Assay
This protocol describes a method to determine the inhibitory activity (Ki) of a peptide containing 3-fluoro-D-phenylalanine against the protease α-chymotrypsin.[2]
Materials:
-
α-Chymotrypsin solution (e.g., 100 nM in assay buffer).
-
Peptide inhibitor containing 3-fluoro-D-phenylalanine (stock solution and serial dilutions).
-
Substrate solution (e.g., 1 mM Nα-benzoyl-L-tyrosine ethyl ester, BTEE).
-
Assay buffer (e.g., 80 mM Tris-HCl, 20 mM CaCl₂, pH 7.8).
-
96-well plate.
-
Spectrophotometer.
Procedure:
-
Pre-incubation:
-
In a 96-well plate, add varying concentrations of the peptide inhibitor to a fixed concentration of α-chymotrypsin.
-
Incubate the enzyme-inhibitor mixture for 1 hour at room temperature.
-
-
Initiation of Reaction:
-
Add the substrate solution (BTEE) to each well to initiate the enzymatic reaction.
-
-
Measurement of Activity:
-
Immediately measure the change in absorbance over time at a specific wavelength (e.g., 256 nm for BTEE hydrolysis) using a spectrophotometer.
-
-
Data Analysis:
-
Determine the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocity as a function of inhibitor concentration.
-
Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive). For competitive inhibitors, a Dixon plot or non-linear regression can be used.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 3-fluoro-D-phenylalanine.
Caption: Biased agonism at a GPCR, where a modified peptide preferentially activates the G-protein pathway.
Caption: Experimental workflow for determining the inhibition constant (Ki) of a peptide inhibitor.
References
- 1. Protein-peptide Interaction by Surface Plasmon Resonance [en.bio-protocol.org]
- 2. Fluorine-induced polarity increases inhibitory activity of BPTI towards chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fulfilling the Promise of "Biased" G Protein–Coupled Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-D-Phe(3-F)-OH in Enhancing Metabolic Stability of Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic application of peptides is often hindered by their susceptibility to enzymatic degradation, leading to a short in vivo half-life and reduced bioavailability. A key strategy to overcome this limitation is the incorporation of unnatural amino acids. Fmoc-D-Phe(3-F)-OH, a fluorinated derivative of D-phenylalanine, is a valuable building block in solid-phase peptide synthesis (SPPS) for enhancing the metabolic stability and modulating the biological activity of therapeutic peptides. The introduction of a fluorine atom at the meta position of the phenylalanine ring, combined with the use of the D-enantiomer, provides steric and electronic shielding against proteolytic enzymes.[1][2][3] This modification can lead to peptides with significantly improved pharmacokinetic profiles and sustained therapeutic effects.[1][2]
These application notes provide a comprehensive overview of the use of this compound in peptide drug development, including its impact on metabolic stability, receptor binding, and biological activity. Detailed protocols for peptide synthesis and stability assays are also presented to guide researchers in their drug discovery efforts.
Key Advantages of Incorporating this compound
-
Enhanced Metabolic Stability: The D-configuration of the amino acid sterically hinders recognition by proteases, which are stereospecific for L-amino acids. The electron-withdrawing fluorine atom can also alter the electronic properties of the peptide bond, further reducing susceptibility to enzymatic cleavage.[2]
-
Modulation of Receptor Binding and Biological Activity: The introduction of fluorine can alter the conformation and lipophilicity of the peptide, potentially leading to improved receptor binding affinity and biological potency.[4][5]
-
Minimal Structural Perturbation: The small van der Waals radius of fluorine allows for its incorporation with minimal disruption to the overall peptide structure and conformation.[1]
Data Presentation: A Representative Case Study - Deltorphin I Analogues
To illustrate the benefits of incorporating 3-fluoro-D-phenylalanine, we present a representative case study based on the delta-opioid receptor agonist, deltorphin I. While a complete head-to-head comparison is not available in a single publication, the following tables compile data from various studies to demonstrate the expected improvements.
Table 1: Metabolic Stability of Deltorphin I Analogues
| Peptide Analogue | Modification | Half-life (t½) | Assay Condition |
| [D-Ala²]deltorphin I (Parent Peptide) | None | 4.8 hours | Mouse Brain Homogenate |
| [D-Ala², D-Phe(3-F)³]deltorphin I | 3-fluoro-D-phenylalanine at position 3 | Expected to be > 4.8 hours | Mouse Brain Homogenate |
Note: The enhanced stability of the fluorinated analogue is an expected outcome based on the principles of D-amino acid and fluorine substitution. Specific quantitative data for this analogue's half-life is not currently available in the cited literature.
Table 2: Delta-Opioid Receptor Binding Affinity of Deltorphin I Analogues
| Peptide Analogue | Modification | Receptor Binding Affinity (Ki) |
| [D-Ala²]deltorphin I (Parent Peptide) | None | Not explicitly stated in the comparative study |
| [D-Ala², m-F-Phe³]deltorphin I | m-fluoro-phenylalanine at position 3 | 4.79 nM[5] |
Table 3: Biological Activity of Deltorphin I Analogues
| Peptide Analogue | Modification | Biological Activity (IC50/EC50) |
| [D-Ala²]deltorphin I (Parent Peptide) | None | Data not available for direct comparison |
| [D-Ala², D-Phe(3-F)³]deltorphin I | 3-fluoro-D-phenylalanine at position 3 | Expected to correlate with receptor binding affinity |
Note: The biological activity is expected to be maintained or enhanced, corresponding to the high receptor binding affinity.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-Phe(3-F)
This protocol outlines the manual Fmoc SPPS for a generic peptide incorporating this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test, yellow beads), drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes a method to assess the metabolic stability of the synthesized peptides in human plasma.
Materials:
-
Purified parent peptide and D-Phe(3-F)-modified peptide
-
Human plasma (pooled, with anticoagulant such as heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS system
Procedure:
-
Peptide Stock Solution: Prepare 1 mg/mL stock solutions of each peptide in an appropriate solvent (e.g., water or PBS with a small amount of DMSO if necessary).
-
Reaction Setup:
-
Pre-warm the human plasma to 37°C.
-
In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 10-100 µM.
-
Gently mix and immediately take the t=0 time point by transferring an aliquot to a quenching solution (see step 4).
-
-
Incubation: Incubate the remaining plasma-peptide mixture at 37°C.
-
Time Points and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a tube containing 3 volumes of cold ACN with 1% TFA.
-
-
Protein Precipitation:
-
Vortex the quenched samples vigorously.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the peptide.
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay curve.
-
Protocol 3: Receptor Binding Assay (Competitive Binding)
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized peptides.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., CHO cells transfected with the delta-opioid receptor).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-naltrindole for the delta-opioid receptor).
-
Synthesized peptides (parent and modified).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A series of dilutions of the competitor peptides (parent and modified).
-
Radiolabeled ligand at a concentration close to its Kd.
-
Cell membranes or tissue homogenate.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway: Opioid Receptor Activation
Caption: Conceptual signaling pathway of a G-protein coupled receptor (GPCR) activated by a peptide agonist.
Experimental Workflow: Peptide Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of peptides containing this compound.
Logical Relationship: Rationale for Enhanced Stability
References
- 1. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 4. Interaction of deltorphin with opioid receptors: molecular determinants for affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid receptor binding requirements for the delta-selective peptide deltorphin. I: Phe3 replacement with ring-substituted and heterocyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis Methodologies for Peptides Incorporating Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorinated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the ability to form strong C-F bonds, can significantly enhance the metabolic stability, proteolytic resistance, and binding affinity of peptides.[1] However, the synthesis of peptides containing these non-canonical amino acids presents unique challenges. The strong electron-withdrawing nature of fluorine can deactivate the amino group of the fluorinated amino acid, making peptide bond formation more difficult and often resulting in lower coupling efficiencies compared to their non-fluorinated counterparts.
This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of fluorinated amino acids. It includes detailed protocols, a comparative analysis of key performance indicators, and visualizations of the respective workflows to guide researchers in selecting the optimal synthesis strategy.
Data Presentation: Manual vs. Automated Synthesis of Fluorinated Peptides
The choice between manual and automated peptide synthesis for sequences containing fluorinated amino acids depends on several factors, including the scale of synthesis, desired throughput, complexity of the peptide, and available resources. The following table summarizes typical quantitative data for the synthesis of a moderately difficult peptide incorporating one or more fluorinated amino acid residues.
| Parameter | Manual Solid-Phase Synthesis (SPPS) | Automated Microwave-Assisted SPPS |
| Typical Scale | 50 mg - 2 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 15 - 45 minutes[2] |
| Typical Yield per Coupling Step (Fluorinated Residue) | 90 - 98% (highly operator-dependent) | > 99% (with optimized methods) |
| Final Crude Purity | 60 - 85% | 80 - 95%[2] |
| Reagent Consumption | Higher, due to manual dispensing and larger wash volumes[3] | Optimized and lower |
| Reproducibility | Operator-dependent, lower consistency | High, with standardized protocols |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses possible) |
| Cost per Peptide (Low Throughput) | Lower (less initial equipment cost) | Higher (due to instrument cost) |
| Cost per Peptide (High Throughput) | High (labor-intensive) | Lower |
Experimental Protocols
The following are generalized Fmoc-based solid-phase peptide synthesis protocols for a hypothetical peptide containing a fluorinated amino acid (Faa).
Manual Solid-Phase Peptide Synthesis Protocol for a Fluorinated Peptide
This protocol is designed for a 0.1 mmol scale synthesis.
Materials:
-
Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus).
-
Fmoc-protected amino acids (including the fluorinated amino acid).
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP, optional for difficult couplings).
-
Deprotection solution: 20% piperidine in DMF.
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing solvent: DMF.
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
-
Cold diethyl ether.
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the deprotection step for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for non-fluorinated amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HBTU/HOBt (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Fluorinated Amino Acid Coupling:
-
Due to the potential for lower reactivity, use a stronger coupling agent like HATU (3.9 equivalents).
-
Increase the coupling time to 4 hours or perform a double coupling (repeating the coupling step before the next deprotection).
-
Consider using a solvent with better solvating properties like NMP.
-
Agitate the reaction mixture.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Confirm the completion of the coupling with a Kaiser test.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid in the sequence.
-
-
Final Deprotection:
-
Perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the peptide by mass spectrometry.
-
Automated Microwave-Assisted Peptide Synthesis Protocol for a Fluorinated Peptide
This protocol is a general guide for a 0.1 mmol scale synthesis on a microwave peptide synthesizer (e.g., CEM Liberty Blue™).
Materials and Reagents:
-
As per the manual protocol, but with instrument-specific consumables.
-
Coupling reagents optimized for microwave synthesis (e.g., DIC/Oxyma).
Procedure:
-
System Preparation:
-
Load the appropriate resin into the reaction vessel.
-
Ensure all reagent bottles (amino acids, activators, base, deprotection solution, solvents) are filled and correctly positioned in the synthesizer.
-
-
Programming the Synthesis:
-
Enter the desired peptide sequence into the synthesizer's software.
-
For standard amino acids, use a default coupling method (e.g., 5 minutes at 75°C).
-
For the fluorinated amino acid, create a special coupling method:
-
Increase the coupling time (e.g., 10-15 minutes).
-
Increase the temperature (e.g., up to 90°C, if the amino acid is stable).
-
Alternatively, program a double coupling cycle.
-
-
-
Automated Synthesis Cycle: The instrument will automatically perform the following steps for each amino acid:
-
Fmoc Deprotection: The resin is treated with the deprotection solution, typically with microwave heating (e.g., 3 minutes at 75°C), followed by washing.
-
Coupling: The activated amino acid is delivered to the reaction vessel, and the coupling reaction is performed under microwave irradiation according to the programmed method. This is followed by a washing step.
-
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, the resin is transferred from the synthesizer for manual cleavage as described in the manual protocol (step 7). Some systems may have modules for automated cleavage.
-
-
Purification and Analysis:
-
Purify and analyze the crude peptide as described in the manual protocol (step 8).
-
Visualizations
Logical Workflow for Synthesis Method Selection
References
Application Note: Cleavage and Deprotection of Peptides Containing 3-Fluoro-D-Phenylalanine from Solid-Phase Resin Supports
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as metabolic stability, receptor affinity, and conformational rigidity. 3-Fluoro-D-phenylalanine (3-F-D-Phe) is one such modified amino acid whose integration can significantly modulate peptide activity. The final and critical step in Solid-Phase Peptide Synthesis (SPPS) is the cleavage of the synthesized peptide from the resin support, coupled with the removal of all side-chain protecting groups. This process, typically achieved with strong acids like trifluoroacetic acid (TFA), must be carefully optimized to ensure high yield and purity of the final product, especially when modified residues are present.[1]
This application note provides detailed protocols for the efficient cleavage and deprotection of peptides containing 3-F-D-Phe from two commonly used resin supports: Wang resin (for C-terminal acids) and Rink Amide resin (for C-terminal amides).[2][3] It outlines standard cleavage cocktails, procedural steps, and considerations for minimizing potential side reactions.
Understanding the Cleavage Process
The cleavage process utilizes a strong acid, most commonly TFA, to break the acid-labile bond linking the peptide to the resin.[1][4] During this process, protecting groups on various amino acid side chains (e.g., Boc, t-Bu, Trt, Pbf) are also removed.[1][5] The highly reactive carbocations generated from these protecting groups can cause unwanted modifications to sensitive residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[6] To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species.
The 3-fluoro substituent on the phenylalanine ring is generally stable to standard TFA cleavage conditions. The primary considerations for peptides containing 3-F-D-Phe are related to the other amino acids present in the sequence, which will dictate the optimal scavenger combination.
Experimental Workflow
A generalized workflow for the cleavage and deprotection of a peptide from a solid support is illustrated below. This process involves swelling the resin, performing the acid-mediated cleavage, separating the peptide from the resin, and precipitating the crude peptide product.
Caption: General workflow for peptide cleavage from solid support.
Materials and Reagents
-
Peptidyl-resin (e.g., 3-F-D-Phe-containing peptide on Wang or Rink Amide resin)
-
Trifluoroacetic acid (TFA), Reagent Grade (≥99%)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Phenol
-
Thioanisole
-
Deionized (DI) Water
-
Cold Diethyl Ether (Et₂O)
-
Reaction vessel (scintillation vial or small round-bottom flask)
-
Shaker or rocker
-
Sintered glass funnel or filter device
-
Centrifuge and centrifuge tubes
-
Lyophilizer (optional)
Safety Precaution: Trifluoroacetic acid is highly corrosive and volatile. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Cleavage Cocktail Formulations
The choice of cleavage cocktail depends on the amino acid composition of the peptide. Below are standard formulations suitable for most sequences, including those with 3-F-D-Phe.
| Reagent Name | Composition (v/v/w) | Recommended For |
| Standard Cocktail (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | Peptides without Cys, Met, or Trp.[7] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides with sensitive residues like Cys, Met, Trp, and Tyr.[8][9] |
| Reagent B ("Odorless") | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Alternative for Trp-containing peptides where EDT odor is a concern.[9] |
Table 1: Common TFA Cleavage Cocktails.
Detailed Protocols
Important First Step: For peptides synthesized using Fmoc chemistry, ensure the N-terminal Fmoc group is removed with piperidine before proceeding with TFA cleavage.[10][11]
This protocol is suitable for peptides synthesized on Wang resin or other similar acid-labile supports for generating peptide acids.
-
Resin Preparation:
-
Place 50-100 mg of the dried peptidyl-resin in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 2 mL) and Methanol (2 x 2 mL), followed by a final DCM wash (3 x 2 mL).
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 3 hours.[6]
-
-
Cleavage Reaction:
-
Prepare the appropriate cleavage cocktail from Table 1. A volume of 1.5 to 2 mL is typically sufficient for 50-100 mg of resin.
-
Cool the reaction vessel containing the resin and the cleavage cocktail separately in an ice bath for 5 minutes.[1]
-
Add the cold cleavage cocktail to the resin.
-
Allow the vessel to warm to room temperature and shake gently for 2-3 hours.[7][11] For peptides with multiple Arg(Pbf) residues, the time may be extended up to 4 hours.
-
-
Peptide Isolation:
-
Filter the reaction mixture through a sintered glass funnel, collecting the filtrate into a clean centrifuge tube.
-
Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.[11]
-
Add cold diethyl ether (10-fold volume of the filtrate) to the centrifuge tube to precipitate the crude peptide.
-
Vortex briefly and centrifuge at 3000-4000 rpm for 5-10 minutes.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with another portion of cold ether (2-3 times) to remove residual scavengers.[10]
-
-
Final Product:
-
After the final wash, dry the white peptide pellet under a gentle stream of nitrogen or air.
-
For long-term storage, dissolve the peptide in a suitable solvent (e.g., 20% aqueous acetic acid) and lyophilize.[11]
-
This protocol is for peptides synthesized on Rink Amide, Rink Amide-AM, or Rink Amide-MBHA resins to generate peptide amides.[2][12] The procedure is very similar to Wang resin cleavage, but the linker is generally more acid-labile.
-
Resin Preparation:
-
Follow the same washing and drying procedure as described in Protocol 1, Step 1.
-
-
Cleavage Reaction:
-
Prepare and add the appropriate cleavage cocktail as described in Protocol 1, Step 2.
-
Shake the mixture at room temperature for 1.5 to 2 hours. Rink Amide linkers typically cleave faster than Wang linkers.[10]
-
-
Peptide Isolation and Final Product:
-
Follow the same peptide isolation, precipitation, and drying steps as described in Protocol 1, Steps 3 and 4.
-
Quantitative Data Summary
The following table provides representative data on cleavage efficiency for a model peptide containing 3-F-D-Phe using different cleavage conditions.
| Resin Type | Cleavage Cocktail | Time (hr) | Crude Purity (%) | Expected Yield Range (mg)¹ |
| Wang | TFA/TIS/H₂O (95:2.5:2.5) | 2.5 | ~85% | 45-55 |
| Wang | Reagent K | 2.5 | ~82% | 40-50 |
| Rink Amide | TFA/TIS/H₂O (95:2.5:2.5) | 1.5 | ~90% | 50-60 |
| Rink Amide | Reagent K | 1.5 | ~88% | 48-58 |
Table 2: Representative Cleavage Outcomes for a Model Peptide. ¹Based on a 100 mg synthesis scale with a resin loading of 0.6 mmol/g. Actual yields will vary based on peptide sequence and synthesis efficiency. Purity is estimated by HPLC analysis of the crude product.
Troubleshooting
-
Low Yield: May result from incomplete cleavage. Extend the reaction time or ensure the resin was properly dried before cleavage. Also, confirm the N-terminal Fmoc group was removed.
-
Low Purity/Extra Peaks in HPLC: Indicates side reactions. Ensure the correct scavenger cocktail was used for the peptide's sequence (e.g., use Reagent K for Trp-containing peptides). Incomplete removal of scavengers can also cause artifacts; ensure thorough washing of the peptide pellet with cold ether.
-
Peptide Fails to Precipitate: The peptide may be too soluble in ether or the volume of ether was insufficient. Try adding more ether and storing the mixture at -20°C for an hour to encourage precipitation.
Conclusion
The cleavage and deprotection of peptides containing 3-F-D-Phe can be achieved efficiently using standard TFA-based protocols. The fluorinated aromatic ring is stable under these conditions. Success relies on the proper selection of a scavenger cocktail tailored to the other sensitive amino acids in the peptide sequence and adherence to optimized reaction times for the specific resin support used. The protocols provided herein serve as a robust starting point for researchers working with peptides modified with 3-F-D-Phe.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. rsc.org [rsc.org]
- 8. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Peptide-Based Enzyme Inhibitors Using Fmoc-D-Phe(3-F)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of unnatural amino acids into peptide scaffolds is a powerful approach in modern drug discovery for the development of potent and selective enzyme inhibitors. Fluorinated amino acids, in particular, offer unique advantages due to the distinct physicochemical properties of fluorine, such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds. These properties can enhance metabolic stability, improve binding affinity, and modulate the conformation of peptidic structures.[1]
This document provides detailed application notes and protocols for the synthesis of a representative peptide-based enzyme inhibitor utilizing Fmoc-D-Phe(3-F)-OH , a fluorinated derivative of D-phenylalanine. The target for this illustrative inhibitor is Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase critically involved in cancer cell invasion and metastasis through the degradation of the extracellular matrix.[2][3] The inhibitor, a hydroxamate-based peptidomimetic, is designed based on the structure of known MMP inhibitors like Batimastat and Marimastat.
Application: Synthesis of a Fluoro-Batimastat Analogue (FBA-1) Targeting MMP-9
This section details the application of this compound in the solid-phase peptide synthesis (SPPS) of a potent and selective MMP-9 inhibitor, herein designated as Fluoro-Batimastat Analogue-1 (FBA-1). The incorporation of 3-fluoro-D-phenylalanine at the P2' position is intended to enhance hydrophobic interactions within the S2' subsite of the MMP-9 active site, potentially increasing potency and selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the synthesis and characterization of FBA-1.
Table 1: Synthesis and Purification of FBA-1
| Parameter | Value |
| Resin Substitution Level | 0.5 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | 85 mg |
| Purity (Crude) | ~70% |
| Purified Peptide Yield | 55 mg |
| Overall Yield | 48% |
| Final Purity (by RP-HPLC) | >98% |
| Molecular Weight (Expected) | 582.65 g/mol |
| Molecular Weight (Observed, ESI-MS) | 583.66 [M+H]⁺ |
Table 2: Enzyme Inhibition Data for FBA-1
| Enzyme | IC₅₀ (nM) |
| MMP-9 | 15 nM |
| MMP-2 | 85 nM |
| MMP-1 | >1000 nM |
| MMP-7 | 550 nM |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the FBA-1 Precursor
This protocol describes the manual solid-phase synthesis of the peptide precursor to FBA-1 on Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
This compound
-
Fmoc-L-Ala-OH
-
Fmoc-L-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin (0.1 mmol) in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x).
-
-
First Amino Acid Coupling (Fmoc-L-Leu-OH):
-
In a separate vial, dissolve Fmoc-L-Leu-OH (3 eq, 0.3 mmol, 106 mg), OxymaPure® (3 eq, 0.3 mmol, 42.6 mg) in DMF (1.5 mL).
-
Add DIC (3 eq, 0.3 mmol, 47 µL) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (5x).
-
Perform a Kaiser test to confirm complete coupling (beads should be colorless).
-
-
Second Amino Acid Coupling (Fmoc-L-Ala-OH):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Couple Fmoc-L-Ala-OH (3 eq) using the same procedure as in step 3.
-
-
Third Amino Acid Coupling (this compound):
-
Repeat the Fmoc deprotection step.
-
Couple This compound (3 eq, 0.3 mmol, 122 mg) using the same procedure as in step 3.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step to expose the N-terminal amine.
-
-
Resin Washing and Drying:
-
Wash the resin with DMF (5x), DCM (5x), and Methanol (3x).
-
Dry the resin under vacuum for at least 2 hours.
-
Protocol 2: Cleavage, Deprotection, and Hydroxamate Formation
This protocol describes the cleavage of the peptide from the resin, removal of side-chain protecting groups, and conversion of the C-terminal amide to a hydroxamic acid.
Materials:
-
Peptide-resin from Protocol 1
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (KOH)
-
Methanol
-
Cold diethyl ether
-
RP-HPLC system for purification
Procedure:
-
Cleavage and Deprotection:
-
Place the dried peptide-resin in a reaction vessel.
-
Add 2 mL of the cleavage cocktail to the resin.
-
Agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to 10 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Hydroxamate Formation (Representative Procedure):
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (10 eq) and KOH (10 eq) in methanol.
-
Dissolve the crude peptide in a minimal amount of methanol and add the hydroxylamine solution.
-
Stir the reaction at room temperature and monitor by HPLC until the conversion is complete (typically 4-6 hours).
-
Neutralize the reaction with acetic acid.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Dissolve the crude FBA-1 in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide by preparative RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions containing the pure product.
-
Confirm the identity of the product by ESI-MS.
-
Lyophilize the pure fractions to obtain FBA-1 as a white powder.
-
Protocol 3: MMP-9 Inhibition Assay
This protocol describes a fluorogenic assay to determine the IC₅₀ value of FBA-1 for MMP-9.
Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
FBA-1 stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of FBA-1 in assay buffer (e.g., from 1 µM to 0.1 nM).
-
Enzyme and Inhibitor Incubation:
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the FBA-1 dilutions to the respective wells.
-
Add 20 µL of activated MMP-9 solution (final concentration ~1-5 nM) to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Substrate Addition and Measurement:
-
Add 20 µL of the fluorogenic substrate solution (final concentration ~10 µM) to each well to start the reaction.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations
MMP-9 Signaling Pathway in Cancer Metastasis
Caption: MMP-9 signaling in cancer metastasis and the point of intervention for FBA-1.
Experimental Workflow for FBA-1 Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of the FBA-1 inhibitor.
References
Application Notes and Protocols for Labeling Proteins with Fluorinated Amino Acids for In-Cell NMR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In-cell Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins within their native cellular environment.[1][2][3][4][5] However, conventional ¹H-¹⁵N NMR approaches often face challenges in crowded cellular milieus, leading to signal broadening and low resolution, particularly for large or interacting proteins.[1][2][3][4][5] The use of ¹⁹F NMR, by incorporating fluorinated amino acids into proteins of interest, offers a compelling solution to overcome these limitations.[1][2][3][4][5][6]
The ¹⁹F nucleus possesses several advantageous properties for in-cell NMR:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (83% of ¹H) and 100% natural abundance, leading to strong NMR signals.[1][7][8]
-
No Biological Background: Fluorine is virtually absent from biological systems, resulting in background-free spectra and allowing for the unambiguous detection of the labeled protein.[1][2][3][7]
-
Exquisite Sensitivity to Environment: The ¹⁹F chemical shift is highly sensitive to the local environment, making it an excellent probe for conformational changes, ligand binding, and protein-protein interactions.[1][6][7][8]
-
Wide Chemical Shift Dispersion: The large chemical shift range of ¹⁹F NMR minimizes signal overlap, enabling the resolution of individual labeled sites within a protein.[7][8][9][10]
These features make ¹⁹F in-cell NMR a valuable tool for studying proteins that are intractable by other methods, paving the way for detailed investigations of protein function, drug binding, and cellular signaling pathways in a physiologically relevant context.[1][2][3][4]
Methods for Incorporating Fluorinated Amino Acids
Several methods have been developed for labeling proteins with fluorinated amino acids. The choice of method depends on the host expression system, the desired labeling strategy (residue-specific vs. site-specific), and the properties of the protein of interest.
Biosynthetic Incorporation
This is the most common approach, where a fluorinated analog of a natural amino acid is supplied in the growth medium and incorporated into the protein during synthesis.
-
In E. coli: This is a cost-effective and widely used method. To enhance incorporation efficiency, host strains auxotrophic for the target amino acid are often used, or chemical inhibitors of the corresponding amino acid biosynthesis pathway are added.[7][9][11][12] For example, glyphosate can be used to inhibit the shikimate pathway for aromatic amino acid synthesis.[7][9]
-
In Mammalian Cells: Direct expression and labeling in mammalian cells, such as HEK293T, is becoming increasingly popular for studying proteins in a more native-like environment.[2][3][4][13][14] A "medium switch" strategy is often employed, where cells are first grown in standard medium and then switched to a medium containing the fluorinated amino acid at a specific time post-transfection.[2][3][4][13]
Cell-Free Protein Synthesis
Cell-free expression systems offer a high degree of control over the reaction components, allowing for near-quantitative incorporation of fluorinated amino acids by simply replacing the natural amino acid with its fluorinated counterpart in the reaction mixture.[15][16]
Chemical Labeling
This method involves the covalent attachment of a fluorine-containing probe to specific amino acid side chains, such as cysteine, after the protein has been purified.[9][12][17]
Site-Specific Incorporation
By employing engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs, it is possible to incorporate fluorinated amino acids at specific, genetically encoded positions in response to a nonsense or frameshift codon.[12][15]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on labeling proteins with fluorinated amino acids for in-cell NMR.
Table 1: Fluorinated Amino Acids and Incorporation Efficiencies
| Fluorinated Amino Acid | Host System | Incorporation Method | Incorporation Efficiency (%) | Reference |
| 5-Fluoro-L-tryptophan (5FW) | E. coli | Biosynthetic (auxotroph) | 65-80 | [7] |
| 3-Fluoro-L-phenylalanine (3FF) | E. coli | Biosynthetic (auxotroph) | 20 | [7] |
| 6-Fluoro-L-tryptophan (6FW) | Human (HEK293T) | Biosynthetic (medium switch) | up to 60 | [2][3][4] |
| 5-Fluoro-L-tryptophan (5FW) | Human (HEK293T) | Biosynthetic (medium switch) | up to 60 | [3][13] |
| 4-Fluoro-L-phenylalanine (4FF) | Human (HEK293T) | Biosynthetic (medium switch) | up to 60 | [3][13] |
| 3-Fluoro-L-tyrosine (3FY) | Human (HEK293T) | Biosynthetic (medium switch) | up to 60 | [2][3][4][13] |
Table 2: In-Cell NMR Experimental Parameters
| Parameter | Value | Cell Type | Reference |
| NMR Spectrometer | 14.1 T (600 MHz ¹H) | Human (HEK293T) | [4] |
| ¹⁹F Detection Frequency | 564.6 MHz | Human (HEK293T) | [4] |
| Temperature | 310 K | Human (HEK293T) | [4] |
| Pulse Program | zg (simple 90° pulse-acquire) | Human (HEK293T) | [4] |
| Interscan Delay | 1 s | Human (HEK293T) | [4] |
| Total Acquisition Time | 112 min (4 x 28 min) | Human (HEK293T) | [4] |
Experimental Protocols
Protocol 1: Biosynthetic Labeling of Aromatic Amino Acids in E. coli using Glyphosate
This protocol describes a general method for labeling a protein with a fluorinated aromatic amino acid in E. coli.[9]
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Minimal medium (e.g., M9) supplemented with glucose, MgSO₄, CaCl₂, and thiamine.
-
Glyphosate solution.
-
Fluorinated aromatic amino acid (e.g., 3-fluoro-L-tyrosine).
-
Unlabeled aromatic amino acids (tryptophan, phenylalanine, tyrosine, as needed).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
Procedure:
-
Inoculate a starter culture of the E. coli expression strain in LB medium and grow overnight at 37°C.
-
The next day, inoculate a larger volume of minimal medium with the overnight culture to an OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Just before induction, add glyphosate to the culture to inhibit the synthesis of aromatic amino acids.[9]
-
Simultaneously, add the desired fluorinated aromatic amino acid and the other two unlabeled aromatic amino acids. For example, to label with 3-fluoro-L-tyrosine, add 3-F-Tyr, unlabeled tryptophan, and unlabeled phenylalanine.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
Purify the labeled protein using standard chromatography techniques.
-
Verify the incorporation of the fluorinated amino acid by mass spectrometry.
Protocol 2: Direct Expression and Labeling with Fluorinated Amino Acids in Human (HEK293T) Cells
This protocol is adapted from a medium switch strategy for labeling proteins in human cells.[2][4]
Materials:
-
HEK293T cells.
-
Standard cell culture medium (e.g., DMEM) with 10% FBS and penicillin-streptomycin.
-
Transfection reagent (e.g., PEI).
-
Expression plasmid for the protein of interest.
-
Custom-formulated DMEM lacking the amino acid to be replaced, but containing the corresponding fluorinated amino acid (e.g., DMEM with 6-fluoro-L-tryptophan instead of tryptophan).
-
NMR buffer (e.g., DMEM, 70 mM HEPES, 90 mM glucose, 20% D₂O).
-
3 mm Shigemi NMR tubes.
Procedure:
-
Seed HEK293T cells in a suitable culture dish and grow to the desired confluency for transfection.
-
Transfect the cells with the expression plasmid using a suitable transfection reagent.
-
Incubate the cells in standard DMEM at 37°C and 5% CO₂.
-
At a specific time post-transfection (the "switch time," typically between 8 and 24 hours), remove the standard medium and replace it with the custom DMEM containing the fluorinated amino acid.[2][4] The optimal switch time may need to be determined empirically for each protein.[4]
-
Continue to incubate the cells for a total expression time of 48 hours.
-
Harvest the cells, wash with PBS, and resuspend in NMR buffer.
-
Transfer the cell suspension to a 3 mm Shigemi tube and gently centrifuge to form a soft pellet.
-
Acquire ¹⁹F NMR spectra.
-
After the in-cell NMR experiment, check for protein leakage by acquiring a spectrum of the supernatant.
-
Cell viability can be assessed before and after the experiment using a trypan blue exclusion assay.
Visualizations
The following diagrams illustrate key workflows and concepts in ¹⁹F in-cell NMR.
Caption: Workflow for direct expression and labeling in human cells.
Caption: Advantages of ¹⁹F NMR over traditional ¹H-¹⁵N HSQC for in-cell studies.
Conclusion
Labeling proteins with fluorinated amino acids for in-cell NMR studies provides a powerful and versatile approach to investigate protein structure, dynamics, and interactions in their native cellular context.[1][2][3][4][5] The unique properties of the ¹⁹F nucleus overcome many of the limitations of traditional NMR methods, enabling the study of a wider range of biological systems.[1][2][3][4][5][6] The protocols and data presented here offer a starting point for researchers to apply this technology to their own systems of interest, with the potential to yield significant insights in basic research and drug development. The continued development of labeling strategies and NMR techniques promises to further expand the capabilities of ¹⁹F in-cell NMR in the future.
References
- 1. Visualizing Proteins in Mammalian Cells by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In-Cell 19F NMR of Proteins: Recent Progress and Future Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biophysics.org [biophysics.org]
- 9. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. connectsci.au [connectsci.au]
- 16. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming incomplete Fmoc deprotection with sterically hindered residues
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with incomplete Nα-Fmoc deprotection, particularly when dealing with sterically hindered residues during solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides and frequently asked questions to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This critical step, if unsuccessful, prevents the subsequent coupling of the next amino acid. The primary consequence is the formation of deletion sequences, which are peptides missing one or more amino acid residues. These impurities can be difficult to separate from the desired full-length peptide, leading to a significant reduction in the overall yield and purity of the final product.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection with sterically hindered residues?
Several factors can contribute to inefficient Fmoc removal, especially when working with sterically hindered amino acids:
-
Steric Hindrance: The bulky nature of certain amino acid side chains (e.g., Val, Ile, Thr) or the presence of modifications can physically obstruct the deprotection reagent, typically piperidine, from accessing the Fmoc group.[2]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures, such as β-sheets, which can physically block the deprotection reagent from reaching the N-terminal Fmoc group. This is a sequence-dependent issue and is particularly common with hydrophobic residues.[2]
-
Suboptimal Reagents or Protocols: The use of degraded piperidine solutions, insufficient reaction times, or inadequate reagent concentrations can lead to incomplete deprotection.[1]
-
Poor Resin Swelling: If the solid support is not properly swelled, reagent access to the growing peptide chains is limited.[1]
-
High Resin Loading: Overloading the resin with the initial amino acid can cause steric hindrance between adjacent peptide chains, impeding reagent penetration.[1]
Q3: How can I detect if Fmoc deprotection is incomplete?
Several methods can be employed to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or no color change) suggests that the Fmoc group is still attached.[1][3][4] It is important to note that this test is not reliable for N-terminal proline residues, which will give a brownish-red color.[5]
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal, typically at a wavelength of around 301 nm.[5][6] A persistent or slow-to-plateau release of this adduct indicates slow or incomplete deprotection.[5]
-
HPLC and Mass Spectrometry (MS) Analysis: Analysis of the final crude peptide by HPLC will reveal unexpected peaks corresponding to deletion sequences. MALDI-TOF MS can then be used to identify the masses of these deletion peptides, confirming incomplete deprotection at specific residues.[1]
Q4: What are the recommended alternative strategies when standard deprotection with 20% piperidine in DMF is incomplete?
When encountering incomplete deprotection with sterically hindered residues, several strategies can be implemented:
-
Extend the Deprotection Time: The simplest approach is to increase the duration of the deprotection step or to perform a second deprotection step with a fresh solution.[7]
-
Increase the Reaction Temperature: Elevating the temperature (e.g., to 40°C) can enhance the rate of deprotection, but it should be used with caution as it may increase the risk of side reactions like aspartimide formation.[8]
-
Use a Stronger Base: Incorporating a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) into the deprotection cocktail can significantly improve efficiency for difficult sequences.[2][9]
-
Utilize an Alternative Deprotection Cocktail: A combination of piperazine and DBU has been shown to be a highly effective and rapid deprotection solution that can also minimize certain side reactions.[10][11][12]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Data Presentation: Comparison of Deprotection Cocktails
The following tables summarize quantitative data on the effectiveness of various Fmoc deprotection reagents and conditions, particularly for sterically hindered residues.
Table 1: Deprotection Conditions for Sterically Hindered Residues
| Deprotection Reagent/Cocktail | Typical Concentration | Solvent | Temperature | Typical Deprotection Time | Notes |
| Piperidine | 20% (v/v) | DMF | Room Temp. | 2 x 10-20 min | Standard condition, often insufficient for highly hindered residues.[8] |
| Piperidine | 20% (v/v) | DMF | 40°C | 2 x 5-10 min | Elevated temperature can improve efficiency but may increase side reactions.[8] |
| DBU | 2% (v/v) | DMF | Room Temp. | 2 x 5 min | A stronger, non-nucleophilic base effective for hindered residues. Requires a scavenger for the dibenzofulvene byproduct.[8] |
| DBU / Piperidine | 2% / 2% (v/v) | DMF | Room Temp. | 2 x 5-7 min | DBU accelerates deprotection while piperidine acts as a DBF scavenger.[8] |
| Piperazine / DBU | 5% / 2% (v/v) | DMF | Room Temp. | < 1 min (for Fmoc-Val) | Reported to be significantly faster than 20% piperidine.[8] |
Table 2: Kinetic Data for Fmoc Deprotection of Fmoc-Val-Resin
| Deprotection Solution | Half-life (t½) in seconds |
| 5% Piperazine in DMF | 35 |
| 20% Piperidine in DMF | 7 |
| 5% Piperazine + 0.5% DBU in DMF | 12 |
| 5% Piperazine + 1% DBU in DMF | 7 |
| 5% Piperazine + 2% DBU in DMF | 4 |
| Data adapted from a study on Fmoc-Val, demonstrating the rate enhancement with the addition of DBU.[8] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (Extended Time)
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 20 minutes at room temperature.
-
Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: DBU/Piperidine Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Cocktail: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[8]
-
First Deprotection: Drain the DMF and add the DBU/piperidine solution. Agitate the mixture for 5-7 minutes at room temperature.[8]
-
Second Deprotection: Drain the solution and repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.[8]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.[8]
-
Confirmation: Perform a suitable test (e.g., Kaiser test) to confirm complete deprotection.
Protocol 3: Piperazine/DBU Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.
-
Deprotection: Add the deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 1-5 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Confirmation: Perform a Kaiser test to confirm complete deprotection.
Protocol 4: Kaiser Test (Ninhydrin Test)
This test is used to detect the presence of free primary amines after the deprotection step.
Reagents:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[3]
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[3]
-
Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[3]
Procedure:
-
Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.[3]
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[3]
-
Heat the test tube at 110°C for 5 minutes.[3]
-
Observation:
Visualized Workflows
Caption: Workflow for monitoring the success of an Fmoc deprotection step.
Caption: Logical relationships between experimental factors and deprotection outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis (2015) | Krittika Ralhan | 57 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
Preventing aspartimide formation during synthesis with Fmoc-D-Phe(3-F)-OH
Technical Support Center: Aspartimide Formation in Fmoc SPPS
Welcome to the technical support center for troubleshooting and preventing aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS). This guide focuses on issues encountered when synthesizing peptides containing an Asp-Xaa sequence, with specific relevance to sequences such as Asp-D-Phe(3-F) .
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and purification process.
Q1: My peptide synthesis resulted in a low yield and the final product is difficult to purify, showing multiple co-eluting peaks in HPLC. What could be the cause?
A1: This is a classic sign of aspartimide formation, especially if your sequence contains an Aspartic Acid (Asp) residue followed by a sterically unhindered amino acid like Gly, Ser, Asn, or Phe.[1][2] The issue is not with the Fmoc-D-Phe(3-F)-OH monomer itself, but rather its position C-terminal to an Asp residue in the peptide chain (...-Asp-D-Phe(3-F)-...).
During the piperidine-mediated Fmoc deprotection, the backbone nitrogen of the D-Phe(3-F) can attack the side-chain ester of the preceding Asp residue, forming a cyclic aspartimide intermediate.[3] This intermediate is unstable and can lead to several undesired products:
-
α- and β-peptides: The aspartimide ring can be re-opened by nucleophiles (like piperidine or water) to form a mixture of the correct α-linked peptide and an isomeric β-linked peptide.[1]
-
Racemization: The α-carbon of the Asp residue can epimerize during this process, leading to a mixture of D- and L-Aspartyl peptides.[1]
-
Piperidide Adducts: The ring can be opened by piperidine, forming peptide-piperidide adducts.[3]
These byproducts often have very similar masses and chromatographic properties to the target peptide, making purification extremely challenging and significantly reducing the overall yield.[1][4]
Q2: My mass spectrometry results show the correct mass, but the HPLC profile is poor. How can I confirm aspartimide-related byproducts?
A2: Since the major byproducts (α/β isomers and epimers) are mass-neutral, standard mass spectrometry will not distinguish them from your target peptide.[4] To confirm their presence, you should:
-
Analyze the HPLC Profile Carefully: Look for "shoulder" peaks or broad peaks that are difficult to resolve from the main product peak. The β-aspartyl peptide often co-elutes or elutes very closely to the desired α-aspartyl peptide.
-
Perform Peptide Digestion: Digest the crude peptide with a sequence-specific protease (e.g., Trypsin, Chymotrypsin) and analyze the resulting fragments by LC-MS/MS. The presence of fragments containing a β-aspartyl linkage or a D-Asp residue can confirm the side reaction.
-
Use Optimized Chromatography: Employ high-resolution HPLC columns and experiment with different solvent systems and gradients to try and resolve the isomeric byproducts.
Q3: I am using microwave-assisted SPPS and observing significant byproduct formation with my Asp-D-Phe(3-F) sequence. What should I do?
A3: Elevated temperatures, commonly used in microwave-assisted SPPS, significantly accelerate the rate of aspartimide formation.[1][5] You must take specific precautions:
-
Reduce Temperature: Lower the temperature for both the deprotection and coupling steps involving the Asp residue and the subsequent D-Phe(3-F) coupling.
-
Reduce Deprotection Time: Shorten the exposure time to the piperidine solution.
-
Implement Prevention Strategies: It is highly recommended to use one of the chemical prevention strategies outlined in the FAQ section below, such as using modified deprotection reagents or specialized Asp protecting groups, which are crucial for high-temperature synthesis.[5]
Frequently Asked Questions (FAQs)
Q4: What is aspartimide formation and why does it happen?
A4: Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs at Asp residues during Fmoc-SPPS.[3][6] The process is initiated during the Fmoc-deprotection step, where the basic conditions (typically 20% piperidine in DMF) cause the deprotonated backbone amide nitrogen of the next amino acid residue to attack the Asp side-chain ester, forming a five-membered succinimide ring.[1][2][3] This reaction is highly dependent on the sequence, solvent, temperature, and the base used for deprotection.[3]
Mechanism of Aspartimide Formation
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation of Hydrophobic Peptides Containing 3-F-D-Phe
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with hydrophobic peptides containing 3-fluoro-D-phenylalanine (3-F-D-Phe).
Frequently Asked Questions (FAQs)
Q1: What is 3-F-D-Phe and why is it used in peptide design?
3-fluoro-D-phenylalanine (3-F-D-Phe) is an unnatural amino acid, a derivative of D-phenylalanine where a fluorine atom is substituted at the meta position of the phenyl ring. Its incorporation into peptide sequences is primarily for modulating biological activity and improving metabolic stability. The D-configuration provides resistance to proteolytic degradation, while the fluorine substitution can alter binding affinity and pharmacokinetic properties.
Q2: Why do peptides containing 3-F-D-Phe have a high tendency to aggregate?
The aggregation of peptides containing 3-F-D-Phe is primarily driven by the hydrophobic and aromatic nature of this unnatural amino acid. Several factors contribute to this phenomenon:
-
Increased Hydrophobicity: The fluorination of the phenyl ring increases its hydrophobicity, which can enhance the hydrophobic interactions between peptide chains, a major driver of aggregation.
-
Aromatic Stacking: The fluorinated phenyl rings can participate in π-π stacking interactions, further promoting self-assembly and aggregation.[1]
-
Altered Electrostatics: The highly electronegative fluorine atom can alter the electrostatic potential of the aromatic ring, potentially influencing intermolecular interactions and leading to more ordered, and often less soluble, supramolecular structures.[2]
-
β-Sheet Formation: Like many hydrophobic peptides, sequences containing 3-F-D-Phe can be prone to forming β-sheet secondary structures, which are a hallmark of peptide aggregation and fibril formation.[3][4]
Q3: How does the position of the fluorine atom on the phenyl ring affect aggregation?
The position of the fluorine atom (ortho, meta, or para) on the phenylalanine ring can significantly impact peptide structure and stability.[5] While specific data for 3-F-D-Phe is limited, studies on fluorinated phenylalanines suggest that the substitution position alters the electronic properties and steric hindrance of the side chain, which in turn influences inter-peptide interactions and the propensity for aggregation.
Q4: Can the D-amino acid configuration influence aggregation differently than the L-form?
Yes, the stereochemistry of the amino acid can influence aggregation. D-amino acids can disrupt the typical hydrogen bonding patterns that lead to the formation of stable β-sheets composed of L-amino acids. However, in a peptide composed entirely or largely of D-amino acids, aggregation can still readily occur. Interestingly, D-phenylalanine has been shown to modulate the aggregation of L-phenylalanine, suggesting complex interactions between enantiomers.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of peptides containing 3-F-D-Phe.
| Problem | Potential Cause | Recommended Solutions |
| Peptide is difficult to dissolve. | High hydrophobicity of the 3-F-D-Phe residue and the overall peptide sequence. | 1. Use of Organic Co-solvents: Start by attempting to dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), or Acetonitrile (ACN) before adding the aqueous buffer.[7] 2. pH Adjustment: Adjust the pH of the aqueous buffer to be at least 2 units away from the peptide's isoelectric point (pI) to increase its net charge and improve solubility.[8] 3. Use of Denaturants: For peptides that are not intended for cell-based assays, consider using denaturants like 6 M Guanidine Hydrochloride (GdmCl) or urea to disrupt aggregates.[6] |
| Peptide solution becomes cloudy or precipitates over time. | Peptide is aggregating out of solution due to suboptimal storage or experimental conditions. | 1. Optimize Peptide Concentration: Work with the lowest possible peptide concentration that is compatible with your assay.[8] 2. Incorporate Solubilizing Excipients: Add excipients such as arginine, glycerol, or non-ionic surfactants (e.g., Tween-20) to the buffer to help stabilize the peptide and prevent aggregation.[9] 3. Control Temperature: Store stock solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. Maintain a constant and appropriate temperature during experiments. |
| Inconsistent results in biological or biophysical assays. | Presence of soluble oligomers or larger aggregates that can interfere with the assay. | 1. Pre-treatment of Peptide Stock: Before use, centrifuge the peptide stock solution at high speed to pellet any insoluble aggregates. Use only the supernatant for your experiments. 2. Characterize Aggregate State: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to determine the aggregation state of your peptide solution under your experimental conditions.[10] 3. Filter the Solution: Filter the peptide solution through a low-protein-binding 0.22 µm filter immediately before use to remove larger aggregates. |
| Difficulties during Solid-Phase Peptide Synthesis (SPPS). | On-resin aggregation of the growing hydrophobic peptide chain. | 1. Incorporate "Structure-Breaking" Residues: The use of pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt the formation of secondary structures on the resin.[4] 2. Optimize Coupling Conditions: Use stronger coupling reagents (e.g., HATU, HCTU) and extend coupling times for hindered amino acids.[3] 3. Elevated Temperature Synthesis: Performing the synthesis at a higher temperature can help to disrupt on-resin aggregation.[3] |
Experimental Protocols
Protocol 1: Systematic Solubilization of a 3-F-D-Phe Containing Hydrophobic Peptide
Objective: To determine the optimal solvent system for a hydrophobic peptide containing 3-F-D-Phe.
Materials:
-
Lyophilized peptide containing 3-F-D-Phe
-
Sterile, purified water
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Dimethyl Formamide (DMF), HPLC grade
-
10% (v/v) Acetic Acid in water
-
10% (v/v) Ammonium Hydroxide in water
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Initial Solubility Test in Water:
-
Weigh a small, known amount of the lyophilized peptide (e.g., 1 mg).
-
Add a small volume of sterile, purified water to achieve a high concentration (e.g., 5-10 mg/mL).
-
Vortex for 30 seconds. If not dissolved, sonicate for 5-10 minutes.
-
Visually inspect for clarity. If the solution is clear, the peptide is soluble in water at this concentration.
-
-
Testing with Organic Solvents (if insoluble in water):
-
To the same vial, add small, incremental volumes of DMSO (e.g., 10 µL at a time), vortexing after each addition, until the peptide dissolves.
-
Once dissolved, slowly add the desired aqueous buffer to the peptide-DMSO solution to reach the final concentration. If the peptide precipitates, it may be necessary to use a higher percentage of the organic solvent.
-
Repeat this process in separate vials with ACN and DMF to determine the most suitable organic co-solvent.
-
-
Testing with pH Modification (if insoluble in water/organic co-solvents):
-
Based on the peptide's net charge at neutral pH (calculated from its sequence):
-
For acidic peptides (net negative charge): Add small aliquots (e.g., 5 µL) of 10% ammonium hydroxide to a fresh peptide suspension in water. Vortex after each addition.
-
For basic peptides (net positive charge): Add small aliquots (e.g., 5 µL) of 10% acetic acid to a fresh peptide suspension in water. Vortex after each addition.
-
-
Once dissolved, the pH can be carefully adjusted with dilute acid or base for the final application.
-
Protocol 2: Thioflavin T (ThT) Assay to Monitor Aggregation Kinetics
Objective: To monitor the formation of β-sheet-rich aggregates in a solution of a 3-F-D-Phe containing peptide over time.
Materials:
-
Peptide stock solution (dissolved as per Protocol 1)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the peptide at the desired concentration in the assay buffer. It is recommended to filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in the well is typical.
-
-
Assay Setup:
-
In the 96-well plate, add the peptide solution to the desired wells.
-
Include control wells:
-
Buffer only
-
Buffer with ThT
-
Peptide only
-
-
Add the ThT working solution to all wells containing the peptide to be tested and the "Buffer with ThT" control.
-
-
Measurement:
-
Place the plate in the fluorometer.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at a desired temperature (e.g., 37°C), with intermittent shaking if desired, and take fluorescence readings at regular time intervals (e.g., every 15-30 minutes) for several hours or days.
-
-
Data Analysis:
-
Subtract the background fluorescence (Buffer with ThT) from the peptide-containing wells.
-
Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of β-sheet aggregates.
-
Visualizations
Caption: Workflow for preparing and analyzing peptides for aggregation.
Caption: A logical guide for troubleshooting peptide aggregation issues.
References
- 1. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. xtalks.com [xtalks.com]
Alternative bases to piperidine for Fmoc deprotection to reduce side reactions
Welcome to our technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical step of Fmoc deprotection. Below you will find frequently asked questions and troubleshooting guides to help you minimize common side reactions by selecting appropriate alternatives to piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during piperidine-mediated Fmoc deprotection?
A1: While 20% piperidine in DMF is a standard and effective reagent for Fmoc removal, its basicity can lead to several undesirable side reactions, including:
-
Aspartimide Formation: This is a significant issue, particularly in sequences containing Asp-Xxx motifs (especially Asp-Gly, Asp-Ala, or Asp-Ser). The backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a cyclic imide. This intermediate can then be opened by piperidine to yield piperidide adducts or reopen to form a mixture of α- and β-aspartyl peptides, which are challenging to separate from the target peptide.[1][2][3]
-
Diketopiperazine (DKP) Formation: This side reaction occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. It is most prevalent when proline is one of the first two amino acids in the sequence.[1][2][3]
-
Racemization: The basic conditions can cause the epimerization of amino acids, particularly at the C-terminus and for sensitive residues like cysteine and histidine.[1][2]
-
Piperidine Adduct Formation: In peptides with a C-terminal cysteine, piperidine can be added to a dehydroalanine intermediate that is formed through base-catalyzed elimination of the protected sulfhydryl group. This results in a mass shift of +51 Da.[3]
Q2: What are the primary alternative bases to piperidine for Fmoc deprotection, and how do they mitigate side reactions?
A2: Several alternative bases have been developed to address the side reactions associated with piperidine. The choice of base depends on its basicity, steric hindrance, and nucleophilicity.[2] Key alternatives include:
-
Piperazine (PZ): A milder base than piperidine, piperazine significantly reduces the rate of aspartimide formation.[1][4] However, its deprotection kinetics are slower.[1]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a very strong, non-nucleophilic base that provides rapid deprotection.[1][5][6] Its high basicity can, however, increase the risk of racemization and aspartimide formation if not used cautiously, often in combination with other reagents.[1]
-
Piperazine/DBU Combination: This mixture offers the benefits of both reagents, providing rapid and efficient deprotection while minimizing side reactions.[1][7][8] The addition of a small amount of formic acid to this mixture can further suppress aspartimide formation.[1][7]
-
4-Methylpiperidine (4-MP): This derivative of piperidine shows similar performance to piperidine but may offer slight improvements in reducing side reactions in certain contexts.[1][9]
-
Dipropylamine (DPA): This secondary amine has demonstrated potential in significantly reducing aspartimide formation.[1][2]
-
Pyrrolidine: This base can be more effective than piperidine in less polar, "green" solvents, expanding the range of possible solvent systems for SPPS.[10]
Troubleshooting Guides
Problem: I am observing significant aspartimide formation in my peptide sequence.
Solution:
-
Switch to a Milder Base: For sequences prone to aspartimide formation, consider replacing 20% piperidine with 10% piperazine in DMF/ethanol (9:1).[11] Piperazine is a weaker base and has been shown to cause the least amount of this side reaction compared to piperidine, DBU, and other bases.[4]
-
Use an Additive: The addition of 0.1M 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help suppress aspartimide formation.[3][4]
-
Optimize the Deprotection Cocktail: A combination of 5% (w/v) piperazine and 2% (v/v) DBU in DMF is highly effective. For particularly sensitive sequences, the addition of 1% formic acid to this mixture is recommended.[1][7]
Problem: My peptide synthesis is suffering from low yield due to diketopiperazine formation.
Solution:
-
Change the Resin: For sequences where proline is one of the first two amino acids, using 2-chlorotrityl chloride resin is recommended. The steric bulk of this resin hinders the formation of diketopiperazines.[3]
-
Modify the Protocol: While not a change in base, for Boc-based synthesis, in situ neutralization protocols can suppress DKP formation.[3] For Fmoc strategies, the focus is primarily on the choice of resin.
Problem: I am synthesizing a thioamide-containing peptide and observing side reactions with piperidine.
Solution:
-
Use DBU for Deprotection: For the synthesis of peptides containing thioamides, using 2% DBU in DMF for Fmoc deprotection has been shown to be superior to piperidine or morpholine.[5] DBU avoids the formation of piperidine adducts that can occur with thioamides.[5]
Quantitative Comparison of Fmoc Deprotection Reagents
The following table summarizes quantitative data on the performance of various Fmoc deprotection reagents. Please note that the extent of side reactions is highly sequence-dependent, and the data presented here are for illustrative purposes.[1]
| Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Diketopiperazine (DKP) Formation (%) | Racemization (%) | Reference(s) |
| Piperidine | 20% in DMF | 5-20 min | Variable | Can be significant, especially with Asp-Xxx sequences | Prone to occur, especially with Pro-containing dipeptides | Can occur, particularly at the C-terminus and with sensitive residues like Cys and His | [1] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar to Piperidine | Potentially minor improvements over piperidine | Similar to Piperidine | Similar to Piperidine | [1] |
| Piperazine (PZ) | 10% in DMF/Ethanol | Slower than Piperidine | Variable | Significantly reduced compared to piperidine | - | - | [1][11][12] |
| DBU | 2% in DMF | < 1 min | Variable | Can be exacerbated due to strong basicity | - | Can be exacerbated due to strong basicity | [1][5][7] |
| Piperazine / DBU | 5% (w/v) PZ, 2% (v/v) DBU in DMF | < 1 min | High | Minimized | - | - | [1][7] |
| Piperazine / DBU / Formic Acid | 5% PZ, 2% DBU, 1% Formic Acid in DMF | 1-5 min | High | Further suppressed | - | - | [1][7] |
Experimental Protocols
Below are representative protocols for Fmoc deprotection using different reagents.
Standard Piperidine Deprotection Protocol
This protocol is widely used for routine solid-phase peptide synthesis.[1]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Repeat (Optional but Recommended): Repeat the deprotection step (steps 2-4) one more time to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine, indicating complete deprotection.
Piperazine/DBU Deprotection Protocol
This protocol is advantageous for rapid deprotection and for sequences prone to side reactions.[1][7]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.
-
Deprotection: Add the deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 1-5 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual reagents and byproducts.
Visualizations
Fmoc Deprotection Mechanism
The removal of the Fmoc group by a secondary amine like piperidine proceeds via a β-elimination reaction.[1][11]
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
Standard SPPS Deprotection Workflow
This diagram illustrates the key steps in a single deprotection cycle during solid-phase peptide synthesis.
Caption: A typical workflow for the Fmoc deprotection step in SPPS.
Logic for Selecting an Fmoc Deprotection Reagent
This diagram outlines the decision-making process for choosing a deprotection base based on the peptide sequence characteristics.
Caption: Decision tree for selecting a suitable Fmoc deprotection base.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. ovid.com [ovid.com]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Peptides Containing Fmoc-D-Phe(3-F)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of synthetic peptides containing the unnatural amino acid Fmoc-D-Phe(3-F)-OH using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for purifying a peptide containing this compound?
A1: For a starting point, a standard reversed-phase HPLC (RP-HPLC) method is recommended. A C18 column is a good initial choice. The mobile phases typically consist of A) 0.1% trifluoroacetic acid (TFA) in water and B) 0.1% TFA in acetonitrile. A linear gradient from a low percentage of B to a high percentage of B is generally effective for eluting peptides.[1][2] A scouting gradient, for instance, from 5% to 95% B over 30 minutes, can help determine the approximate elution time of your peptide.[3]
Q2: How does the 3-fluoro substitution on the D-phenylalanine residue affect the peptide's retention in RP-HPLC?
A2: The fluorine substitution increases the hydrophobicity of the amino acid side chain.[4] Consequently, a peptide containing 3-F-Phe will generally have a longer retention time on a reversed-phase column compared to its non-fluorinated counterpart under identical conditions. This increased retention should be considered when designing the elution gradient to ensure the peptide elutes within a reasonable timeframe and is well-separated from less hydrophobic impurities.
Q3: What are the most suitable columns and mobile phases for this type of purification?
A3:
-
Columns: C18 columns are the most common and a good starting point for peptide purification.[1] For peptides with high hydrophobicity, a C8 or a phenyl-hexyl column might provide better selectivity and peak shape. Wide-pore columns (300 Å) are generally recommended for peptides to ensure good separation.[5]
-
Mobile Phases: The standard mobile phase of water and acetonitrile with 0.1% TFA is effective for most peptides.[2] TFA acts as an ion-pairing agent, improving peak shape.[6] For optimizing selectivity, especially if co-elution is an issue, other ion-pairing agents like perfluorinated carboxylic acids (e.g., PFPA, HFBA) can be explored, as they can alter the retention of peptides, particularly those with basic residues.[7][8]
Q4: How can I improve the resolution between my target peptide and closely eluting impurities?
A4: To improve resolution, you can:
-
Flatten the gradient: A shallower gradient around the elution point of your target peptide will increase the separation between closely eluting species.[2]
-
Change the organic modifier: Isopropanol can be used as a stronger organic modifier than acetonitrile and can alter selectivity.
-
Adjust the temperature: Optimizing the column temperature can influence selectivity and improve peak shape.[6]
-
Vary the ion-pairing agent: As mentioned, switching from TFA to other ion-pairing agents can significantly change the elution profile.[7][8]
-
Use a different stationary phase: If a C18 column does not provide adequate resolution, trying a C8, phenyl-hexyl, or even a fluorinated stationary phase might be beneficial.[9]
Q5: Are there any specific challenges associated with the D-amino acid configuration during purification?
A5: The D-configuration of the amino acid can potentially lead to the formation of diastereomeric impurities during synthesis, for example, through racemization of other amino acids in the peptide chain. These diastereomers can be challenging to separate as they often have very similar hydrophobicities.[10] Achieving baseline separation may require careful optimization of the HPLC method, including the use of high-resolution columns and shallow gradients.[11] In some cases, chiral chromatography may be necessary if standard RP-HPLC is insufficient.[12]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Broadening or Tailing) | 1. Secondary interactions with the column. 2. Column overload. 3. Inappropriate mobile phase pH. 4. Column degradation. | 1. Ensure sufficient ion-pairing agent (e.g., 0.1% TFA) is used. 2. Reduce the sample load. 3. Ensure the mobile phase pH is low (around 2-3) to protonate silanol groups. 4. Flush the column or replace it if necessary.[13][14] |
| Low Peptide Recovery | 1. Irreversible adsorption to the column. 2. Peptide precipitation in the mobile phase. 3. Sample degradation. | 1. Use a different column chemistry or add a stronger organic solvent like isopropanol to the mobile phase. 2. Ensure the peptide is fully dissolved in the injection solvent, which should be compatible with the mobile phase.[15] 3. Analyze the collected fractions immediately and store them properly. |
| Co-elution of Impurities | 1. Gradient is too steep. 2. Suboptimal selectivity of the stationary/mobile phase combination. 3. Presence of diastereomers. | 1. Use a shallower gradient. 2. Try a different column (e.g., C8, Phenyl-Hexyl) or a different organic modifier (e.g., methanol, isopropanol).[16] 3. Optimize the method for diastereomer separation (e.g., very shallow gradient, different temperature).[11] |
| Baseline Noise or Drift | 1. Contaminated mobile phase or solvents. 2. Air bubbles in the system. 3. Inconsistent mobile phase composition. | 1. Use high-purity solvents and freshly prepared mobile phases.[5] 2. Degas the mobile phases. 3. Ensure proper mixing of the gradient. |
| Variable Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in temperature. 3. Changes in mobile phase composition. | 1. Equilibrate the column with the initial mobile phase for a sufficient time before each injection. 2. Use a column oven to maintain a constant temperature.[13] 3. Prepare fresh mobile phase daily and ensure accurate composition. |
Data Presentation
Table 1: Recommended Starting Gradients for RP-HPLC Purification
| Column Type | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) |
| C18, 5 µm, 300 Å | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-65% B in 30 min | 1.0 |
| C8, 5 µm, 300 Å | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 10-70% B in 30 min | 1.0 |
| Phenyl-Hexyl, 5 µm, 300 Å | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 15-75% B in 30 min | 1.0 |
Table 2: Effect of Ion-Pairing Agent on Peptide Retention
| Ion-Pairing Agent (0.1%) | Relative Retention Time (vs. TFA) | Peak Shape |
| Trifluoroacetic Acid (TFA) | 1.0 | Good |
| Pentafluoropropionic Acid (PFPA) | 1.1 - 1.3 | Good to Excellent |
| Heptafluorobutyric Acid (HFBA) | 1.2 - 1.5 | Good to Excellent |
Note: The exact retention time shift will depend on the number of basic residues in the peptide sequence.[7][8]
Experimental Protocols
General Protocol for Analytical RP-HPLC of a Peptide Containing this compound
-
Sample Preparation: Dissolve the crude, lyophilized peptide in Mobile Phase A or a minimal amount of a compatible solvent (e.g., DMSO) and then dilute with Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[10]
-
HPLC System Preparation:
-
Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.[17]
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Gradient: Start with a scouting gradient of 5% to 95% B over 30 minutes to determine the elution profile. Based on the retention time of the main peak, an optimized, shallower gradient can be developed for better resolution.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the peptide is calculated as the area of the main peak divided by the total area of all peaks.
Visualizations
Caption: Experimental workflow for the purification of peptides containing this compound.
Caption: Troubleshooting workflow for HPLC purification of peptides.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. agilent.com [agilent.com]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chiraltech.com [chiraltech.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. agilent.com [agilent.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing byproducts in Fmoc-D-Phe(3-F)-OH synthesis
Welcome to the technical support center for the synthesis of Fmoc-D-Phe(3-F)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis and purification of this fluorinated amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis of this compound is typically achieved by the N-protection of the amino group of D-3-fluorophenylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is generally carried out by reacting D-3-fluorophenylalanine with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The basic environment deprotonates the amino group, allowing it to act as a nucleophile and attack the electrophilic carbonyl carbon of the Fmoc reagent.
Q2: Why is the Fmoc protecting group used in peptide synthesis?
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its lability to mild bases, such as piperidine. This orthogonality allows for the selective deprotection of the N-terminal amino group of the growing peptide chain without cleaving acid-labile side-chain protecting groups or the linkage of the peptide to the solid support.
Q3: What are the advantages of incorporating 3-fluoro-D-phenylalanine into a peptide?
Incorporating 3-fluoro-D-phenylalanine can offer several benefits:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, which can increase resistance to enzymatic degradation.
-
Improved Binding Affinity: The fluorine atom can alter the electronic properties and conformation of the peptide, potentially leading to stronger interactions with its biological target.
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of the peptide, which may improve its cell permeability and bioavailability.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal pH of the reaction mixture. 3. Degradation of the Fmoc-reagent. 4. Product loss during workup and purification. | 1. Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC. Extend the reaction time if necessary. 2. Maintain a basic pH (typically 8-10) throughout the reaction to ensure the amino group is sufficiently nucleophilic. 3. Use a fresh, high-quality Fmoc-reagent. 4. Optimize the extraction and crystallization/chromatography steps to minimize loss. |
| Presence of Unreacted D-3-Fluorophenylalanine | Incomplete Fmoc protection. | Increase the molar excess of the Fmoc-reagent. Ensure adequate mixing and reaction time. |
| Formation of Dipeptide Byproduct (Fmoc-D-Phe(3-F)-D-Phe(3-F)-OH) | This can occur if the Fmoc-reagent used is contaminated with the corresponding dipeptide or if side reactions occur during synthesis. This is more common when using Fmoc-Cl.[1] | Use high-purity Fmoc-OSu, which is less prone to forming dipeptide impurities.[1] Purify the final product using column chromatography. |
| Presence of Free Fmoc-OH | Hydrolysis of the Fmoc-reagent. | Ensure anhydrous reaction conditions if possible. Minimize the reaction time and control the temperature. |
| Racemization of the Chiral Center | Prolonged exposure to harsh basic conditions or high temperatures. | Use milder basic conditions and maintain a low reaction temperature. Minimize the reaction time. |
| Unexpected Peaks in HPLC Analysis | Contamination in starting materials or solvents. Side reactions specific to the fluorinated phenyl ring (though less common under standard Fmoc protection conditions). | Use high-purity starting materials and solvents. Characterize the unknown peaks using mass spectrometry (MS) and NMR to identify the byproduct and its formation mechanism. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.
-
Dissolution: Dissolve D-3-fluorophenylalanine in a suitable aqueous basic solution (e.g., 10% aqueous sodium carbonate or a mixture of water and a miscible organic solvent like dioxane or acetone).
-
Addition of Fmoc Reagent: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of Fmoc-Cl or Fmoc-OSu (typically 1.0-1.2 equivalents) in a suitable organic solvent (e.g., dioxane or acetone) to the stirred amino acid solution.
-
Reaction: Allow the reaction to stir at 0-5 °C for a few hours and then at room temperature overnight. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Once the reaction is complete, dilute the mixture with water.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted Fmoc-reagent and byproducts like Fmoc-OH.
-
Acidify the aqueous layer to a pH of approximately 2 with a dilute acid (e.g., 1 M HCl or citric acid) to precipitate the Fmoc-protected amino acid.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration and wash it with cold water.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization Methods
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and identifying byproducts. A typical method would involve a C18 reverse-phase column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to help identify the molecular weights of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any byproducts. Both ¹H and ¹³C NMR are essential for full characterization. The presence of the fluorine atom will result in characteristic splitting patterns in both proton and carbon spectra.
Visualizing the Synthesis and Troubleshooting
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Troubleshooting Logic for Impurity Identification
Caption: A decision tree for identifying and addressing unknown impurities during the synthesis of this compound.
References
Technical Support Center: Managing Poor Resin Swelling in Solid-Phase Synthesis
Welcome to the technical support center for solid-phase synthesis (SPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage issues related to poor resin swelling, a critical factor for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is resin swelling important in Solid-Phase Synthesis?
Resin swelling is the solvation of the polymer matrix by the synthesis solvents. Adequate swelling is crucial for several reasons:
-
Reagent Accessibility: A well-swollen resin allows for the efficient diffusion of reagents (e.g., activated amino acids, deprotection agents) to the reactive sites within the resin beads.[1][2] This ensures that the growing peptide chain is accessible for subsequent chemical reactions.
-
Enhanced Reaction Kinetics: Proper swelling leads to faster and more complete reactions by facilitating the movement of reactants.[1][2]
-
Minimized Aggregation: In peptide synthesis, adequate swelling helps to solvate the growing peptide chains, minimizing intermolecular aggregation that can lead to incomplete reactions and low yields.[1]
-
Improved Yield and Purity: By ensuring complete and efficient reactions at each step, proper resin swelling ultimately leads to a higher yield and purity of the final product.[1]
Q2: What are the primary factors influencing resin swelling?
Several factors can impact the degree of resin swelling:
-
Resin Type: The chemical nature of the polymer support is a key determinant. Polystyrene (PS) resins are hydrophobic, while polyethylene glycol (PEG)-based resins (e.g., TentaGel, ChemMatrix) are more hydrophilic and tend to swell in a wider range of solvents.[1][3]
-
Degree of Cross-linking: The amount of cross-linking agent, typically divinylbenzene (DVB) for polystyrene resins, dictates the rigidity of the polymer matrix. Resins with a lower degree of cross-linking (e.g., 1% DVB) are more flexible and exhibit greater swelling compared to more highly cross-linked resins (e.g., 2% DVB).[1][2][4]
-
Solvent Choice: The solvent used for the synthesis must be compatible with the resin. A "good" solvent will effectively solvate the polymer chains, leading to significant swelling. Common solvents used in solid-phase synthesis include dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[4][5]
-
Temperature: Higher temperatures generally lead to increased solvent viscosity and can enhance the rate and extent of resin swelling. However, most solid-phase synthesis is performed at ambient temperature.[1]
-
Resin Loading: The amount of the initial molecule attached to the resin (loading) can influence swelling. Very high loading can sometimes restrict swelling.[1]
-
The Growing Chain: As the molecule (e.g., peptide) elongates on the resin, its own physicochemical properties can alter the swelling characteristics of the resin-conjugate.[1][6] A growing hydrophobic peptide on a polystyrene resin may maintain good swelling in a non-polar solvent, while a polar peptide may cause the resin to shrink.
Q3: What is considered a "good" swelling volume for a resin?
A general guideline for solvent quality based on resin swelling is as follows:[1][3]
-
Good Solvent: > 4.0 mL/g
-
Moderate Solvent: 2.0–4.0 mL/g
-
Poor Solvent: < 2.0 mL/g
While high swelling is generally desirable, excessive swelling (> 7 mL/g) can be problematic in large-scale synthesis as it can limit the amount of resin that can be used in a fixed-volume reaction vessel.[1]
Troubleshooting Guide: Poor Resin Swelling
This guide provides a systematic approach to diagnosing and resolving issues of poor resin swelling during your experiments.
Problem: The resin does not appear to swell sufficiently after adding the solvent.
Possible Causes and Solutions:
-
Incorrect Solvent-Resin Combination:
-
Cause: The chosen solvent may not be a good swelling solvent for the specific type of resin being used. For example, using a very polar solvent with a non-polar polystyrene resin.
-
Solution: Consult a solvent compatibility table for your resin. For polystyrene resins, good swelling is typically observed in solvents like DCM, toluene, and DMF.[2] For PEG-based resins, a broader range of solvents, including more polar ones, can be used.[3]
-
-
High Degree of Resin Cross-linking:
-
Cause: Resins with a high percentage of DVB cross-linker (e.g., 2%) are more rigid and will swell less than resins with 1% cross-linking.[1][2]
-
Solution: For future syntheses, select a resin with 1% cross-linking if high swelling is required. For the current synthesis, you may need to extend reaction times to allow for slower diffusion of reagents.
-
-
Expired or Poor-Quality Resin:
-
Cause: The physical properties of the resin can degrade over time, affecting its ability to swell properly.
-
Solution: Use a fresh batch of high-quality resin from a reputable supplier.
-
-
Low Temperature:
-
Cause: Lower temperatures increase solvent viscosity and can slow down the swelling process.[1]
-
Solution: Ensure your laboratory is at a standard ambient temperature (20-25°C).
-
Problem: Resin swelling decreases during the synthesis.
Possible Causes and Solutions:
-
Properties of the Growing Peptide Chain:
-
Cause: As the peptide chain elongates, its properties can influence the overall polarity of the peptide-resin complex. A hydrophobic peptide on a hydrophilic resin, or vice-versa, can lead to a collapse of the polymer matrix and reduced swelling.[1][6]
-
Solution: This phenomenon, known as "on-resin aggregation," can be mitigated by:
-
-
Inter-chain Interactions:
-
Cause: At higher loadings, growing peptide chains can interact with each other, leading to aggregation and a decrease in swelling.
-
Solution: Use a resin with a lower initial loading.
-
Data Presentation: Resin Swelling in Common Solvents
The following tables provide a summary of the swelling volumes for common solid-phase synthesis resins in various solvents. This data can serve as a guide for solvent selection.
Table 1: Swelling of Polystyrene (PS) Resins (mL/g)
| Solvent | 1% DVB Cross-linked PS | 2% DVB Cross-linked PS |
| Dichloromethane (DCM) | 8.3 | 6.0 |
| Toluene | 8.5 | 5.2 |
| N,N-Dimethylformamide (DMF) | 5.6 | 3.2 |
| Tetrahydrofuran (THF) | 8.8 | 5.6 |
| Acetonitrile (MeCN) | 3.2 | 1.9 |
| Methanol (MeOH) | 1.6 | 1.6 |
| Water | -- | -- |
Data compiled from various sources.[2][7]
Table 2: Swelling of PEG-Based Resins (mL/g)
| Solvent | TentaGel S | HypoGel® 400 |
| Dichloromethane (DCM) | 6.3 | 6.9 |
| Toluene | 4.8 | 5.5 |
| N,N-Dimethylformamide (DMF) | 4.7 | 5.2 |
| Tetrahydrofuran (THF) | 5.0 | 5.3 |
| Acetonitrile (MeCN) | 4.2 | 4.6 |
| Methanol (MeOH) | 3.6 | 2.9 |
| Water | 3.6 | 1.8 |
Data compiled from various sources.[7]
Experimental Protocols
Protocol 1: Measurement of Resin Swelling by Volume
This protocol provides a simple and effective method for quantifying resin swelling.
Materials:
-
Dry solid-phase synthesis resin
-
Solvent of choice
-
10 mL graduated cylinder with a stopper
-
Spatula
Methodology:
-
Accurately weigh 1.0 g of the dry resin and transfer it to the 10 mL graduated cylinder.
-
Gently tap the cylinder on a benchtop to get a level surface of the dry resin and record the initial dry volume.
-
Add approximately 8 mL of the selected solvent to the cylinder.
-
Seal the cylinder and gently invert it several times to ensure the resin is fully suspended in the solvent.
-
Allow the resin to swell for at least 30-60 minutes at room temperature.[1] For some resin and solvent combinations, complete swelling may take longer.
-
After the swelling period, gently tap the cylinder to allow the resin to settle into a packed bed.
-
Record the final volume of the swollen resin.
-
Calculate the swelling volume in mL/g by subtracting the initial dry volume from the final swollen volume.
Protocol 2: On-Resin Swelling Monitoring During Synthesis
For automated synthesizers, real-time monitoring of resin bed volume can provide valuable insights into the progress of the synthesis.[8][9]
Methodology:
Modern automated synthesizers can be equipped with sensors that monitor the pressure or the volume of the resin bed in the reaction vessel.
-
Initial Swelling: After adding the resin to the reaction vessel, the initial swelling in the primary synthesis solvent is monitored to ensure it reaches a stable, swollen state before starting the synthesis.
-
Monitoring During Cycles: The resin bed volume is monitored throughout the synthesis.
-
Successful Coupling: A successful coupling of an amino acid will typically result in a slight increase in the resin bed volume.[9]
-
Deprotection: The removal of a protecting group (e.g., Fmoc) often leads to a slight decrease in resin volume.[9]
-
Aggregation: A significant and progressive decrease in the resin bed volume can be indicative of on-resin peptide aggregation.[8]
-
By tracking these changes, researchers can identify problematic sequences or steps in the synthesis and take corrective actions, such as changing the solvent or extending reaction times.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. peptide.com [peptide.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 7. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 8. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
Addressing challenges in the synthesis of highly hydrophobic peptides
Technical Support Center: Synthesis of Highly Hydrophobic Peptides
Welcome to the technical support center for the synthesis of highly hydrophobic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis, purification, and handling of these difficult sequences.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of hydrophobic peptides so challenging?
A1: The primary challenge stems from their high number of non-polar amino acids (e.g., Leu, Val, Ile, Phe).[1] This composition leads to a high potential for aggregation and low solubility in both aqueous and organic solvents.[1][2] During solid-phase peptide synthesis (SPPS), the growing peptide chain can fold into secondary structures like β-sheets or α-helices, which promotes inter- or intramolecular hydrogen bonding.[1][2] This aggregation can lead to incomplete coupling reactions, poor yields, and significant difficulties during purification and analysis.[3]
Q2: What are the initial signs of a problematic hydrophobic synthesis?
A2: Early warning signs include:
-
Failed or inconclusive monitoring tests: For instance, the Kaiser test may be unreliable for longer or very hydrophobic sequences.[2]
-
Visible clumping or poor swelling of the resin: This indicates that the peptide-resin matrix is aggregating, hindering reagent access.
-
Low yields of crude peptide: Aggregation can physically prevent coupling and deprotection reactions from going to completion.[3]
-
Poor solubility of the crude peptide: After cleavage from the resin, the peptide may be difficult to dissolve in standard solvents for purification.
Q3: What are the main strategies to overcome these challenges?
A3: Broadly, strategies can be divided into two categories: modifications to external conditions and internal modifications to the peptide backbone or side chains.[1]
-
External Modifications: Involve optimizing synthesis parameters like solvents, temperature, and using specialized hardware (e.g., microwave synthesizers).[1][4]
-
Internal Modifications: Involve temporarily or permanently altering the peptide sequence to disrupt aggregation, for example, by using pseudoproline dipeptides or backbone-protecting groups like Hmb.[5][6][7]
Q4: How can I improve the solubility of my final hydrophobic peptide product?
A4: Improving solubility is critical for purification and downstream applications.[8] Key approaches include:
-
Solvent Screening: Test a range of solvents. Often, a small amount of an organic solvent like DMSO, DMF, or isopropanol is needed first, followed by the stepwise addition of an aqueous solution.[8] For peptides containing Met or Cys, avoid DMSO to prevent oxidation.[9]
-
pH Adjustment: For peptides with acidic residues, dissolving in a basic buffer can help. Conversely, acidic buffers can aid the solubility of basic peptides.[8][9]
-
Chaotropic Agents: Agents like guanidine hydrochloride or urea can disrupt secondary structures and aid in solubilization.[10]
-
Co-solvents: Small amounts of organic co-solvents such as acetonitrile, ethanol, or DMSO can enhance solubility.[8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Incomplete Coupling Reactions and Low Yield
Q: My coupling reactions are incomplete, leading to low yields and deletion sequences in my crude product. What can I do?
A: Incomplete coupling is a classic sign of on-resin aggregation. Here are several troubleshooting steps:
-
Optimize Solvents:
-
Switch from the standard DMF to N-methylpyrrolidone (NMP), which has a lower polarity and can better solvate hydrophobic sequences.[11][12]
-
Use a "magic mixture" of DCM:DMF:NMP (1:1:1) to improve solvation.[1]
-
Incorporate chaotropic agents (e.g., SCN-, ClO4-) or ionic liquids into the solvent system to disrupt secondary structures.[2]
-
-
Incorporate "Structure-Breaking" Residues:
-
Pseudoproline Dipeptides: These are one of the most effective tools. By inserting a Serine- or Threonine-derived oxazolidine, you introduce a "kink" in the peptide backbone that disrupts the formation of β-sheets.[5][6][13] The native amino acid is restored during the final TFA cleavage.[6][13]
-
Backbone Protection: Use 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids. This temporary modification to the backbone nitrogen prevents hydrogen bonding and aggregation.[7]
-
-
Elevate the Temperature:
-
Microwave-Assisted SPPS: Using microwave energy is highly effective for synthesizing difficult sequences.[4][14][15] The rapid and uniform heating disrupts aggregation and significantly accelerates coupling and deprotection steps, leading to higher purity and yields.[15][16]
-
Conventional Heating: If a microwave synthesizer is unavailable, conventional heating can also improve results, suggesting the primary benefit is thermal.[16]
-
-
Change Coupling Reagents:
-
While standard reagents like HATU/DIEA or HBTU/HOBt are robust, ensure you are using a sufficient excess. For particularly difficult couplings, consider alternative activators or extended coupling times.[2]
-
Problem 2: Difficulty in Purifying the Crude Peptide
Q: My crude peptide is poorly soluble in standard HPLC solvents, and I'm getting broad peaks, low recovery, or irreversible binding to the column. How can I purify it?
A: Purification of hydrophobic peptides by RP-HPLC is a significant challenge. The following strategies can help:
-
Optimize Sample Dissolution:
-
The key is to find a solvent that can dissolve the peptide but is weaker than the initial mobile phase to ensure proper binding to the column.[17]
-
Start by dissolving the peptide in a small amount of a strong organic solvent (e.g., DMSO, n-propanol, isopropanol), then dilute slowly with the initial mobile phase.[8]
-
-
Modify HPLC Conditions:
-
Change the Column: A standard C18 column may be too retentive.[17] Switch to a less hydrophobic stationary phase like C8, C4, or Phenyl.[17]
-
Alter the Organic Modifier: While acetonitrile (ACN) is common, using n-propanol or isopropanol in the mobile phase can improve the solubility and peak shape for highly hydrophobic peptides.[17]
-
Increase Column Temperature: Heating the column to 40-60°C can enhance solubility, reduce mobile phase viscosity, and lead to sharper peaks.[17]
-
Adjust the Gradient: Use a shallower gradient to better resolve impurities from the main product.[17]
-
-
Alternative Purification Strategy:
-
For extremely problematic peptides, HPLC may not be feasible. An alternative is to take advantage of the peptide's poor solubility. A protocol involving precipitation in water followed by washing with diethyl ether to remove organic scavengers can yield a product of high purity without chromatography.[18]
-
Problem 3: Peptide Aggregates After Purification and Lyophilization
Q: I successfully purified my peptide, but it is difficult to redissolve for my experiments. What should I do?
A: This is a common issue. The lyophilization process can sometimes promote the formation of stable aggregates.
-
Systematic Solubility Testing: Before dissolving the entire batch, take a small aliquot and test its solubility in various systems as described in FAQ Q4.
-
Sonication: Use a bath sonicator to help break up aggregates and aid dissolution.[8]
-
Incorporate Solubilizing Tags: For future syntheses, consider adding a temporary or permanent hydrophilic tag (e.g., a poly-arginine tail) to the N- or C-terminus to improve overall solubility.[2] These tags can sometimes be cleaved off after purification.[2]
Quantitative Data Summary
The choice of synthesis strategy can significantly impact the purity of the final crude peptide. The table below summarizes the effectiveness of different approaches for synthesizing a known "difficult" hydrophobic sequence.
| Synthesis Strategy | Key Parameters | Crude Purity (%) | Reference |
| Standard SPPS | DMF solvent, Room Temperature | < 20% | [16] |
| Solvent Modification | NMP solvent, Room Temperature | ~40-50% | [11] |
| Pseudoproline Insertion | Standard conditions with one ψ-Pro dipeptide | > 70% | [5][6] |
| Microwave-Assisted SPPS | DMF solvent, 86°C | > 85% | [16] |
| Microwave + ψ-Pro | NMP solvent, 86°C, one ψ-Pro dipeptide | > 90% | [5][16] |
Note: Purity values are illustrative and can vary based on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: General Method for Incorporating a Pseudoproline Dipeptide
This protocol describes the manual SPPS cycle for coupling a pseudoproline dipeptide.
-
Resin Preparation: Start with the Fmoc-deprotected peptide-resin in a reaction vessel.
-
Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (5 eq.), a coupling reagent like HATU (5 eq.), and a base such as DIPEA (10 eq.) in an appropriate solvent (DMF or NMP).[19]
-
Coupling Reaction: Add the prepared coupling solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction using a Ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 10-15 minutes to remove the Fmoc protecting group.
-
Washing: Drain the deprotection solution and wash the resin as in step 4. The resin is now ready for the next coupling cycle.
-
Final Cleavage: The pseudoproline's oxazolidine or thiazolidine ring is stable under these conditions and will be converted back to the native Ser, Thr, or Cys residue during the final TFA cleavage cocktail treatment.[19]
Protocol 2: RP-HPLC Purification of a Highly Hydrophobic Peptide
This protocol provides a starting point for purifying a challenging hydrophobic peptide.
-
Column and Solvent Selection:
-
Column: Start with a C4 or Phenyl semi-preparative column (e.g., 10 mm ID x 250 mm L).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in n-propanol or a 1:1 mixture of acetonitrile and n-propanol.
-
-
Sample Preparation:
-
Weigh approximately 5 mg of crude peptide into a glass vial.
-
Add the minimum volume of a strong solvent (e.g., 100 µL of DMSO or n-propanol) required to dissolve the peptide completely.[17]
-
Slowly dilute the sample with Mobile Phase A while vortexing until the organic content is lower than the starting gradient condition (e.g., dilute to 1 mL). If precipitation occurs, a higher initial organic percentage may be needed.
-
Filter the sample through a 0.45 µm syringe filter.[20]
-
-
Chromatography Method:
-
Flow Rate: 4 mL/min.
-
Detection: 214 nm and 280 nm.
-
Column Temperature: 50°C.[17]
-
Gradient:
-
0-5 min: Isocratic at 30% B.
-
5-65 min: Linear gradient from 30% to 80% B.
-
65-70 min: Ramp to 100% B (column wash).
-
70-75 min: Hold at 100% B.
-
75-80 min: Return to 30% B for re-equilibration.
-
-
-
Fraction Analysis and Pooling:
-
Collect fractions across the eluting peaks.
-
Analyze the purity of each fraction using analytical HPLC and confirm the identity by mass spectrometry.
-
Pool the fractions containing the pure product for lyophilization.
-
Visualizations
Caption: Troubleshooting workflow for hydrophobic peptide synthesis and purification.
Caption: Mechanism of pseudoproline dipeptides in preventing peptide aggregation.
References
- 1. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 2. genscript.com [genscript.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. chempep.com [chempep.com]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. News - How to increase the solubility of peptides? [gtpeptide.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
- 14. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Fmoc-D-Phe(3-F)-OH and Fmoc-D-Phe(4-F)-OH on Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at enhancing therapeutic properties such as stability and potency. Among these, fluorinated phenylalanine derivatives have garnered significant attention. This guide provides a detailed comparison of two isomeric D-amino acids, Fmoc-D-Phe(3-F)-OH and Fmoc-D-Phe(4-F)-OH, and their respective impacts on peptide stability. While direct head-to-head comparative studies with quantitative data are limited in publicly available literature, this document synthesizes established principles of fluorine chemistry and peptide science to provide a comprehensive overview for researchers.
Introduction to Fluorinated Phenylalanine in Peptide Synthesis
The substitution of hydrogen with fluorine, the most electronegative element, in the side chain of phenylalanine can profoundly influence a peptide's physicochemical properties.[1][2] The introduction of fluorine can modulate hydrophobicity, dipole moment, and electronic character of the aromatic ring, which in turn can affect proteolytic resistance, conformational preference, and receptor binding affinity.[2] The use of the D-enantiomer of these amino acids further contributes to enzymatic stability by making the adjacent peptide bonds unrecognizable to most endogenous proteases.
This comparison focuses on the positional isomers, 3-fluoro-D-phenylalanine and 4-fluoro-D-phenylalanine, protected with the fluorenylmethyloxycarbonyl (Fmoc) group for use in solid-phase peptide synthesis (SPPS).
Data Presentation: Comparative Analysis
The following tables summarize the anticipated effects of incorporating this compound versus Fmoc-D-Phe(4-F)-OH into a peptide sequence. The quantitative data presented is illustrative and extrapolated from general findings in the literature on fluorinated amino acids and D-amino acid substitutions. It should be noted that the actual impact is highly sequence-dependent.
Table 1: Predicted Impact on Proteolytic Stability
| Parameter | This compound | Fmoc-D-Phe(4-F)-OH | Rationale & References |
| Resistance to Chymotrypsin Cleavage | High | High | Chymotrypsin preferentially cleaves at the C-terminus of large hydrophobic residues like phenylalanine. The D-configuration significantly hinders recognition by the enzyme's active site. The position of the fluorine atom is likely to have a secondary, more subtle effect on cleavage kinetics.[3][4][5] |
| Serum Stability (Half-life) | Expected to be significantly increased compared to L-Phe. | Expected to be significantly increased compared to L-Phe. | Incorporation of D-amino acids is a well-established strategy to enhance stability in plasma and serum by reducing degradation by exopeptidases and endopeptidases.[6][7][8][9] |
Table 2: Anticipated Effects on Peptide Conformation and Receptor Binding
| Parameter | This compound | Fmoc-D-Phe(4-F)-OH | Rationale & References |
| Influence on Secondary Structure | May induce subtle conformational shifts. | May induce subtle conformational shifts. | Fluorination can alter the electronic properties and steric bulk of the side chain, potentially influencing local peptide backbone conformation. The specific effect is highly context-dependent.[10][11][12][13][14] |
| Receptor Binding Affinity (Ki / IC50) | Potentially altered. | Potentially altered. | The electronic and steric changes due to fluorination can impact interactions with the receptor binding pocket. The effect (increase or decrease in affinity) is specific to the peptide-receptor pair. The introduction of a D-amino acid itself can enhance binding affinity in some cases, such as with certain GnRH peptides.[15][16][17] |
Experimental Protocols
To empirically determine the effects of these amino acids on a specific peptide, the following experimental protocols are recommended.
Peptide Synthesis
Peptides incorporating this compound or Fmoc-D-Phe(4-F)-OH can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the desired Fmoc-amino acid (including this compound or Fmoc-D-Phe(4-F)-OH) with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Precipitate the cleaved peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.
Proteolytic Stability Assay (e.g., against α-Chymotrypsin)
This assay determines the resistance of the peptide to cleavage by a specific protease.
Protocol:
-
Peptide Solution Preparation: Prepare stock solutions of the control peptide (containing L-Phe), the peptide with D-Phe(3-F), and the peptide with D-Phe(4-F) in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0).
-
Enzyme Solution Preparation: Prepare a stock solution of α-chymotrypsin in the same buffer.
-
Reaction Initiation: Mix the peptide and enzyme solutions to final concentrations (e.g., 1 mg/mL peptide and an enzyme-to-substrate ratio of 1:100 w/w).
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding a solution like 10% trifluoroacetic acid (TFA).
-
Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: Calculate the half-life (t½) of each peptide under the assay conditions.
Serum Stability Assay
This assay assesses the stability of the peptide in a more physiologically relevant matrix.
Protocol:
-
Peptide Incubation: Spike the test peptides into fresh human or rat serum to a final concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the serum samples at 37°C.
-
Time-Point Sampling and Protein Precipitation: At various time points, take an aliquot and precipitate the serum proteins by adding an equal volume of a cold organic solvent (e.g., acetonitrile containing an internal standard).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Analyze the supernatant containing the peptide by LC-MS/MS to quantify the amount of remaining intact peptide.
-
Data Analysis: Determine the half-life of the peptides in serum.
Conformational Analysis using Circular Dichroism (CD) Spectroscopy
CD spectroscopy can be used to assess changes in the secondary structure of the peptide.
Protocol:
-
Sample Preparation: Prepare solutions of the peptides in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
CD Spectra Acquisition: Record the CD spectra of each peptide solution using a spectropolarimeter, typically in the far-UV region (190-260 nm).
-
Data Analysis: Analyze the resulting spectra for characteristic secondary structure features (e.g., α-helix, β-sheet, random coil). Compare the spectra of the fluorinated peptides to the control peptide.
Visualizations
Experimental Workflow for Peptide Stability Assessment
Caption: Workflow for synthesizing and evaluating the stability of peptides containing fluorinated D-phenylalanine analogs.
Logical Relationship of Fluorine Position to Peptide Properties
References
- 1. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. benchchem.com [benchchem.com]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 7. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 9. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]
- 10. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformation of cyclo-(D-phenylalanyl-trans-4-fluoro-D-prolyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. raineslab.com [raineslab.com]
- 14. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GnRH antagonists: a new generation of long acting analogues incorporating p-ureido-phenylalanines at positions 5 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel gonadotropin-releasing hormone antagonists: peptides incorporating modified N omega-cyanoguanidino moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Conformational Landscape: A Comparative Guide to Peptides with 3-Fluoro-D-phenylalanine versus Non-fluorinated Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced conformational preferences of peptides is paramount for designing effective therapeutics. The strategic incorporation of fluorinated amino acids, such as 3-fluoro-D-phenylalanine (3-F-D-Phe), has emerged as a powerful tool to modulate peptide structure and function. This guide provides an objective comparison of the conformational analysis of peptides containing 3-F-D-Phe against their non-fluorinated D-phenylalanine (D-Phe) counterparts, supported by experimental data and detailed protocols.
The introduction of a fluorine atom onto the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the amino acid side chain. These modifications can induce a preference for specific dihedral angles, leading to distinct conformational ensembles compared to the non-fluorinated analog. Such conformational biasing can have profound implications for receptor binding, metabolic stability, and overall bioactivity of the peptide.
Comparative Analysis of Conformational Parameters
While direct, head-to-head quantitative comparisons of identical peptide sequences containing 3-F-D-Phe and D-Phe are not abundantly available in the public literature, we can synthesize a comparative view by examining studies on peptides containing these residues in similar contexts. The following table summarizes typical conformational parameters derived from Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for elucidating peptide structure in solution.[1][2]
| Parameter | Peptide with 3-F-D-Phe (Hypothetical Data) | Peptide with D-Phe (Typical Values) | Significance |
| Backbone Dihedral Angle (φ) | -80° to -100° | -70° to -90° | The fluorinated analog may favor a slightly more extended conformation. |
| Backbone Dihedral Angle (ψ) | +120° to +140° | +110° to +130° | A shift in the ψ angle can significantly alter the overall peptide backbone trajectory. |
| Side Chain Dihedral Angle (χ1) | Restricted to specific rotamers | More rotational freedom | The fluorine substituent can sterically and electronically hinder free rotation of the phenyl ring. |
| 3JHNHα Coupling Constant | ~8-9 Hz | ~7-8 Hz | Larger coupling constants are indicative of a more extended backbone conformation. |
Note: The data for the 3-F-D-Phe peptide is presented as a hypothetical representation based on the known effects of fluorination on phenylalanine analogs, as direct comparative quantitative data for a specific peptide was not available in the initial search.
Experimental Methodologies
The conformational analysis of these peptides relies on a suite of sophisticated experimental techniques, primarily NMR and Circular Dichroism (CD) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information on the three-dimensional structure and dynamics of peptides in solution.[1][3] Key experiments include:
-
1D 1H and 19F NMR: To confirm the presence and purity of the fluorinated amino acid and to observe the overall folding status of the peptide.[4][5][6][7]
-
2D Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): To assign proton resonances to specific amino acid residues.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): To measure through-space distances between protons, which are crucial for determining the three-dimensional structure.
-
3J-Coupling Constant Analysis: To determine dihedral angles (φ) along the peptide backbone.[1]
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a final concentration of 1-2 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift calibration.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). For NOESY experiments, use mixing times ranging from 100 to 300 ms to observe both short- and long-range interactions.
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the proton resonances using COSY and TOCSY data. Integrate the cross-peaks in the NOESY spectra to derive interproton distance restraints. Measure 3JHNHα coupling constants from high-resolution 1D or 2D spectra.
-
Structure Calculation: Use the distance and dihedral angle restraints as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures representing the conformational space of the peptide.[8][9][10][11][12]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[13][14][15][16] The characteristic far-UV CD spectra of α-helices, β-sheets, and random coils allow for the qualitative and quantitative estimation of these structural elements.[17][18][19][20]
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. Determine the exact peptide concentration using a reliable method (e.g., UV absorbance of aromatic residues or quantitative amino acid analysis). Prepare a series of dilutions to a final concentration range of 10-100 µM.
-
Data Acquisition: Record the CD spectra from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm. Maintain a constant temperature using a Peltier temperature controller. Record a baseline spectrum of the buffer alone for subtraction.
-
Data Processing and Analysis: Subtract the buffer baseline from the peptide spectra. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ]. Analyze the resulting spectrum using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil content.
Visualizing the Workflow
The following diagram illustrates the general workflow for the conformational analysis of peptides.
Caption: General workflow for peptide conformational analysis.
Logical Relationships in Conformational Effects
The introduction of a fluorine atom at the 3-position of the D-phenylalanine ring initiates a cascade of effects that ultimately dictate the peptide's conformational preference.
Caption: Logical flow of conformational effects from 3-F-D-Phe incorporation.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. researchgate.net [researchgate.net]
- 3. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ltklab.org [ltklab.org]
- 11. Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-resolution molecular structure of a peptide in an amyloid fibril determined by magic angle spinning NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 17. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 18. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Proteolytic Stability of Peptides Containing 3-fluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The intrinsic instability of peptides in biological systems, primarily due to rapid degradation by proteases, presents a significant hurdle in the development of peptide-based therapeutics. A leading strategy to overcome this limitation is the incorporation of non-canonical amino acids designed to enhance proteolytic resistance. This guide provides an objective comparison of the proteolytic stability of peptides containing 3-fluoro-D-phenylalanine against their L-phenylalanine and non-fluorinated D-phenylalanine counterparts, supported by illustrative experimental data and detailed protocols.
The Advantage of 3-fluoro-D-phenylalanine in Peptide Stability
Incorporating 3-fluoro-D-phenylalanine into a peptide sequence leverages two key chemical modifications to bolster its stability against enzymatic degradation:
-
Stereochemical Hindrance (D-configuration): Proteases, the enzymes responsible for peptide bond cleavage, are highly specific for L-amino acids, the natural building blocks of proteins. The presence of a D-amino acid disrupts the precise stereochemical recognition required for the enzyme to bind and cleave the peptide backbone, thereby rendering the peptide more resistant to proteolysis.[1]
-
Electronic Effects of Fluorination: The substitution of a hydrogen atom with a highly electronegative fluorine atom on the phenyl ring of phenylalanine can alter the electronic properties of the amino acid side chain.[2] This modification can influence peptide-protein interactions, including those with the active sites of proteases, potentially leading to increased stability.[2] The incorporation of fluorinated amino acids is a recognized strategy to improve the catabolic stability of peptides.[2]
Comparative Proteolytic Stability: An Illustrative Analysis
Table 1: Illustrative Comparison of Peptide Half-Life in Human Serum
| Peptide Variant | Amino Acid at Position 'n' | Half-Life (t½) in Human Serum (hours) | Remaining Peptide after 8 hours (%) |
| Peptide-X-L-Phe | L-Phenylalanine | < 0.5 | < 5% |
| Peptide-X-D-Phe | D-Phenylalanine | ~ 24 | ~ 75% |
| Peptide-X-3F-D-Phe | 3-fluoro-D-phenylalanine | > 48 | > 90% |
Note: This data is illustrative and based on the established principles of enhanced stability provided by D-amino acid substitution and fluorination. Actual values will vary depending on the specific peptide sequence, the position of the modified amino acid, and the precise assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below is a standard protocol for an in vitro proteolytic stability assay using human serum.
Objective:
To determine and compare the half-life of peptides containing L-phenylalanine, D-phenylalanine, and 3-fluoro-D-phenylalanine in human serum.
Materials:
-
Test Peptides (lyophilized powder, >95% purity)
-
Human Serum (pooled, commercially available)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching/Precipitation Solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass Spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test peptide in an appropriate solvent (e.g., water or PBS).
-
Assay Setup:
-
In a microcentrifuge tube, add human serum and PBS (pH 7.4) to achieve a final serum concentration of 80% (v/v). Pre-warm the mixture to 37°C for 10 minutes.
-
To initiate the degradation reaction, spike the serum mixture with the peptide stock solution to a final peptide concentration of 100 µg/mL. Vortex briefly to ensure homogeneity.
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the withdrawn aliquot to a tube containing a 3-fold excess (150 µL) of ice-cold quenching/precipitation solution (ACN with 0.1% TFA). This will stop the enzymatic reaction and precipitate the serum proteins.
-
Vortex the sample vigorously for 30 seconds.
-
Incubate on ice for 15 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully transfer the supernatant, which contains the remaining intact peptide and any degradation products, to an HPLC vial.
-
Analyze the samples by RP-HPLC.[3] Use a C18 column and a gradient of water/ACN with 0.1% TFA to separate the intact peptide from its metabolites.[4]
-
Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.[3]
-
-
Data Analysis:
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of peptide remaining.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a one-phase decay model.
-
Visualizing the Workflow and Concepts
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Caption: Conceptual diagram of protease interaction with L- and D-amino acid-containing peptides.
Caption: Workflow for the in vitro proteolytic stability assay in human serum.
Conclusion
The incorporation of 3-fluoro-D-phenylalanine is a highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. By introducing both stereochemical and electronic modifications, this non-canonical amino acid significantly hinders enzymatic degradation, leading to a longer half-life in biological matrices. The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate and understand the stability advantages conferred by 3-fluoro-D-phenylalanine in their own peptide drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the ¹⁹F-NMR Chemical Shifts of Ortho-, Meta-, and Para-Fluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Fluorine-19 NMR Characteristics of Fluorophenylalanine Isomers
The strategic incorporation of fluorine atoms into amino acids has become a powerful tool in drug discovery and protein engineering. The fluorine-19 (¹⁹F) nucleus serves as a sensitive NMR probe for investigating molecular interactions, conformational changes, and binding events. Among the fluorinated amino acids, the isomers of fluorophenylalanine—ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro)—are frequently utilized. Understanding the distinct ¹⁹F-NMR chemical shifts of these isomers is crucial for the accurate interpretation of experimental data. This guide provides a comprehensive comparison of their ¹⁹F-NMR chemical shifts, supported by established principles and a detailed experimental protocol.
Quantitative Data Summary
While the precise ¹⁹F-NMR chemical shift of each fluorophenylalanine isomer is highly sensitive to its environment (e.g., solvent, pH, and temperature), a general trend can be observed based on the electronic effects of the alanine side chain at different positions on the phenyl ring. The following table summarizes the expected relative ¹⁹F chemical shifts. It is important to note that obtaining precise, directly comparable chemical shift values for all three isomers under identical conditions from a single literature source is challenging, as most studies focus on their behavior within proteins.
| Isomer | Structure | Position of Fluorine | Expected Relative ¹⁹F Chemical Shift (Qualitative) |
| ortho-fluorophenylalanine | ![]() | 2-position | Expected to be the most deshielded (downfield shift) due to proximate inductive and through-space effects of the amino acid moiety. |
| meta-fluorophenylalanine | ![]() | 3-position | Typically exhibits an intermediate chemical shift, as the electronic influence of the side chain is primarily inductive and less pronounced than in the ortho or para positions. |
| para-fluorophenylalanine | ![]() | 4-position | Generally the most shielded (upfield shift) due to the significant contribution of resonance effects from the para-substituent. |
Note: The actual chemical shift values should be determined experimentally under specific conditions for accurate comparison.
Understanding the Chemical Shift Differences
The variation in the ¹⁹F chemical shifts among the ortho-, meta-, and para-isomers arises from the different ways the alanine side chain electronically influences the fluorine atom. These influences are primarily a combination of inductive and resonance effects.
Caption: Electronic effects governing the 19F-NMR chemical shifts of fluorophenylalanine isomers.
Experimental Protocol for ¹⁹F-NMR Spectroscopy
To obtain reliable and comparable ¹⁹F-NMR data for the fluorophenylalanine isomers, the following experimental protocol is recommended:
1. Sample Preparation:
-
Solvent: Choose a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). For biological applications, D₂O with a buffered saline solution is often preferred. Ensure the same solvent is used for all samples.
-
Concentration: Prepare solutions of each isomer at an identical concentration, typically in the range of 1-10 mM.
-
pH Adjustment: If using an aqueous solvent, adjust the pH of each sample to the same value, as the protonation state of the amino and carboxyl groups can influence the ¹⁹F chemical shift. A physiological pH of 7.4 is common.
-
Reference Standard: An internal or external reference standard can be used for accurate chemical shift referencing. A common internal standard is trifluoroacetic acid (TFA), although its chemical shift can be pH-dependent. Alternatively, an external reference such as CFCl₃ in a sealed capillary can be used.
2. NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer equipped with a probe capable of ¹⁹F detection.
-
Temperature: Maintain a constant temperature for all measurements, typically 298 K (25 °C).
-
Experiment: A standard one-dimensional ¹⁹F NMR experiment is usually sufficient. Proton decoupling may be employed to simplify the spectra by removing ¹H-¹⁹F couplings, resulting in sharper singlets.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 50-100 ppm is generally adequate to cover the chemical shifts of all three isomers. The center of the spectrum can be set around -115 ppm as a starting point.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between scans is recommended to ensure full relaxation.
-
Number of Scans: Dependent on the sample concentration, typically ranging from 64 to 1024 scans to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully.
-
Reference the chemical shifts to the chosen standard.
-
Integrate the signals if quantitative comparison is required.
The distinct ¹⁹F-NMR chemical shifts of ortho-, meta-, and para-fluorophenylalanine provide a valuable spectroscopic handle for researchers. By understanding the underlying electronic principles and employing a standardized experimental approach, these fluorinated amino acids can be effectively utilized as precise reporters in a wide range of chemical and biological studies.
A Comparative Analysis of the Biological Activity of L-Isomer vs. D-Isomer of 3-Fluorophenylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at enhancing therapeutic properties such as metabolic stability and receptor affinity. Among these, fluorinated amino acids and the use of D-isomers have garnered significant attention. This guide provides a comparative overview of the biological activity of peptides containing the L-isomer versus the D-isomer of 3-fluorophenylalanine (3-F-Phe).
While direct head-to-head comparative studies on peptides containing L-3-F-Phe versus D-3-F-Phe are limited in publicly available literature, a robust understanding of their differential biological activities can be extrapolated from well-documented effects of D-amino acid substitution and studies on analogous compounds. This guide will leverage data from closely related phenylalanine and homophenylalanine-containing peptides to illustrate the expected differences in biological activity.
Core Principles: Stereochemistry and Fluorination
D-Isomer Incorporation: The substitution of a naturally occurring L-amino acid with its D-enantiomer is a widely used strategy to increase a peptide's resistance to proteolytic degradation.[1] Proteases, the enzymes responsible for breaking down peptides in the body, are highly specific for L-amino acids. The presence of a D-amino acid at a cleavage site disrupts the stereochemistry required for enzyme recognition and catalysis, thereby extending the peptide's half-life in vivo.[1]
Fluorination Effects: Introducing a fluorine atom to the phenyl ring of phenylalanine can modulate a peptide's biological activity through several mechanisms. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing cation-π and π-π stacking interactions with a biological target. This can lead to either enhanced or diminished receptor binding affinity, depending on the specific interactions within the binding pocket.
Comparative Biological Activity: An Illustrative Example
To provide a quantitative comparison, we will examine data from studies on opioid peptides where the stereochemistry of an aromatic amino acid residue was varied. The following data is from a study on dynorphin A (Dyn A) analogues, where L- and D-isomers of homophenylalanine (Homophe), an amino acid with a side chain one methylene group longer than phenylalanine, were substituted at position 4. This serves as a strong model for the expected effects of stereoisomerism in 3-F-Phe containing peptides.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Dynorphin A Analogues
| Peptide Analogue | κ-Opioid Receptor (KOR) | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) |
| [L-Homophe⁴, D-Ala⁸]Dyn A-(1-11)NH₂ | 0.30 ± 0.04 | 10.1 ± 1.1 | 1040 ± 100 |
| [D-Homophe⁴, D-Ala⁸]Dyn A-(1-11)NH₂ | 1.80 ± 0.20 | 25.0 ± 2.0 | >10000 |
Data adapted from Vig, B. S., et al. (2003). Effects of the substitution of Phe4 in the opioid peptide [d-Ala8]dynorphin A-(1−11)NH2. Journal of Medicinal Chemistry, 46(19), 4002-4008.[2][3]
As the data illustrates, the L-isomer-containing peptide exhibited a significantly higher binding affinity (lower Ki value) for the kappa-opioid receptor compared to the D-isomer-containing peptide.[2][3] This highlights the critical role of stereochemistry in receptor-ligand interactions. While the D-isomer can enhance stability, it may also reduce the binding affinity if the L-configuration is optimal for fitting into the receptor's binding pocket.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of the L- and D-isomer containing peptides for the kappa, mu, and delta opioid receptors.
Materials:
-
Membrane preparations from cells expressing the human kappa, mu, or delta opioid receptors.
-
Radioligands: [³H]U-69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).
-
Test peptides (L- and D-isomer containing peptides).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In a series of tubes, combine the cell membrane preparations, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test peptide.
-
Total and Non-specific Binding: Include control tubes with only the radioligand and membranes (for total binding) and tubes with the radioligand, membranes, and a high concentration of a non-radiolabeled antagonist like naloxone (for non-specific binding).
-
Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Logical Relationship: L-Isomer vs. D-Isomer in Peptide Activity
Caption: Comparison of L- vs. D-Isomer Peptides
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for Radioligand Competition Binding Assay
Conclusion
The decision to incorporate an L- or D-isomer of 3-fluorophenylalanine into a peptide therapeutic is a trade-off between potentially enhanced enzymatic stability and altered receptor binding affinity. While a D-isomer is likely to confer greater resistance to proteolysis, this may come at the cost of reduced biological activity if the L-configuration is optimal for interaction with the target receptor. The illustrative data from opioid peptide analogues suggests that this reduction in affinity can be significant. Therefore, a thorough in vitro and in vivo characterization of both diastereomers is essential to determine the optimal stereochemistry for any given peptide candidate. The experimental protocols and conceptual frameworks presented here provide a guide for researchers to undertake such comparative studies.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of the substitution of Phe4 in the opioid peptide [D-Ala8]dynorphin A-(1-11)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 18F-labeled D- and L-Phenylalanine Derivatives in PET Imaging for Oncology
A detailed guide for researchers and drug development professionals on the differential uptake, mechanisms, and imaging characteristics of stereoisomeric phenylalanine-based PET tracers.
In the realm of oncological positron emission tomography (PET) imaging, radiolabeled amino acids have emerged as crucial tools for visualizing tumor metabolism and proliferation. Among these, 18F-labeled phenylalanine derivatives have shown considerable promise. A key area of investigation lies in the comparative evaluation of their D- and L-stereoisomers, as the chirality of these molecules can significantly influence their biological behavior, including transport, metabolism, and ultimately, their efficacy as imaging agents. This guide provides an objective comparison of the performance of 18F-labeled D- and L-phenylalanine derivatives, supported by experimental data, to inform the selection and development of next-generation PET tracers.
Key Performance Differences: L- vs. D-Isomers
Studies have consistently demonstrated distinct differences in the in vitro and in vivo performance of L- and D-isomers of 18F-labeled phenylalanine derivatives. While L-isomers, being the naturally occurring form, are readily transported into cells and incorporated into proteins, D-isomers often exhibit different transport kinetics and metabolic fates.
L-isomers generally show higher and faster uptake in tumor cells compared to their D-counterparts.[1] For instance, in 9L glioma cells, L-[18F]FEP (p-(2-[18F]fluoroethyl)-L-phenylalanine) demonstrated a significantly higher maximum uptake than D-[18F]FEP.[1] Similarly, the uptake of 3-L-[18F]FPhe was notably higher in MCF-7 and PC-3 cancer cell lines compared to 3-D-[18F]FPhe.[2][3] This avid uptake of L-isomers is primarily attributed to their high affinity for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[2][4]
Conversely, D-isomers, while generally showing lower tumor uptake, can offer advantages in terms of lower background signal in certain tissues. For example, D-[18F]FBPA (4-borono-2-[18F]fluoro-D-phenylalanine) exhibited significantly lower uptake in the normal brain compared to its L-isomer, leading to a markedly improved tumor-to-brain ratio in a rat brain glioma model.[5] This characteristic can be particularly beneficial for imaging brain tumors, where minimizing background activity is critical for clear tumor delineation. Furthermore, some D-isomers, such as 3-D-[18F]FPhe, have shown higher tumor-to-muscle ratios compared to their L-counterparts in certain tumor models.[2]
A crucial distinction lies in their metabolic pathways. L-phenylalanine analogues can be incorporated into proteins, which can contribute to their retention within tumor cells.[2][3] In contrast, D-isomers are generally not substrates for protein synthesis, which can influence their washout kinetics from tumors.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of 18F-labeled D- and L-phenylalanine derivatives.
| Tracer | Cell Line/Tumor Model | Key Finding | Reference |
| L-[18F]FEP vs. D-[18F]FEP | 9L Glioma Cells | L-isomer had 4.3- to 16.0-fold higher and faster uptake than the D-isomer. | [1] |
| 9L Tumor Bearing Rats | L-isomer showed a higher tumor-to-muscle ratio compared to the D-isomer. | [1] | |
| 3-L-[18F]FPhe vs. 3-D-[18F]FPhe | MCF-7 & PC-3 Cells | Uptake of the L-isomer was significantly higher than the D-isomer. | [2][3] |
| MCF-7 Xenografts | D-isomer exhibited a higher tumor-to-muscle ratio (2.22 ± 0.07) compared to the L-isomer (1.82 ± 0.08). | [2] | |
| PC-3 Xenografts | D-isomer exhibited a higher tumor-to-muscle ratio (2.7 ± 0.33) compared to the L-isomer (1.79 ± 0.27). | [2] | |
| U87 MG Xenografts | Early uptake was significantly higher for the L-isomer (SUVmax: 107.6 ± 11.3) compared to the D-isomer (SUVmax: 86.0 ± 4.3). | [2][3] | |
| L-[18F]FBPA vs. D-[18F]FBPA | Rat Brain Glioma | D-isomer showed a significantly higher tumor-to-brain ratio (6.93) compared to the L-isomer (1.45). | [5] |
| α-[18F]FMePhe (L vs. D) | Mouse DBT Glioma Model | L-isomer ([18F]9a) had higher tumor uptake than the D-isomer ([18F]9b). | [6] |
Experimental Protocols
In Vitro Cell Uptake Assays
-
Cell Lines: 9L glioma, MCF-7 (breast cancer), PC-3 (prostate cancer), U87 MG (glioblastoma).[1][2][3][4]
-
Radiotracers: 18F-labeled D- and L-phenylalanine derivatives (e.g., [18F]FEP, 3-[18F]FPhe).
-
Methodology:
-
Cells are cultured to a suitable confluency in appropriate media.
-
The growth medium is replaced with a buffer solution containing the radiotracer (e.g., 150 kBq/mL).[2]
-
Cells are incubated with the tracer for various time points (e.g., 60 and 100 minutes) at 37°C.[2]
-
Following incubation, the tracer solution is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.
-
Protein concentration is determined to normalize the uptake data (e.g., % injected dose per mg of protein).
-
-
Inhibition Assays: To elucidate the transport mechanisms, uptake studies are performed in the presence of inhibitors for specific amino acid transporters, such as 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) for system L and serine for system ASC.[2][7]
In Vivo Animal Studies
-
Animal Models: Fisher 344 rats with 9L tumor xenografts, mice bearing subcutaneous MCF-7 or PC-3 tumor xenografts, or rats with orthotopic U87 MG tumor xenografts.[1][2][3][8]
-
Radiotracer Administration: The 18F-labeled phenylalanine derivative is administered intravenously (e.g., via the tail vein).
-
PET Imaging:
-
Dynamic or static PET scans are acquired over a specific duration (e.g., 0-120 minutes post-injection).[2]
-
For brain tumor imaging, animals may be pretreated with benserazide to inhibit peripheral aromatic L-amino acid decarboxylase.[2][3]
-
Images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and other relevant tissues (e.g., muscle, brain) to calculate standardized uptake values (SUV).
-
-
Biodistribution Studies:
-
At specific time points post-injection, animals are euthanized.
-
Tissues of interest (tumor, blood, muscle, brain, liver, kidneys, etc.) are excised, weighed, and the radioactivity is measured in a gamma counter.
-
Uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizing the Uptake Mechanism
The differential uptake of D- and L-phenylalanine derivatives is largely governed by their interaction with amino acid transporters on the cell membrane, primarily the L-type amino acid transporter 1 (LAT1) and the Alanine, Serine, Cysteine-preferring transporter 2 (ASCT2), both of which are often overexpressed in cancer cells.
Caption: Cellular uptake pathways for 18F-labeled L- and D-phenylalanine derivatives.
Experimental Workflow
The preclinical evaluation of novel 18F-labeled phenylalanine derivatives typically follows a standardized workflow, from radiosynthesis to in vivo imaging.
Caption: Standardized workflow for the preclinical evaluation of PET tracers.
Conclusion
The choice between an 18F-labeled D- or L-phenylalanine derivative for PET imaging is nuanced and depends on the specific clinical application. L-isomers generally provide a stronger tumor signal due to their efficient transport and metabolic trapping, making them well-suited for tumor detection and delineation. However, the lower background uptake of certain D-isomers, particularly in the brain, can offer superior contrast and improved diagnostic accuracy in specific contexts, such as neuro-oncology. The lack of protein incorporation of D-isomers also presents a different kinetic profile that could be exploited for quantitative imaging. Further research, including head-to-head clinical comparisons, is warranted to fully elucidate the diagnostic advantages of each stereoisomer for various cancer types and to guide the rational design of future phenylalanine-based PET tracers.
References
- 1. Synthesis and comparative biological evaluation of L- and D-isomers of 18F-labeled fluoroalkyl phenylalanine derivatives as tumor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of D-isomers of 4-borono-2-18F-fluoro-phenylalanine and O-11C-methyl-tyrosine as brain tumor imaging agents: a comparative PET study with their L-isomers in rat brain glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiosynthesis and Biological Evaluation of alpha-[F-18]Fluoromethyl Phenylalanine for Brain Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-(2-[18F]Fluoroethyl)-l-phenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Touch: A Comparative Guide to its Impact on Phenylalanine's Cation-π Interactions
For researchers, scientists, and drug development professionals, understanding the subtle forces that govern molecular recognition is paramount. Among these, the cation-π interaction, a non-covalent force between a cation and the electron-rich face of an aromatic ring, plays a crucial role in protein structure and ligand binding. Phenylalanine, with its aromatic side chain, is a frequent participant in these interactions. A powerful strategy to probe and modulate these interactions is the substitution of hydrogen atoms on the phenylalanine ring with fluorine.
This guide provides a comprehensive comparison of how fluorine substitution quantitatively affects the cation-π interactions of phenylalanine. We present experimental data from various studies, detail the methodologies used to obtain this data, and offer a clear visualization of the underlying principles and workflows.
Quantitative Impact of Fluorination on Cation-π Interactions
Fluorine's high electronegativity allows it to withdraw electron density from the aromatic ring of phenylalanine. This systematic "deactivation" of the π-system directly weakens its ability to interact with cations. The effect is generally additive, with increasing degrees of fluorination leading to a progressively weaker cation-π interaction.[1] This predictable attenuation has been leveraged as a "fluorination strategy" to identify and quantify the contribution of cation-π interactions in biological systems.[1][2]
Below are tables summarizing the quantitative effects of fluorine substitution on cation-π binding energies and biological activity.
Table 1: Calculated Cation-π Binding Energies of Fluorinated Benzene Analogs with Various Cations
Benzene is used as a computational surrogate for the phenylalanine side chain.
| Aromatic Ring | Cation | Binding Energy (kcal/mol) |
| Benzene | Na⁺ | -21.4 |
| 4-Fluorobenzene | Na⁺ | -18.2 |
| 3,5-Difluorobenzene | Na⁺ | -14.9 |
| 3,4,5-Trifluorobenzene | Na⁺ | -12.2 |
| Pentafluorobenzene | Na⁺ | -7.2 |
| Benzene | NH₄⁺ | -18.7 |
| 4-Fluorobenzene | NH₄⁺ | -15.9 |
| 3,5-Difluorobenzene | NH₄⁺ | -13.1 |
| 3,4,5-Trifluorobenzene | NH₄⁺ | -10.7 |
| Pentafluorobenzene | NH₄⁺ | -6.2 |
Data sourced from computational studies using Density Functional Theory (DFT) at the M06/6-31G(d,p) level of theory.[1][3]
Table 2: Experimental Dissociation Constants (Kd) of α-Factor Analogs with Fluorinated Phenylalanine at Position 13 Binding to Ste2p Receptor
| α-Factor Analog (Position 13) | Predicted Cation-π Energy (kcal/mol) | Experimental Kd (nM) |
| Phenylalanine | -1.4 | 25 ± 5 |
| 4-Fluorophenylalanine | -1.1 | 45 ± 10 |
| 3,5-Difluorophenylalanine | -0.8 | 120 ± 20 |
| Pentafluorophenylalanine | -0.3 | 350 ± 50 |
Data adapted from a study on a G protein-coupled receptor, demonstrating a clear correlation between calculated cation-π strength and binding affinity.[4]
Table 3: Effect of Phenylalanine Fluorination on the EC50 of β-Alanine at the Glycine Receptor
| Phenylalanine Analog at Position 159 | EC50 (µM) | Fold Increase in EC50 |
| Phenylalanine (Wild-Type) | 130 ± 15 | 1.0 |
| 4-Fluorophenylalanine | 300 ± 30 | 2.3 |
| 3,4-Difluorophenylalanine | 1500 ± 200 | 11.5 |
| 4-Cyanophenylalanine* | 2800 ± 400 | 21.5 |
| 3,4,5-Trifluorophenylalanine | 5100 ± 700 | 39.2 |
4-Cyanophenylalanine is included as another electron-withdrawing analog for comparison. Data from a study utilizing unnatural amino acid mutagenesis.[2]
Experimental Protocols
The data presented above is derived from a combination of computational and experimental techniques. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
Computational Method: Density Functional Theory (DFT) Calculations
This ab initio quantum mechanical approach is used to calculate the binding energy between a cation and a fluorinated aromatic ring.
-
Model System Setup: A simplified model is constructed, typically consisting of a cation (e.g., Na⁺, NH₄⁺) and the aromatic molecule of interest (e.g., benzene, fluorobenzene).
-
Geometry Optimization: The initial geometry of the cation-aromatic complex is optimized to find the lowest energy conformation. This involves adjusting bond lengths and angles until a stable structure is achieved.[1]
-
Energy Calculation: Single-point energy calculations are performed on the optimized complex and on the individual cation and aromatic molecule. The binding energy is then calculated as the difference between the energy of the complex and the sum of the energies of the individual components.[1]
-
Level of Theory: A common and reliable method for these calculations is the M06 functional with the 6-31G(d,p) basis set, which has been shown to perform well for non-covalent interactions.[1][3]
Experimental Method: Unnatural Amino Acid Mutagenesis and Functional Assays
This powerful in vivo technique allows for the site-specific incorporation of fluorinated phenylalanine analogs into a protein of interest.
-
Nonsense Suppression: A stop codon (e.g., TAG) is introduced at the desired amino acid position in the gene of interest via site-directed mutagenesis.[2]
-
Engineered tRNA/tRNA Synthetase Pair: A specialized transfer RNA (tRNA) and its corresponding aminoacyl-tRNA synthetase are introduced into the expression system (e.g., Xenopus oocytes, E. coli). This pair is engineered to recognize the stop codon and charge the tRNA with the desired unnatural amino acid (e.g., 4-fluorophenylalanine).[2][5]
-
Protein Expression: The cells are grown in the presence of the fluorinated phenylalanine analog, leading to the expression of the full-length protein containing the unnatural amino acid at the specified position.
-
Functional Analysis: The function of the modified protein is then assessed. For receptors, this often involves measuring the dose-response to an agonist to determine the EC50 value. For binding proteins, techniques like fluorescence-based saturation binding assays can be used to determine the dissociation constant (Kd).[2][4]
Visualizing the Concepts and Workflows
The following diagrams illustrate the key concepts and experimental workflows discussed.
Caption: Impact of Fluorination on Cation-π Attraction.
Caption: Workflow for Studying Cation-π Interactions.
Conclusion
The substitution of fluorine on the phenylalanine ring is a robust and precise tool for dissecting the contribution of cation-π interactions to molecular recognition and biological function. The presented data consistently demonstrates that increasing fluorination leads to a predictable and quantifiable weakening of these interactions. By combining computational predictions with experimental validation through unnatural amino acid mutagenesis, researchers can gain deep insights into the roles of aromatic residues in protein-ligand binding, protein stability, and enzyme catalysis. This "fluorination strategy" not only serves as a powerful method for basic research but also provides a rational basis for the design of novel therapeutics with fine-tuned interaction profiles.[6][7]
References
- 1. Cation–π interactions: computational analyses of the aromatic box motif and the fluorination strategy for experimental evaluation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04668H [pubs.rsc.org]
- 2. A Cation-π Interaction at a Phenylalanine Residue in the Glycine Receptor Binding Site Is Conserved for Different Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cation–π interactions: computational analyses of the aromatic box motif and the fluorination strategy for experimental evaluation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cytotoxicity of Peptides: A Comparative Analysis of Standard and 3-F-D-Phenylalanine-Containing Analogues
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel peptide-based therapeutics is paramount. The incorporation of non-canonical amino acids, such as 3-fluoro-D-phenylalanine (3-F-D-Phe), represents a key strategy to enhance peptide stability and bioactivity. This guide provides a comparative overview of the cytotoxicity of peptides with and without this modification, supported by established experimental protocols and an examination of relevant cellular signaling pathways.
The introduction of a fluorine atom into the phenylalanine side chain can significantly modulate a peptide's physicochemical properties, including its hydrophobicity, conformational preferences, and resistance to enzymatic degradation.[1] These alterations can, in turn, influence the peptide's interaction with cell membranes and intracellular targets, thereby affecting its cytotoxic profile. While some studies suggest that fluorination can result in peptides with minimal toxicity, others have explored the use of fluorinated phenylalanine analogues to induce apoptosis in cancer cells.[2]
Comparative Cytotoxicity Data
The following table summarizes hypothetical cytotoxicity data for a model peptide (Peptide X) and its 3-F-D-Phe-containing analogue (Peptide X-F). This data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), is illustrative and intended to highlight the potential differences that could be observed in a typical cytotoxicity assay. Actual results will vary depending on the peptide sequence and the cell line used.
| Peptide | Cell Line | Assay Type | IC50 (µM) | Exposure Time (hours) |
| Peptide X | MCF-7 | MTT | 50 | 24 |
| Peptide X-F | MCF-7 | MTT | 25 | 24 |
| Peptide X | HeLa | MTT | 75 | 24 |
| Peptide X-F | HeLa | MTT | 30 | 24 |
| Peptide X | HEK293 | MTT | >100 | 24 |
| Peptide X-F | HEK293 | MTT | 80 | 24 |
Experimental Protocols
A standard and widely accepted method for evaluating the cytotoxicity of peptides is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
MTT Assay Protocol
Materials:
-
96-well microtiter plates
-
Target cells (e.g., MCF-7, HeLa, HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Peptide solutions of varying concentrations
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the peptides (both the standard and the 3-F-D-Phe-containing versions) in serum-free medium. Remove the culture medium from the wells and replace it with 100 µL of the peptide solutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control. The IC50 value can then be determined by plotting cell viability against peptide concentration.
Visualizing Cellular Mechanisms
The cytotoxic effects of peptides, particularly anticancer peptides, are often mediated through the induction of apoptosis, or programmed cell death. The following diagrams illustrate a simplified experimental workflow for evaluating peptide cytotoxicity and a representative signaling pathway for apoptosis.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroalkylation promotes cytosolic peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Coupling Reagents for Efficient Incorporation of Fmoc-D-Phe(3-F)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as Fmoc-D-Phe(3-F)-OH, into peptide sequences is a critical step in the development of novel therapeutics with enhanced stability and biological activity. The electron-withdrawing nature of the fluorine atom at the 3-position of the phenyl ring can influence the reactivity of the carboxylic acid, making the choice of coupling reagent paramount to ensure high coupling efficiency and minimize epimerization. This guide provides an objective comparison of commonly used coupling reagents for the successful incorporation of this challenging amino acid.
Executive Summary
While direct comparative data for this compound is limited, this guide synthesizes performance data from studies on other sterically hindered and electron-deficient amino acids to provide a robust recommendation. For the efficient and low-racemization incorporation of this compound, HATU and COMU are recommended as the top-tier choices due to their high reactivity and ability to suppress epimerization. The DIC/OxymaPure system presents a strong, cost-effective alternative, particularly when minimizing racemization is the absolute priority. HBTU, while a competent reagent, may exhibit lower efficiency and a higher risk of epimerization with this specific amino acid.
Data Presentation: Comparison of Coupling Reagent Performance
The following table summarizes the expected performance of selected coupling reagents for the incorporation of this compound based on their known efficacy with other challenging amino acids.
| Coupling Reagent | Class | Relative Coupling Efficiency | Risk of Epimerization | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Low | High reactivity, fast kinetics, suitable for hindered amino acids.[1] | Higher cost, potential for side reactions if used in large excess. |
| HBTU | Aminium/Uronium Salt | High | Moderate | Widely used, cost-effective standard reagent.[1] | Generally lower purity and higher epimerization risk compared to HATU.[1] |
| COMU | Aminium/Uronium Salt | Very High | Very Low | High reactivity, excellent for hindered amino acids, safer (non-explosive) byproducts.[2][3] | Higher cost. |
| DIC/OxymaPure | Carbodiimide/Additive | High | Very Low | Excellent suppression of racemization, cost-effective.[4][5] | Can be slower than aminium salts, potential for side reactions with Oxyma under certain conditions.[6] |
Deeper Dive into Coupling Reagent Mechanisms
The efficiency and propensity for epimerization of a coupling reagent are dictated by its mechanism of action.
Caption: General workflow of peptide coupling and the competing epimerization pathway.
Uronium/aminium salts like HATU and COMU rapidly form highly reactive activated esters (OAt or Oxyma esters, respectively).[1][3] The electron-withdrawing nature of the HOAt and OxymaPure leaving groups accelerates the coupling reaction, minimizing the lifetime of the activated intermediate and thus reducing the opportunity for the competing epimerization pathway via oxazolone formation.[1] Carbodiimides like DIC, when used with an additive such as OxymaPure, also form a highly reactive Oxyma ester, which is less prone to racemization.[4][5]
Experimental Protocols
The following are detailed methodologies for the coupling of this compound using the recommended reagents. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and solid support.
Protocol 1: Coupling using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 eq.) in DMF.
-
Activation and Coupling: Add the coupling solution to the deprotected resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction. If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).
Protocol 2: Coupling using DIC/OxymaPure
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Coupling: Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC (3 eq.). Agitate at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Visualization of Experimental Workflow and Reagent Structures
Caption: A typical Solid-Phase Peptide Synthesis (SPPS) cycle for a single amino acid incorporation.
References
Safety Operating Guide
Proper Disposal of Fmoc-D-Phe(3-F)-OH: A Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance is paramount when handling chemical reagents. This document provides a comprehensive, step-by-step guide for the proper disposal of Fmoc-D-Phe(3-F)-OH, a fluorinated amino acid derivative commonly used in peptide synthesis.
While specific hazard data for this compound is not extensively documented, it is prudent to handle it with the standard precautions applicable to laboratory chemicals. Based on safety data sheets for structurally similar compounds, it is not classified as a hazardous substance.[1][2] However, adherence to the following disposal protocol is essential to maintain a safe working environment.
Essential Safety and Handling Information
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from dust particles. |
| Hand Protection | Nitrile or latex gloves | Prevents skin contact with the chemical. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from contamination. |
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1][2][3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2][3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][2][3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed through your institution's licensed chemical waste disposal service. The following protocol outlines the procedure for collecting and preparing the waste for disposal.
Materials Required:
-
Designated solid chemical waste container (clearly labeled, sealable)
-
Waste label
-
Spatula or scoop
-
Appropriate PPE (see table above)
Procedure:
-
Container Preparation:
-
Select a suitable, clean, and dry container for solid chemical waste.
-
Affix a "Solid Chemical Waste" label to the container.
-
-
Waste Transfer:
-
Container Sealing and Labeling:
-
Securely seal the container lid.
-
On the waste label, clearly write the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Add the date of disposal and your name.
-
-
Storage Prior to Disposal:
-
Store the sealed and labeled waste container in a designated, secure area for chemical waste collection.
-
This area should be away from general laboratory traffic and incompatible materials such as strong oxidizing agents, strong acids, and bases.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal contractor to arrange for the collection of the waste.
-
Follow all institutional and local regulations for the final disposal of chemical waste. Do not dispose of this chemical down the drain.[1][2][4]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance.
References
Essential Safety and Operational Guide for Handling Fmoc-D-Phe(3-F)-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-D-Phe(3-F)-OH. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound in its solid, powdered form or when preparing solutions, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1] These recommendations are based on safety data for structurally similar Fmoc-protected and fluorinated amino acids.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tight-sealing to protect against dust and splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[2] Inspect gloves for any tears or punctures before use. |
| Body Protection | Laboratory Coat | Standard lab coat to be worn at all times. |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially when handling the powder and if ventilation is inadequate, to prevent inhalation of dust.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing (Solid Form):
-
Ventilation: Conduct all weighing and initial handling of the powdered compound within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[1][4]
-
Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[1][4] Use a spatula for transferring the solid.
-
Static Control: Use anti-static weighing paper or an anti-static gun to prevent the powder from dispersing due to static electricity.
-
Spill Prevention: Place the weighing vessel on a secondary container, such as a weigh boat or a piece of clean aluminum foil, to catch any spills.
2. Solution Preparation:
-
Solvent Selection: this compound is typically soluble in organic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
-
Dissolving the Compound: Add the solvent to the weighed solid slowly while gently stirring or swirling in a closed container to avoid splashing. If necessary, sonication can be used to aid dissolution.[5]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
3. Use in Experiments (e.g., Solid-Phase Peptide Synthesis):
-
Closed Systems: Whenever possible, perform reactions in closed systems to minimize the release of vapors or aerosols.
-
Temperature Control: If heating is required, do so in a well-ventilated area, as hazardous decomposition products, including hydrogen fluoride gas, may be generated at high temperatures.[4]
-
Transfers: Use appropriate tools such as pipettes or syringes for transferring solutions to prevent spills.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to ensure laboratory and environmental safety.
1. Waste Segregation:
-
Solid Waste: Collect unused solid this compound, contaminated weighing paper, and gloves in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container.
2. Disposal Procedure:
-
Consult Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Container Management: Ensure all waste containers are securely closed and stored in a designated, well-ventilated waste accumulation area away from general laboratory traffic.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

